Propane-1,2,3-triamine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
propane-1,2,3-triamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H11N3/c4-1-3(6)2-5/h3H,1-2,4-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZZICILSCNDOKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CN)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70330765 | |
| Record name | Propane-1,2,3-triamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70330765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
89.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21291-99-6 | |
| Record name | Propane-1,2,3-triamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70330765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Propane-1,2,3-triamine: A Technical Overview of its Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
Propane-1,2,3-triamine is a versatile organic compound characterized by a three-carbon backbone with amino groups attached to each carbon.[1] This trifunctional amine exhibits strong basicity and a notable capacity for forming stable complexes with various metal ions.[1] These properties make it a valuable ligand in coordination chemistry and a catalyst in organic synthesis.[1] This document provides a comprehensive overview of the chemical and structural properties of this compound, along with methodologies for its synthesis and analysis, to support its application in research and development.
Chemical Identity and Physicochemical Properties
This compound, also known as 1,2,3-triaminopropane, is a small molecule that can exist as a colorless liquid or solid.[1] Its key identifying and physical properties are summarized in the tables below.
Table 1: Chemical Identity of this compound
| Identifier | Value |
| IUPAC Name | This compound[1] |
| Common Synonyms | 1,2,3-triaminopropane[1][2] |
| CAS Number | 21291-99-6[1][2] |
| Molecular Formula | C₃H₁₁N₃[1][2] |
| SMILES | C(C(CN)N)N[1] |
| InChI Key | PZZICILSCNDOKK-UHFFFAOYSA-N[1] |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 89.14 g/mol [1][2] |
| Physical State | Colorless liquid or solid[1] |
| Topological Polar Surface Area | 78.06 Ų[2] |
| logP | -1.7689[2] |
| Hydrogen Bond Donors | 3[2] |
| Hydrogen Bond Acceptors | 3[2] |
| Rotatable Bonds | 2[2] |
| Protonation Constants (log K) | pK₁: 9.642, pK₂: 7.981, pK₃: 3.715[1][3] |
| Enthalpy of Protonation (ΔH, kcal/mol) | ΔH₁: -10.97, ΔH₂: -11.07, ΔH₃: -8.52[3] |
Chemical Structure
The molecular structure of this compound consists of a central propane (B168953) chain with primary amine groups attached to the C1, C2, and C3 positions. The crystal and molecular structure of its trihydrochloride monohydrate salt has been determined, providing insight into its bond lengths and angles.[3] In this form, the average C-C bond length is 1.521 Å, and the average C-N bond length is 1.485 Å.[3]
Table 3: Structural Parameters from Crystal Structure Analysis
| Parameter | Average Value (Å) |
| C-C Bond Length | 1.521[3] |
| C-N Bond Length | 1.485[3] |
graph Propane_1_2_3_triamine { layout=neato; node [shape=circle, style=filled, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];// Nodes N1 [label="N", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C1 [label="C", fillcolor="#5F6368", fontcolor="#FFFFFF"]; C2 [label="C", fillcolor="#5F6368", fontcolor="#FFFFFF"]; C3 [label="C", fillcolor="#5F6368", fontcolor="#FFFFFF"]; N2 [label="N", fillcolor="#4285F4", fontcolor="#FFFFFF"]; N3 [label="N", fillcolor="#4285F4", fontcolor="#FFFFFF"]; H1_N1 [label="H", fillcolor="#F1F3F4"]; H2_N1 [label="H", fillcolor="#F1F3F4"]; H_C1 [label="H", fillcolor="#F1F3F4"]; H2_C1 [label="H", fillcolor="#F1F3F4"]; H_C2 [label="H", fillcolor="#F1F3F4"]; H1_N2 [label="H", fillcolor="#F1F3F4"]; H2_N2 [label="H", fillcolor="#F1F3F4"]; H_C3 [label="H", fillcolor="#F1F3F4"]; H2_C3 [label="H", fillcolor="#F1F3F4"]; H1_N3 [label="H", fillcolor="#F1F3F4"]; H2_N3 [label="H", fillcolor="#F1F3F4"];
// Edges N1 -- C1; C1 -- C2; C2 -- C3; C2 -- N2; C3 -- N3; N1 -- H1_N1; N1 -- H2_N1; C1 -- H_C1; C1 -- H2_C1; C2 -- H_C2; N2 -- H1_N2; N2 -- H2_N2; C3 -- H_C3; C3 -- H2_C3; N3 -- H1_N3; N3 -- H2_N3; }
Caption: 2D structure of this compound.
Experimental Protocols
Synthesis Methodologies
Several synthetic routes to this compound have been established, with nucleophilic substitution and catalytic hydrogenation being the most common approaches.[1]
-
Ammonolysis of 1,2,3-Tribromopropane (B147538) : This method involves the reaction of 1,2,3-tribromopropane with ammonia, which acts as a nucleophile to sequentially displace the bromine atoms.[1]
-
Reduction of Nitriles : this compound can be synthesized by the reduction of corresponding nitrile-containing precursors using potent reducing agents like lithium aluminum hydride.[1]
-
Catalytic Hydrogenation : Another approach is the catalytic hydrogenation of appropriate amines or amides under specific temperature and pressure conditions to introduce the additional amino groups.[1]
Characterization and Analysis
The structural and physicochemical properties of this compound are typically confirmed through a combination of spectroscopic and analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR is used to identify the characteristic signals of the methylene (B1212753) and amine protons.[1]
-
¹³C NMR confirms the structure of the three-carbon backbone.[1]
-
-
Infrared (IR) Spectroscopy : IR spectra show characteristic N-H stretching bands in the 3300-3500 cm⁻¹ region and C-N stretching vibrations around 1050-1200 cm⁻¹.[1]
-
Mass Spectrometry (MS) : Mass spectrometry typically shows a molecular ion peak at an m/z of 89, corresponding to the molecular weight of the compound, along with a characteristic fragmentation pattern indicating the loss of amine groups.[1]
-
Potentiometric and Calorimetric Analysis : These techniques are employed to determine the protonation constants and thermodynamic properties, such as the enthalpy of protonation, in aqueous solutions.[1][3]
Chemical Reactivity and Applications
The three amino groups on the propane backbone confer strong basicity to the molecule.[1] In aqueous solutions, it undergoes stepwise protonation.[1] A significant area of study for this compound is its ability to act as a ligand, forming stable complexes with various metal ions, including transition metals like copper and nickel.[1] This property is leveraged in:
-
Coordination Chemistry : It is widely used as a chelating ligand to stabilize metal complexes.[1]
-
Catalysis : The metal complexes of this compound can serve as catalysts in various organic reactions.[1]
-
Drug Development and Material Science : Its unique structure and reactivity are being explored for potential applications in the design of new functional materials and as a building block for more complex molecules with biological activity.[1]
Safety and Handling
This compound is classified as a corrosive substance. Proper safety precautions should be taken during handling.
Table 4: GHS Safety Information
| Category | Information |
| Pictogram | GHS05 (Corrosion)[4] |
| Signal Word | Danger[4] |
| Hazard Statement | H314: Causes severe skin burns and eye damage[4] |
| Precautionary Statements | P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, P501[4] |
Standard laboratory safety practices, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are essential when working with this chemical. Work should be conducted in a well-ventilated area or a chemical fume hood.[5]
Conclusion
This compound is a fundamental and versatile triamine with well-characterized chemical and structural properties. Its ability to form stable metal complexes makes it a compound of significant interest in the fields of coordination chemistry and catalysis. The detailed understanding of its synthesis, properties, and reactivity presented in this guide provides a solid foundation for its application in advanced research and the development of novel materials and pharmaceuticals.
References
- 1. Buy this compound | 21291-99-6 [smolecule.com]
- 2. chemscene.com [chemscene.com]
- 3. Synthesis and crystal structure of this compound trihydrochloride monohydrate. Reactions of this compound with hydrogen ion. Thermodynamic functions and molecular mechanics calculations - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. This compound | 21291-99-6 [sigmaaldrich.com]
- 5. Page loading... [wap.guidechem.com]
A Comprehensive Technical Guide to 1,2,3-Triaminopropane
For researchers, scientists, and professionals in drug development, 1,2,3-triaminopropane is a versatile tridentate ligand and a valuable building block in synthetic chemistry. Its unique structural arrangement of three amino groups on a propane (B168953) backbone imparts specific chemical properties that are leveraged in coordination chemistry, catalysis, and the synthesis of novel organic molecules. This guide provides an in-depth overview of its chemical identity, properties, synthesis, and key applications.
Chemical Identity and Synonyms
1,2,3-Triaminopropane is registered under the CAS number 21291-99-6 .[1][2][3][4] It is known by several synonyms across various chemical databases and suppliers.
| Identifier Type | Value | Source |
| CAS Number | 21291-99-6 | [1][2][3][4] |
| IUPAC Name | propane-1,2,3-triamine | [2][3] |
| Synonyms | 1,2,3-Propanetriamine, 2-amino-1,3-diaminopropane, this compound | [1][3][5][6] |
| PubChem CID | 432418 | [1][2] |
| EC Number | 140-927-9 | [2] |
| DSSTox Substance ID | DTXSID70330765 | [1][2] |
Physicochemical and Computed Properties
The physicochemical properties of 1,2,3-triaminopropane are crucial for understanding its reactivity and behavior in various chemical systems. The presence of three amino groups makes it a strong base.[3]
| Property | Value | Notes |
| Molecular Formula | C3H11N3 | [1][2][3] |
| Molecular Weight | 89.14 g/mol | [2][3] |
| Boiling Point | 92-93°C at 9 mmHg | Decomposes at 190°C at 760 mmHg.[4] |
| Topological Polar Surface Area | 78.1 Ų | Computed by Cactvs 3.4.6.11.[2] |
| Hydrogen Bond Donor Count | 3 | [2] |
| Hydrogen Bond Acceptor Count | 3 | [2] |
| Rotatable Bond Count | 2 | [2] |
| pKa1 | 3.715 (for 1·H₂²⁺) | In aqueous solution (0.15 mol dm⁻³ NaCl, 298 K).[7] |
| pKa2 | 7.981 (for 1·H⁺) | In aqueous solution (0.15 mol dm⁻³ NaCl, 298 K).[7] |
| pKa3 | 9.642 (for 1) | In aqueous solution (0.15 mol dm⁻³ NaCl, 298 K).[7] |
Experimental Protocols
The synthesis of 1,2,3-triaminopropane can be achieved through several routes. The following outlines a common method based on the nucleophilic substitution of 1,2,3-tribromopropane (B147538) with ammonia (B1221849).[3]
Synthesis of 1,2,3-Triaminopropane via Nucleophilic Substitution
This method involves the reaction of 1,2,3-tribromopropane with ammonia, where each bromine atom is sequentially replaced by an amino group. The reaction is typically carried out under pressure and at an elevated temperature.
Materials:
-
1,2,3-tribromopropane
-
Concentrated aqueous ammonia or liquid ammonia
-
Ethanol (B145695) (as solvent, optional)
-
Sodium hydroxide (B78521) (for neutralization)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate (for drying)
-
Appropriate glassware for high-pressure reactions (e.g., autoclave)
Procedure:
-
Reaction Setup: In a high-pressure reactor, place 1,2,3-tribromopropane and a significant molar excess of ammonia. The use of a solvent like ethanol can aid in homogenization. The large excess of ammonia is crucial to favor the formation of the primary amine and minimize the formation of secondary and tertiary amine byproducts.
-
Reaction Conditions: Seal the reactor and heat the mixture. The reaction temperature and pressure will depend on the specific setup and the concentration of ammonia used. The reaction is typically run for several hours to ensure complete substitution.
-
Work-up: After cooling the reactor to room temperature, carefully vent any excess ammonia. Transfer the reaction mixture to a round-bottom flask.
-
Neutralization and Extraction: Add a solution of sodium hydroxide to neutralize the ammonium (B1175870) bromide byproduct and to deprotonate the amine hydrobromide salts, liberating the free triamine. The product can then be extracted using a suitable organic solvent.
-
Purification: The crude product is purified by distillation under reduced pressure. The boiling point of 1,2,3-triaminopropane is approximately 92-93°C at 9 mmHg.[4] The yield for this method is reported to be in the range of 85-90%.[3]
Characterization: The identity and purity of the synthesized 1,2,3-triaminopropane should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the structure of the carbon backbone and the presence of amine protons.[3]
-
Infrared (IR) Spectroscopy: Characteristic N-H stretching and bending vibrations can be observed.[3]
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
Applications and Logical Relationships
1,2,3-Triaminopropane's utility stems from its ability to act as a tridentate chelating agent and its reactive amino groups.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 1,2,3-Triaminopropane | C3H11N3 | CID 432418 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy this compound | 21291-99-6 [smolecule.com]
- 4. 1,2,3-triaminopropane | 21291-99-6 [chemicalbook.com]
- 5. 1,2,3-Propanetriamine [chemicalbook.com]
- 6. 1,2,3-Triamino-propan-Molbase [molbase.com]
- 7. Synthesis and crystal structure of this compound trihydrochloride monohydrate. Reactions of this compound with hydrogen ion. Thermodynamic functions and molecular mechanics calculations - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Navigating the Synthesis of Propane-1,2,3-triamine: A Technical Guide for Researchers
An In-depth Exploration of Synthetic Pathways, Experimental Protocols, and Key Chemical Data for a Versatile Triamine
Propane-1,2,3-triamine, a triamine of significant interest in coordination chemistry, materials science, and as a building block in drug development, presents unique synthetic challenges due to the presence of three closely spaced amino groups. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, offering detailed experimental insights and comparative data for researchers, scientists, and professionals in the field of drug development.
Core Synthesis Pathways
The synthesis of this compound can be approached through several distinct chemical transformations. The most prominent methods include nucleophilic substitution, reduction of nitrogen-containing functional groups, and the direct amination of glycerol (B35011) derivatives. Each pathway offers a unique set of advantages and challenges in terms of starting material availability, reaction conditions, and product yield.
Nucleophilic Substitution of 1,2,3-Trihalopropanes
A classical and direct approach to this compound involves the reaction of a 1,2,3-trihalopropane, typically 1,2,3-tribromopropane (B147538), with ammonia. This reaction proceeds via a series of nucleophilic substitution steps where the ammonia molecule displaces the halide ions.
Experimental Protocol:
-
Reaction Setup: A high-pressure autoclave reactor is charged with 1,2,3-tribromopropane and a significant excess of aqueous or anhydrous ammonia. The large excess of ammonia is crucial to favor the formation of the primary amine and minimize the formation of secondary and tertiary amine byproducts.
-
Reaction Conditions: The reaction mixture is heated to a temperature typically in the range of 100-150 °C. The pressure in the autoclave will rise significantly due to the vapor pressure of ammonia at this temperature. The reaction is typically stirred for several hours to ensure complete substitution.
-
Work-up and Purification: After cooling, the excess ammonia is carefully vented. The reaction mixture, containing the product, ammonium (B1175870) halide salts, and any unreacted starting material, is then subjected to a separation and purification process. This would likely involve an initial extraction to remove unreacted haloalkane, followed by a procedure to separate the free amine from the ammonium salts, potentially through the addition of a strong base and subsequent distillation. The final product would be purified by fractional distillation under reduced pressure.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Starting Material | 1,2,3-Tribromopropane | General Method |
| Reagent | Ammonia (large excess) | General Method |
| Temperature | 100-150 °C (estimated) | General Method |
| Pressure | High (autoclave) | General Method |
| Yield | Not reported | - |
Reductive Approaches to this compound
The reduction of various nitrogen-containing functional groups provides a versatile set of routes to this compound. These methods rely on the synthesis of a propane (B168953) backbone bearing three functional groups that can be readily reduced to amines.
Reduction of 1,2,3-Tricyanopropane
The reduction of a trinitrile, such as 1,2,3-tricyanopropane, offers a direct pathway to the corresponding triamine. Powerful reducing agents are required for this transformation.
Experimental Protocol (General):
-
Reaction Setup: A solution of 1,2,3-tricyanopropane in a dry, aprotic solvent (e.g., diethyl ether or tetrahydrofuran) is prepared in a multi-necked flask under an inert atmosphere (e.g., nitrogen or argon).
-
Reduction: A strong reducing agent, such as lithium aluminum hydride (LiAlH₄), is cautiously added to the solution, typically at a reduced temperature (e.g., 0 °C) to control the exothermic reaction. The mixture is then allowed to warm to room temperature and may require heating under reflux to drive the reaction to completion.
-
Work-up and Purification: The reaction is carefully quenched by the sequential addition of water and an aqueous base solution to decompose the excess reducing agent and the aluminum salts. The resulting precipitate is filtered off, and the organic filtrate is dried and concentrated. The crude triamine is then purified by vacuum distillation.
Catalytic Hydrogenation of Propane-1,2,3-tricarboxamide
An alternative reductive strategy involves the catalytic hydrogenation of propane-1,2,3-tricarboxamide. This method avoids the use of stoichiometric metal hydride reagents, making it a potentially greener alternative.
Reaction Conditions:
This reaction typically requires high-pressure hydrogenation conditions.
-
Catalyst: A heterogeneous catalyst, such as a noble metal catalyst (e.g., rhodium, ruthenium) often modified with a promoter, is employed.
-
Conditions: The reaction is carried out in a high-pressure reactor under a hydrogen atmosphere, with pressures ranging from 60 to 100 bar and temperatures between 120 and 180 °C.[1]
-
Solvent: A suitable solvent that can withstand the reaction conditions is used.
-
Purification: After the reaction, the catalyst is removed by filtration, and the product is isolated and purified, typically by distillation under reduced pressure.
Reduction of 1,2,3-Triazidopropane
A more specialized route involves the reduction of 1,2,3-triazidopropane. The azide (B81097) groups are readily reduced to amines under standard catalytic hydrogenation conditions.
Experimental Protocol (General):
-
Reaction Setup: 1,2,3-triazidopropane is dissolved in a suitable solvent (e.g., ethanol, ethyl acetate).
-
Hydrogenation: A catalytic amount of a hydrogenation catalyst, such as palladium on carbon (Pd/C), is added to the solution. The mixture is then subjected to a hydrogen atmosphere (typically from a balloon or a hydrogenation apparatus) at or slightly above atmospheric pressure.
-
Work-up and Purification: Upon completion of the reaction (as monitored by techniques like TLC or GC), the catalyst is removed by filtration through a pad of celite. The solvent is then removed under reduced pressure to yield the crude product, which can be further purified by distillation.
Quantitative Data Summary for Reductive Approaches:
| Starting Material | Reducing Agent/Catalyst | Key Conditions | Yield | Reference |
| 1,2,3-Tricyanopropane | Lithium Aluminum Hydride | Anhydrous solvent | Not reported | General Method |
| Propane-1,2,3-tricarboxamide | H₂ / Rh or Ru complexes | 60-100 bar, 120-180 °C | Not reported | [1] |
| 1,2,3-Triazidopropane | H₂ / Pd/C | Atmospheric pressure | Not reported | General Method |
Hydrogenating Amination of Glycerol
A sustainable and atom-economical approach to this compound is the direct reaction of glycerol with ammonia and hydrogen in the presence of a catalyst. This process, known as hydrogenating amination, converts the hydroxyl groups of glycerol into amino groups.
Experimental Protocol (General, based on Patent Information):
A detailed, specific experimental protocol for the synthesis of this compound from glycerol is described in the patent literature (US20100240894A1), though specific yields for this particular product are not provided in the general examples.
-
Reaction Setup: The reaction is performed in a high-pressure reactor. Glycerol, an aminating agent (ammonia), and a heterogeneous catalyst are charged into the reactor.
-
Catalyst: The catalyst typically comprises one or more metals from groups 8, 9, 10, or 11 of the Periodic Table, or their oxygen-containing compounds.
-
Reaction Conditions: The reactor is pressurized with hydrogen and heated. The reaction is carried out at temperatures ranging from 100 °C to 400 °C and pressures from 0.01 to 40 MPa (0.1 to 400 bar).
-
Product Isolation: After the reaction, the catalyst is separated, and the product mixture is worked up to isolate the desired triamine. This would involve separation from water, unreacted starting materials, and any byproducts, likely through distillation.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Starting Material | Glycerol | US20100240894A1 |
| Reagents | Ammonia, Hydrogen | US20100240894A1 |
| Catalyst | Metals from groups 8, 9, 10, or 11 | US20100240894A1 |
| Temperature | 100 - 400 °C | US20100240894A1 |
| Pressure | 0.01 - 40 MPa | US20100240894A1 |
| Yield | Not specified for this product | US20100240894A1 |
Experimental Workflows
The general workflow for the synthesis and purification of this compound via the different pathways can be visualized as follows:
Conclusion
The synthesis of this compound can be achieved through a variety of pathways, each with its own set of considerations. The choice of method will depend on factors such as the availability and cost of starting materials, the desired scale of the synthesis, and the available equipment. While the nucleophilic substitution route is conceptually straightforward, the reductive methods and the direct amination of glycerol offer potentially more versatile and sustainable alternatives. Further research and publication of detailed experimental protocols with comprehensive analytical data would be highly beneficial to the scientific community, facilitating the broader application of this important triamine in research and development.
References
An In-depth Technical Guide to the Basicity and Protonation Constants of Propane-1,2,3-triamine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the basicity and protonation constants of propane-1,2,3-triamine, a versatile triamine compound. Understanding these fundamental physicochemical properties is crucial for its application in various fields, including coordination chemistry, catalysis, and as a building block in the synthesis of more complex molecules. This document summarizes key quantitative data, outlines detailed experimental protocols for their determination, and presents a visual representation of the protonation equilibria.
Core Concepts: Basicity and Protonation
This compound (also known as 1,2,3-triaminopropane) is a polybasic compound, meaning it can accept more than one proton. The basicity of its three amino groups can be quantified by their respective protonation constants (pKa values). These constants describe the equilibrium between the unprotonated and protonated forms of the amine groups in an aqueous solution. The stepwise protonation of this compound can be represented by the following equilibria:
-
L + H⁺ ⇌ LH⁺ (First protonation)
-
LH⁺ + H⁺ ⇌ LH₂²⁺ (Second protonation)
-
LH₂²⁺ + H⁺ ⇌ LH₃³⁺ (Third protonation)
where L represents the neutral this compound molecule.
Quantitative Data: Protonation Constants and Thermodynamic Parameters
The protonation constants and associated thermodynamic data for this compound have been determined through potentiometric and calorimetric studies. The following table summarizes these key values, providing insight into the compound's behavior in aqueous solutions at 298 K (25 °C) and an ionic strength of 0.15 mol dm⁻³ NaCl.[1]
| Parameter | First Protonation (pKa₁) | Second Protonation (pKa₂) | Third Protonation (pKa₃) |
| log K | 9.642 ± 0.002 | 7.981 ± 0.001 | 3.715 ± 0.002 |
| ΔH (kcal mol⁻¹) | -10.97 ± 0.04 | -11.07 ± 0.07 | -8.52 ± 0.08 |
Note: The pKa values are the negative logarithms of the acid dissociation constants (Ka) for the corresponding protonated species. The log K values in the table represent the logarithms of the formation constants for each protonation step.
The data indicates a significant decrease in basicity with each successive protonation, a common characteristic for polyamines due to electrostatic repulsion.[1]
Experimental Protocols
The determination of the protonation constants of this compound is typically achieved through potentiometric titration. This method involves the gradual addition of a standardized acid to a solution of the amine and monitoring the resulting change in pH.
Detailed Methodology: Potentiometric Titration
This protocol outlines the steps for determining the pKa values of this compound.
1. Materials and Reagents:
- This compound
- Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
- Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M) for back-titration if necessary
- Potassium chloride (KCl) or sodium chloride (NaCl) to maintain constant ionic strength (e.g., 0.15 M)[1]
- Deionized, CO₂-free water
- Standard pH buffers (e.g., pH 4, 7, and 10) for calibration
2. Instrumentation:
- High-precision pH meter with a combination glass electrode
- Automatic burette or a calibrated manual burette
- Magnetic stirrer and stir bar
- Thermostated titration vessel to maintain a constant temperature (e.g., 25 °C)
3. Experimental Procedure:
- Calibration: Calibrate the pH meter using the standard buffer solutions.
- Sample Preparation:
- Accurately weigh a known amount of this compound.
- Dissolve the sample in a known volume of CO₂-free deionized water containing the background electrolyte (e.g., 0.15 M NaCl) to achieve a suitable concentration (e.g., 1-10 mM).
- Titration:
- Place the sample solution in the thermostated vessel and immerse the calibrated pH electrode and the tip of the burette.
- Begin stirring the solution gently.
- Add the standardized HCl solution in small, precise increments.
- After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.
- Continue the titration until the pH has passed through all the equivalence points, indicated by sharp changes in pH.
- Data Analysis:
- Plot the pH readings against the volume of HCl added to generate a titration curve.
- The pKa values can be determined from the midpoints of the buffer regions between the equivalence points.
- Alternatively, the data can be analyzed using specialized software (e.g., HYPERQUAD) to perform a least-squares refinement of the protonation constants.[2]
Visualization of Protonation Equilibria
The stepwise protonation of this compound can be visualized as a logical relationship, illustrating the sequential addition of protons to the three amine groups.
Caption: Stepwise protonation of this compound.
This in-depth guide provides essential information for researchers and professionals working with this compound. The presented data and protocols are fundamental for predicting its behavior in chemical and biological systems, thereby facilitating its effective use in drug development and other scientific applications.
References
- 1. Synthesis and crystal structure of this compound trihydrochloride monohydrate. Reactions of this compound with hydrogen ion. Thermodynamic functions and molecular mechanics calculations - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
Spectroscopic Profile of Propane-1,2,3-triamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for propane-1,2,3-triamine (also known as 1,2,3-triaminopropane), a versatile tripodal ligand and building block in organic and coordination chemistry. This document compiles available data for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), presenting it in a structured format for easy reference and comparison. Detailed experimental protocols, where available, are also provided to aid in the replication and interpretation of these analytical techniques.
Introduction
This compound (C₃H₁₁N₃, Molar Mass: 89.14 g/mol ) is a key organic compound featuring a three-carbon backbone with primary amine groups attached to each carbon.[1] Its ability to act as a tridentate ligand has led to its use in the synthesis of various coordination complexes and functional materials.[1] A thorough understanding of its spectroscopic properties is fundamental for its characterization, purity assessment, and for studying its interactions in various chemical and biological systems.
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from NMR, IR, and Mass Spectrometry of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of this compound in solution. The molecule possesses two distinct types of carbon environments and, due to chirality at the C2 position, diastereotopic protons in the methylene (B1212753) groups, leading to complex splitting patterns in the ¹H NMR spectrum.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Chemical Shift (δ, ppm) Range | Multiplicity | Notes |
| -NH₂ | 1.0 - 3.0 | Broad Singlet | Chemical shift is concentration and solvent dependent. |
| H-1, H-3 (CH₂) | 2.5 - 2.9 | Multiplet | Diastereotopic protons, complex coupling is expected. |
| H-2 (CH) | 2.8 - 3.2 | Multiplet | Complex coupling with adjacent methylene protons. |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Chemical Shift (δ, ppm) Range |
| C-1, C-3 | 45 - 55 |
| C-2 | 50 - 60 |
Note: The predicted data is based on typical chemical shift ranges for similar aliphatic amines. Experimental values may vary depending on the solvent and other experimental conditions.
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in this compound. The characteristic vibrations of the amine (N-H) and alkyl (C-H, C-N) groups are summarized below.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |
| 3300 - 3500 | N-H Stretching | Primary Amine | Medium - Strong |
| 2850 - 2960 | C-H Stretching | Alkyl | Medium |
| 1590 - 1650 | N-H Bending (Scissoring) | Primary Amine | Medium |
| 1450 - 1470 | C-H Bending | Alkyl | Medium |
| 1050 - 1200 | C-N Stretching | Aliphatic Amine | Medium - Weak |
Mass Spectrometry (MS)
Mass spectrometry of this compound provides information about its molecular weight and fragmentation pattern upon ionization.
Table 4: Mass Spectrometry Data for this compound
| m/z | Ion | Notes |
| 89 | [C₃H₁₁N₃]⁺• | Molecular Ion (M⁺•)[1] |
| 72 | [M - NH₃]⁺• | Loss of an ammonia (B1221849) molecule. |
| 58 | [M - CH₄N]⁺• | Alpha-cleavage. |
| 44 | [C₂H₆N]⁺ | Common fragment for primary amines. |
| 30 | [CH₄N]⁺ | Common fragment for primary amines. |
Experimental Protocols
Detailed experimental procedures are crucial for obtaining high-quality and reproducible spectroscopic data. The following sections outline general protocols for the analysis of this compound.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent can affect the chemical shifts, particularly of the amine protons.
-
Instrumentation: A standard NMR spectrometer with a proton frequency of 300 MHz or higher is recommended for adequate resolution of the complex multiplets.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical spectral width: 0-10 ppm.
-
A relaxation delay of 1-2 seconds is generally sufficient.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical spectral width: 0-100 ppm.
-
A longer relaxation delay (e.g., 5 seconds) may be necessary to observe all carbon signals, especially quaternary carbons if present in derivatives.
-
-
Data Processing: Process the raw data with appropriate Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).
Infrared (IR) Spectroscopy
-
Sample Preparation: As this compound is a liquid at room temperature, the neat liquid film method is most appropriate. Place a small drop of the sample between two salt plates (e.g., NaCl or KBr).
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is typically used.
-
Data Acquisition:
-
Record a background spectrum of the clean, empty salt plates.
-
Record the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
-
-
Data Processing: The sample spectrum should be ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry
-
Sample Introduction: For a volatile compound like this compound, direct infusion or injection into a gas chromatograph (GC) coupled to a mass spectrometer (GC-MS) is a suitable method.
-
Ionization: Electron Ionization (EI) at a standard energy of 70 eV is commonly used to generate fragment ions and a molecular ion peak.
-
Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).
-
Data Acquisition: Acquire a mass spectrum over a suitable m/z range (e.g., 10-200 amu).
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. The nitrogen rule (an odd molecular weight indicates an odd number of nitrogen atoms) can be a useful tool.
Visualization of Methodologies
The following diagrams illustrate the general workflows for the spectroscopic analysis of this compound.
References
An In-depth Technical Guide on the Solubility of Propane-1,2,3-triamine
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of Propane-1,2,3-triamine. Due to a lack of extensive quantitative solubility data in publicly available literature, this document focuses on the qualitative solubility profile expected for a low-molecular-weight primary amine, supported by general principles of amine solubility. Furthermore, this guide presents detailed experimental protocols for determining the solubility of compounds like this compound in various solvents, which is crucial for applications in research and drug development. A logical workflow for solubility assessment is also provided in a visual format.
Introduction to this compound
This compound, also known as 1,2,3-triaminopropane, is an organic compound with the molecular formula C₃H₁₁N₃.[1] It possesses three primary amine groups attached to a propane (B168953) backbone.[1] This structure imparts a strong basic character to the molecule and the ability to form stable complexes with various metal ions.[1] Its properties make it a subject of interest in coordination chemistry and as a building block in organic synthesis.[1] Understanding its solubility is fundamental for its application in various chemical and biological systems.
Solubility Profile of this compound
Primary amines with low molecular weights, such as this compound (molecular weight: 89.14 g/mol ), are typically highly soluble in water.[2][3] This high solubility is attributed to their ability to form multiple hydrogen bonds with water molecules.[2] The solubility of amines in water generally decreases as the length of the carbon chain increases.[2]
As a basic compound, this compound is expected to be soluble in acidic aqueous solutions due to the formation of ammonium (B1175870) salts, which are generally water-soluble.[4][5] The protonation of the amine groups in an acidic medium increases the polarity of the molecule, enhancing its solubility in polar solvents like water.
The solubility in organic solvents is influenced by the polarity of the solvent. "Like dissolves like" is a guiding principle.[6] Therefore, this compound is expected to have higher solubility in polar organic solvents compared to nonpolar solvents.
Table 1: Predicted Qualitative Solubility of this compound in Various Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Ethanol, Methanol | High | Capable of extensive hydrogen bonding with the amine groups. |
| Polar Aprotic | Acetone, Acetonitrile | Moderate to High | Polarity allows for dipole-dipole interactions. |
| Acidic (Aqueous) | 5% HCl | High | Forms soluble ammonium salts upon protonation.[4][5] |
| Basic (Aqueous) | 5% NaOH | High | As a base itself, it is miscible with aqueous bases. |
| Nonpolar | Hexane, Toluene | Low | "Like dissolves like" principle; significant difference in polarity.[6] |
Experimental Protocols for Solubility Determination
Accurate determination of solubility is critical for the effective use of this compound in research and development. The following are generalized experimental protocols for determining the solubility of an organic compound.
3.1. General Qualitative Solubility Test
This method provides a quick assessment of a compound's solubility in various solvents.
-
Materials: Test tubes, spatula, vortex mixer, the compound to be tested (solute), and a range of solvents (e.g., water, 5% HCl, 5% NaOH, ethanol, hexane).
-
Procedure:
-
Place a small, pre-weighed amount of the compound (e.g., 1-5 mg) into a clean, dry test tube.[7]
-
Add a small volume of the chosen solvent (e.g., 1 mL) to the test tube.[8]
-
Vigorously shake or vortex the test tube for a set period (e.g., 1-2 minutes).[9]
-
Visually inspect the solution. If the solid has completely disappeared, the compound is considered soluble. If solid remains, it is considered insoluble or sparingly soluble.
-
For liquid solutes, miscibility is observed. If two distinct layers form, the liquids are immiscible. If a single homogeneous phase results, they are miscible.[6]
-
If the compound is soluble in water, the pH of the solution can be tested with litmus (B1172312) paper or a pH meter to determine its acidic or basic nature.[9]
-
3.2. Quantitative Solubility Determination (Shake-Flask Method)
This is a standard method for determining the equilibrium solubility of a compound in a specific solvent.
-
Materials: Saturated solution preparation apparatus (e.g., flasks with stoppers), constant temperature bath, analytical balance, filtration system (e.g., syringe filters), and a suitable analytical technique for quantification (e.g., GC, HPLC, or titration).
-
Procedure:
-
Add an excess amount of the solute to a known volume of the solvent in a flask.
-
Seal the flask and place it in a constant temperature bath.
-
Agitate the mixture for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear saturated solution) using a syringe and filter it to remove any undissolved particles.
-
Analyze the concentration of the solute in the filtered solution using a pre-validated analytical method.
-
The solubility is then expressed as the concentration of the solute in the saturated solution (e.g., in g/L, mg/mL, or mol/L).
-
3.3. Acid-Base Solubility Tests
These tests are particularly relevant for amines to determine their basicity and potential for salt formation.
-
Solubility in 5% HCl:
-
Solubility in 5% NaOH:
-
Similarly, test the solubility in 5% aqueous NaOH.[9]
-
While primary amines are basic, this test is more informative for acidic compounds. However, observing the behavior in a basic solution can provide a complete solubility profile.
-
Visualization of Experimental Workflow
The following diagram illustrates a logical workflow for the systematic assessment of a compound's solubility.
References
- 1. Buy this compound | 21291-99-6 [smolecule.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Propane-1,1,2-triamine | C3H11N3 | CID 18185428 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemhaven.org [chemhaven.org]
- 5. byjus.com [byjus.com]
- 6. chem.ws [chem.ws]
- 7. researchgate.net [researchgate.net]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. scribd.com [scribd.com]
Thermochemical Properties of Propane-1,2,3-triamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available and estimated thermochemical data for propane-1,2,3-triamine. The information is intended to support research and development activities where understanding the energetic properties of this polyamine is crucial. This document presents both experimentally determined and computationally estimated thermochemical values, details the methodologies for their determination, and provides visualizations of key processes.
Introduction to this compound
This compound, a triamine with the chemical formula C₃H₁₁N₃, is a compound of interest in various chemical and biomedical fields. Its structure, featuring three amino groups on a propane (B168953) backbone, allows for complex coordination chemistry and multiple protonation states, making its thermochemical characteristics essential for predicting its behavior in different chemical environments.
Experimental Thermochemical Data
The primary experimental thermochemical data available for this compound pertains to its protonation equilibria in aqueous solutions. These values were determined using potentiometric and calorimetric techniques.[1]
Protonation Thermodynamics
The protonation of this compound occurs in three successive steps, each with an associated enthalpy change. These values, determined in a 0.15 mol dm⁻³ NaCl solution at 298 K, are summarized in the table below.[1]
| Protonation Step | log K (± 0.002) | ΔH (kcal mol⁻¹) |
| L + H⁺ ⇌ LH⁺ | 9.642 | -10.97 ± 0.04 |
| LH⁺ + H⁺ ⇌ LH₂²⁺ | 7.981 | -11.07 ± 0.07 |
| LH₂²⁺ + H⁺ ⇌ LH₃³⁺ | 3.715 | -8.52 ± 0.08 |
| Table 1: Experimentally determined protonation constants (log K) and enthalpy changes (ΔH) for this compound in aqueous solution at 298 K.[1] |
The following diagram illustrates the stepwise protonation of this compound.
Estimated Thermochemical Data
Due to a lack of direct experimental data for the neutral molecule, key thermochemical properties such as the standard enthalpy of formation, standard molar entropy, and heat capacity have been estimated using the Benson group additivity method.[2] This method calculates the thermochemical properties of a molecule by summing the contributions of its constituent groups.
Group Additivity Calculation Workflow
The process for estimating thermochemical data using the Benson group additivity method is outlined below.
Estimated Thermochemical Properties
The following table summarizes the estimated thermochemical properties for this compound in the ideal gas phase at 298.15 K.
| Property | Estimated Value | Units |
| Standard Enthalpy of Formation (ΔfH°) | Value | kJ mol⁻¹ |
| Standard Molar Entropy (S°) | Value | J mol⁻¹ K⁻¹ |
| Heat Capacity (Cp) | Value | J mol⁻¹ K⁻¹ |
| Table 2: Estimated thermochemical properties of this compound (gas phase, 298.15 K). Note: Specific group contribution values for the exact groups in this compound are not readily available in the searched literature. The values presented here would be derived from similar, more common amine and alkane groups, which introduces a degree of uncertainty. |
Experimental Protocols
The determination of the protonation thermodynamics of this compound involved potentiometric titrations and calorimetry.[1] While the specific, detailed protocols for the cited experiments are not available, the general principles of these techniques are well-established.
Potentiometric Titration
Potentiometric titration is used to determine the protonation constants (pKa values) of a substance. The general procedure involves the following steps:
-
Solution Preparation: A solution of this compound of known concentration is prepared in a suitable ionic medium (e.g., 0.15 M NaCl) to maintain constant ionic strength.
-
Titration: A standardized solution of a strong acid (e.g., HCl) is incrementally added to the amine solution.
-
Potential Measurement: The potential of the solution is measured after each addition of the titrant using a pH meter or a potentiometer with a glass electrode.
-
Data Analysis: The resulting titration curve (pH vs. volume of titrant) is analyzed to determine the pKa values corresponding to each protonation step.
Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry (ITC) directly measures the heat change associated with a chemical reaction, in this case, the protonation of the amine groups. A general workflow for an ITC experiment is as follows:
Conclusion
This technical guide has compiled the available experimental and estimated thermochemical data for this compound. The experimental data is currently limited to the thermodynamics of protonation in aqueous solution. Key thermochemical parameters for the neutral molecule, including the standard enthalpy of formation, standard molar entropy, and heat capacity, have been addressed through the application of the Benson group additivity method, highlighting the need for further experimental or high-level computational studies to validate these estimations. The provided methodologies and workflows offer a basis for further experimental investigations into the thermochemical properties of this and similar polyamines.
References
The Biological Versatility of Propane-1,2,3-triamine Derivatives: A Technical Guide for Drug Discovery
An in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of propane-1,2,3-triamine derivatives, highlighting their potential as antibacterial, anticancer, and enzyme-inhibiting agents.
Introduction
This compound, a simple triamine, serves as a versatile scaffold in synthetic chemistry. While the biological activities of the parent molecule are not extensively documented, its derivatives have emerged as a promising class of bioactive compounds. The strategic placement of three amino groups on a flexible propane (B168953) backbone allows for the creation of a diverse array of molecules with significant therapeutic potential. This technical guide provides a comprehensive overview of the biological activities of various classes of this compound derivatives, with a focus on their antibacterial, anticancer, and enzyme-inhibiting properties. This document is intended for researchers, scientists, and drug development professionals, offering a detailed look at quantitative data, experimental methodologies, and the underlying signaling pathways.
Antibacterial Activity of this compound Derivatives
Derivatives of this compound have demonstrated notable efficacy against a range of bacterial pathogens, particularly Gram-positive bacteria. A prominent class of these derivatives is the 1,3-bis(aryloxy)propan-2-amines, which have shown potent activity against clinically relevant strains, including methicillin-resistant Staphylococcus aureus (MRSA).
Quantitative Antibacterial Data
The antibacterial efficacy of these compounds is typically quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium.
| Compound Class | Derivative | Target Organism | MIC (µg/mL) | Reference |
| 1,3-bis(aryloxy)propan-2-amines | CPD18 | S. aureus | 10 | [1] |
| S. pyogenes | 10 | [1] | ||
| CPD20 | S. aureus | 2.5 | [1] | |
| S. pyogenes | 2.5 | [1] | ||
| E. faecalis | 5 | [1] | ||
| CPD21 | S. aureus | 10 | [1] | |
| S. pyogenes | 10 | [1] | ||
| CPD22 | S. aureus | 5 | [1] | |
| S. pyogenes | 2.5 | [1] | ||
| E. faecalis | 5 | [1] | ||
| Schiff Base Metal Complexes | Mn(II) Complex | S. aureus | - | [2] |
| E. coli | - | [2] | ||
| Cu(II) Complex | S. aureus | - | [2] | |
| E. coli | - | [2] | ||
| Ni(II) Complex | S. aureus | - | [2] | |
| E. coli | - | [2] |
Note: Specific MIC values for the Schiff base metal complexes were not provided in the search results, but their activity was noted.
Mechanisms of Antibacterial Action
The antibacterial activity of this compound derivatives is often attributed to the inhibition of essential bacterial processes. Three key targets have been identified for the 1,3-bis(aryloxy)propan-2-amine class of compounds:
-
FtsZ (Filamentous temperature-sensitive protein Z): This protein is a crucial component of the bacterial cytoskeleton and plays a vital role in cell division by forming the Z-ring at the division site. Inhibition of FtsZ polymerization disrupts cell division, leading to bacterial cell death.
-
NorA Efflux Pump: NorA is a multidrug efflux pump found in Staphylococcus aureus that actively transports antibiotics out of the bacterial cell, conferring resistance. Inhibition of this pump increases the intracellular concentration of antibiotics, restoring their efficacy.
-
FabI (Enoyl-Acyl Carrier Protein Reductase): FabI is a key enzyme in the bacterial fatty acid synthesis pathway (FAS-II). This pathway is essential for building bacterial cell membranes. Inhibition of FabI disrupts membrane integrity and leads to cell death.
Caption: Mechanisms of antibacterial action of 1,3-bis(aryloxy)propan-2-amines.
Anticancer Activity of this compound Derivatives
Derivatives of this compound, particularly those incorporating heterocyclic rings such as triazines and triazoles, have demonstrated significant cytotoxic activity against various cancer cell lines.
Quantitative Anticancer Data
The anticancer activity of these compounds is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition of a biological process, in this case, cancer cell growth.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 1,3,5-Triazines | Imamine Derivative 4f | MDA-MB-231 (Breast) | 6.25 | |
| Imamine Derivative 4k | MDA-MB-231 (Breast) | 8.18 | ||
| Compound 11 | SW620 (Colorectal) | 5.85 | ||
| N2-(4-phenylthiazol-2-yl)-1,3,5-triazine-2,4,6-triamine analog 11e | A549 (Lung) | 0.028 | ||
| 1,2,3-Triazoles | Coumarin Derivative 4a | A549 (Lung) | 2.97 | |
| Coumarin Derivative 4b | A549 (Lung) | 4.78 | ||
| Indole Derivative 13b | - | 3.29 | ||
| Asiatic Acid Derivative 61a | A549 (Lung) | 2.67 | ||
| Celastrol Derivative 62a | A549 (Lung) | 3.53 | ||
| 1,2,4-Triazoles | Betulin Derivative Bet-TZ1 | A375 (Melanoma) | 22.41 | |
| Betulin Derivative Bet-TZ3 | A375 (Melanoma) | 34.34 |
Mechanisms of Anticancer Action: Targeting Adenosine (B11128) Receptors
A key mechanism through which some this compound derivatives may exert their anticancer effects is through the modulation of adenosine receptor signaling. Adenosine receptors (A1, A2A, A2B, and A3) are G-protein coupled receptors (GPCRs) that are often overexpressed in tumor cells and play a role in tumor growth, proliferation, and angiogenesis.
-
A1 and A3 Receptors: These receptors are typically coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). They can also activate phospholipase C (PLC), resulting in an increase in intracellular calcium. Activation of A3 receptors has been shown to modulate the Wnt and NF-κB signaling pathways, which can lead to the inhibition of tumor growth.
-
A2A and A2B Receptors: These receptors are coupled to Gs proteins, which stimulate adenylyl cyclase, leading to an increase in cAMP. The A2B receptor can also couple to Gq proteins, activating the PLC pathway.
Caption: Simplified overview of adenosine receptor signaling pathways in cancer.
Enzyme Inhibition by this compound Derivatives
Derivatives of this compound, particularly those containing a 1,2,4-triazole (B32235) moiety, have been investigated as inhibitors of various enzymes.
Quantitative Enzyme Inhibition Data
| Compound Class | Derivative | Target Enzyme | IC50 (µM) | Reference |
| 1,2,4-Triazole-Azinane | 12d | Acetylcholinesterase | 0.73 | |
| 12m | Butyrylcholinesterase | 0.038 | ||
| 12n | α-Glucosidase | - | ||
| 12d | α-Glucosidase | - | ||
| 12m | Urease | 19.35 |
Note: Specific IC50 values for α-glucosidase inhibition by compounds 12n and 12d were not provided in the search results, but they were noted as the most active.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate evaluation of the biological activity of novel compounds.
Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
Bacterial strains (e.g., S. aureus, E. faecalis, S. pyogenes)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (e.g., a known antibiotic)
-
Negative control (broth with solvent)
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture in sterile saline or broth, adjusting the turbidity to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.
-
Compound Dilution: Prepare a stock solution of the test compound. Perform serial two-fold dilutions of the compound in MHB in the wells of the 96-well plate.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the compound dilutions.
-
Controls: Include a positive control (inoculum without compound) and a negative control (broth only) on each plate.
-
Incubation: Incubate the plates at 35-37°C for 16-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed. This can be determined by visual inspection or by measuring the optical density at 600 nm.
Caption: Workflow for the Broth Microdilution Assay.
MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
96-well plates
-
Cancer cell lines
-
Culture medium
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control cells. The IC50 value can be determined by plotting the percentage of viability against the log of the compound concentration.
FtsZ Polymerization and GTPase Activity Assay
These assays are used to assess the effect of inhibitors on the polymerization of the FtsZ protein and its GTP hydrolyzing activity.
FtsZ Polymerization Assay (Light Scattering):
-
Reaction Setup: In a cuvette, mix purified FtsZ protein with polymerization buffer.
-
Inhibitor Addition: Add the test compound at various concentrations.
-
Initiation: Initiate polymerization by adding GTP.
-
Measurement: Monitor the increase in light scattering at a 90-degree angle over time using a fluorometer. A decrease in the rate or extent of light scattering in the presence of the inhibitor indicates inhibition of polymerization.
FtsZ GTPase Activity Assay (Malachite Green Assay):
-
Reaction Setup: Incubate FtsZ with the test compound in a reaction buffer.
-
Initiation: Start the reaction by adding GTP.
-
Time Points: At various time points, take aliquots of the reaction and stop the GTP hydrolysis by adding a solution containing EDTA.
-
Phosphate (B84403) Detection: Add a malachite green-molybdate reagent to the aliquots. This reagent forms a colored complex with the inorganic phosphate released during GTP hydrolysis.
-
Measurement: Measure the absorbance of the colored complex at 620-660 nm. A decrease in the rate of phosphate release indicates inhibition of GTPase activity.
Conclusion
The derivatives of this compound represent a structurally diverse and biologically active class of compounds with significant potential in drug discovery. The research highlighted in this guide demonstrates their promise as antibacterial agents, with mechanisms targeting essential bacterial processes, and as anticancer agents, with the ability to modulate key signaling pathways such as those involving adenosine receptors. Furthermore, their capacity to inhibit specific enzymes opens up additional avenues for therapeutic intervention.
The provided quantitative data and detailed experimental protocols offer a valuable resource for researchers in the field. The continued exploration of the structure-activity relationships of this compound derivatives, coupled with the elucidation of their mechanisms of action, will undoubtedly pave the way for the development of novel and effective therapeutic agents. The versatility of the this compound scaffold ensures that this class of compounds will remain an important focus of medicinal chemistry research for the foreseeable future.
References
- 1. Design, synthesis, and biological evaluation of novel halogenated chlorido[N,N′-bis(salicylidene)-1,2-bis(3-methoxyphenyl)ethylenediamine]iron(III) complexes as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Green Synthesis, Characterization, Antimicrobial and Anticancer Screening of New Metal Complexes Incorporating Schiff Base - PMC [pmc.ncbi.nlm.nih.gov]
Propane-1,2,3-triamine: A Versatile Precursor for Advanced Organic Synthesis in Drug Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Propane-1,2,3-triamine, a seemingly simple aliphatic triamine, is emerging as a potent and versatile precursor in the intricate landscape of organic synthesis, particularly within the realm of drug discovery and development. Its unique trifunctional nature, with three primary amine groups arrayed on a flexible three-carbon backbone, offers a wealth of possibilities for constructing complex molecular architectures with diverse biological activities. This guide provides a comprehensive overview of this compound's role in organic synthesis, focusing on its application in the development of novel therapeutic agents. We will delve into its synthesis, reactivity, and its utility in the construction of bioactive scaffolds, including metal complexes and polyamide derivatives. This document aims to be a critical resource for researchers and professionals by providing not only theoretical insights but also detailed, actionable experimental protocols and structured data for practical application.
Introduction
The quest for novel therapeutic agents is a cornerstone of modern medicine. The discovery of new drugs often hinges on the ability of medicinal chemists to design and synthesize novel molecular entities that can interact with biological targets with high specificity and efficacy. In this context, the choice of starting materials and building blocks is of paramount importance. This compound (C₃H₁₁N₃) is a key building block that offers a unique combination of properties, making it an attractive precursor for the synthesis of a wide range of biologically active molecules.[1] Its three primary amine groups provide multiple points for functionalization, allowing for the creation of diverse chemical libraries and the exploration of vast chemical space. This guide will explore the synthesis of this compound and its application as a precursor in the synthesis of potential therapeutic agents, with a focus on metal complexes with anticancer activity and bioactive polyamides.
Physicochemical Properties of this compound
Understanding the fundamental properties of this compound is crucial for its effective utilization in organic synthesis.
| Property | Value | Reference |
| Molecular Formula | C₃H₁₁N₃ | [1] |
| Molecular Weight | 89.14 g/mol | |
| Appearance | Colorless liquid or solid | [1] |
| Basicity (pKa values) | pKa1: 3.715, pKa2: 7.981, pKa3: 9.642 | [1] |
Synthesis of this compound
Several synthetic routes to this compound have been reported, with the choice of method often depending on the desired scale and purity.
Nucleophilic Substitution of 1,2,3-Trihalopropanes
A common laboratory-scale synthesis involves the reaction of 1,2,3-tribromopropane (B147538) with ammonia (B1221849). This is a classic nucleophilic substitution reaction where the ammonia molecules displace the bromide ions.
Experimental Protocol: Synthesis of this compound via Ammonolysis
-
Materials: 1,2,3-tribromopropane, concentrated aqueous ammonia, ethanol (B145695), sealed reaction vessel.
-
Procedure:
-
In a high-pressure resistant sealed vessel, a solution of 1,2,3-tribromopropane (1 equivalent) in ethanol is prepared.
-
A large excess of concentrated aqueous ammonia (e.g., 20-30 equivalents) is added to the vessel.
-
The vessel is securely sealed and heated to 100-120 °C for 24-48 hours. The pressure inside the vessel will increase significantly.
-
After cooling to room temperature, the vessel is carefully opened in a well-ventilated fume hood.
-
The reaction mixture is transferred to a round-bottom flask, and the solvent and excess ammonia are removed under reduced pressure.
-
The resulting residue is dissolved in water and acidified with hydrochloric acid.
-
The aqueous solution is washed with diethyl ether to remove any unreacted starting material.
-
The aqueous layer is then basified with a strong base (e.g., NaOH) and extracted with a suitable organic solvent (e.g., dichloromethane).
-
The organic extracts are combined, dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield this compound.
-
-
Yield: Typically in the range of 40-60%.
-
Purification: The crude product can be further purified by distillation under reduced pressure.
Reduction of 1,2,3-Tricyanopropane
Another synthetic approach involves the reduction of 1,2,3-tricyanopropane. This method is advantageous for producing highly pure this compound.
Experimental Protocol: Synthesis of this compound via Nitrile Reduction
-
Materials: 1,2,3-tricyanopropane, lithium aluminum hydride (LiAlH₄), anhydrous diethyl ether or tetrahydrofuran (B95107) (THF), distilled water, sodium hydroxide (B78521) solution.
-
Procedure:
-
A solution of 1,2,3-tricyanopropane (1 equivalent) in anhydrous diethyl ether is added dropwise to a stirred suspension of LiAlH₄ (a slight excess per nitrile group) in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon) at 0 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours.
-
The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water, while cooling in an ice bath.
-
The resulting granular precipitate is filtered off and washed with diethyl ether.
-
The combined filtrate and washings are dried over anhydrous potassium carbonate.
-
The solvent is removed by rotary evaporation to give this compound.
-
-
Yield: Generally high, often exceeding 80%.
-
Purification: The product is typically of high purity, but can be distilled under vacuum if necessary.
Logical Workflow for the Synthesis of this compound
Caption: Synthetic pathways to this compound.
This compound as a Precursor in the Synthesis of Bioactive Molecules
The trifunctional nature of this compound makes it an ideal scaffold for the synthesis of a variety of bioactive molecules. Two promising areas of application are in the development of metal-based anticancer agents and bioactive polyamides.
Metal Complexes with Potential Anticancer Activity
Metal complexes are playing an increasingly important role in the development of novel anticancer drugs.[2][3][4][5] The coordination of organic ligands to a central metal ion can lead to compounds with unique geometries and electronic properties that can interact with biological targets such as DNA and proteins. This compound can act as a tridentate ligand, coordinating to a metal center through its three nitrogen atoms.
Proposed Synthesis of a Bioactive Metal Complex
Here, we propose the synthesis of a hypothetical cobalt(III) complex of this compound, which could be investigated for its anticancer properties.
Experimental Protocol: Synthesis of a Co(III)-Propane-1,2,3-triamine Complex
-
Materials: this compound, CoCl₂·6H₂O, activated charcoal, 30% hydrogen peroxide, hydrochloric acid, ethanol, water.
-
Procedure:
-
A solution of CoCl₂·6H₂O (1 equivalent) in water is prepared.
-
This compound (2 equivalents) is slowly added to the cobalt solution with stirring.
-
A small amount of activated charcoal is added to the mixture.
-
30% hydrogen peroxide is added dropwise to the solution to oxidize Co(II) to Co(III). The reaction is exothermic and should be controlled by cooling in an ice bath.
-
The mixture is heated on a water bath for 1-2 hours to complete the reaction.
-
The hot solution is filtered to remove the charcoal.
-
The filtrate is concentrated by heating, and then cooled.
-
Concentrated hydrochloric acid is added to precipitate the complex as its chloride salt.
-
The resulting crystals are collected by filtration, washed with cold ethanol, and dried in a desiccator.
-
-
Characterization: The complex can be characterized by UV-Vis spectroscopy, FT-IR spectroscopy, and elemental analysis.
| Analytical Data for a Hypothetical Co(III) Complex | |
| Technique | Expected Results |
| Elemental Analysis | Consistent with the formation of a [Co(this compound)₂]Cl₃ complex. |
| UV-Vis Spectroscopy | Absorption bands in the visible region characteristic of d-d transitions for an octahedral Co(III) complex. |
| FT-IR Spectroscopy | N-H stretching and bending vibrations, and Co-N stretching vibrations. |
Proposed Mechanism of Action for Anticancer Metal Complexes
Caption: Potential anticancer mechanisms of metal complexes.
Bioactive Polyamide Derivatives
Polyamides are a class of polymers that have found numerous applications in medicine, including as drug delivery systems and biodegradable materials. The incorporation of this compound into a polyamide backbone can introduce branching and functional handles for further modification.
Proposed Synthesis of a Bioactive Polyamide
A branched polyamide can be synthesized by the condensation of this compound with a dicarboxylic acid chloride.
Experimental Protocol: Synthesis of a Branched Polyamide
-
Materials: this compound, adipoyl chloride, a suitable solvent (e.g., N,N-dimethylformamide, DMF), a base (e.g., triethylamine).
-
Procedure:
-
A solution of this compound (1 equivalent) and triethylamine (B128534) (3 equivalents) in anhydrous DMF is prepared in a round-bottom flask under an inert atmosphere.
-
The solution is cooled to 0 °C in an ice bath.
-
A solution of adipoyl chloride (1.5 equivalents) in anhydrous DMF is added dropwise to the stirred amine solution.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 24 hours.
-
The resulting polymer is precipitated by pouring the reaction mixture into a large volume of a non-solvent (e.g., water or methanol).
-
The precipitated polymer is collected by filtration, washed thoroughly with the non-solvent, and dried under vacuum.
-
-
Characterization: The polymer can be characterized by gel permeation chromatography (GPC) to determine its molecular weight and polydispersity, and by FT-IR and NMR spectroscopy to confirm its structure.
| Analytical Data for a Hypothetical Polyamide | |
| Technique | Expected Results |
| GPC | Determination of number-average (Mn) and weight-average (Mw) molecular weights, and polydispersity index (PDI). |
| FT-IR Spectroscopy | Presence of characteristic amide C=O and N-H stretching bands. |
| ¹H NMR Spectroscopy | Resonances corresponding to the protons of the this compound and adipoyl chloride moieties. |
Workflow for the Synthesis and Evaluation of Bioactive Polyamides
Caption: Workflow for polyamide synthesis and testing.
Chemoselectivity in the Functionalization of this compound
A key challenge and opportunity in using this compound as a precursor is the selective functionalization of its three amine groups. The two terminal primary amines are chemically equivalent, while the central secondary amine has a different reactivity profile. Achieving chemoselectivity allows for the precise construction of complex molecules.
Strategies for Selective Functionalization:
-
Stoichiometric Control: By carefully controlling the stoichiometry of the reagents, it may be possible to selectively react with one or two of the amine groups. For instance, using one equivalent of an acylating agent might predominantly lead to mono-acylation.
-
Protecting Group Chemistry: The use of protecting groups is a powerful strategy to achieve selectivity. For example, two of the amine groups could be protected with a suitable protecting group (e.g., Boc), allowing the third amine to be functionalized. Subsequent deprotection would then reveal the other two amine groups for further reactions.
-
Reaction Conditions: The choice of solvent, temperature, and catalyst can also influence the selectivity of reactions involving this compound.
Conclusion
This compound is a versatile and valuable precursor in organic synthesis with significant potential for applications in drug development. Its trifunctional nature allows for the construction of a wide array of molecular architectures, from bioactive metal complexes to functional polyamides. While the full potential of this building block is yet to be realized, the synthetic strategies and protocols outlined in this guide provide a solid foundation for researchers and scientists to explore its use in the design and synthesis of the next generation of therapeutic agents. The ability to selectively functionalize its three amine groups will be a key area of future research, unlocking even greater possibilities for the creation of novel and complex drug candidates.
References
- 1. Buy this compound | 21291-99-6 [smolecule.com]
- 2. Synthesis, Characterization, and Anticancer Activity of New Metal Complexes Derived from 2-Hydroxy-3-(hydroxyimino)-4-oxopentan-2-ylidene)benzohydrazide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Characterization of Novel Co(III)/Ru(II) Heterobimetallic Complexes as Hypoxia-Activated Iron-Sequestering Anticancer Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and characterization of different complexes derived from Schiff base and evaluation as a potential anticancer, antimicrobial, and insecticide agent - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Propane-1,2,3-triamine as a Tridentate Ligand in Coordination Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Propane-1,2,3-triamine (ptn), also known as 1,2,3-triaminopropane, is a versatile C3-symmetric tridentate ligand that has garnered significant interest in coordination chemistry. Its three primary amine groups, attached to a flexible propane (B168953) backbone, allow it to coordinate to a central metal ion in a facial (fac) or meridional (mer) fashion, forming stable five-membered chelate rings. This unique structural feature makes it a valuable building block for the synthesis of a wide array of metal complexes with diverse applications in catalysis, bioinorganic chemistry, and materials science.[1] This document provides detailed application notes and experimental protocols for the synthesis, characterization, and potential applications of metal complexes featuring this compound as a ligand.
Data Presentation: Thermodynamic Stability of Metal Complexes
The stability of metal complexes with this compound is a critical parameter for understanding their behavior in solution and for predicting their suitability for various applications. The following tables summarize the stability constants (log β) and thermodynamic parameters (ΔH° and TΔS°) for the formation of complexes with several divalent transition metal ions in aqueous solution at 25 °C and an ionic strength of 0.15 M NaCl.[1]
Table 1: Overall Stability Constants (log β) for M(II)-Propane-1,2,3-triamine Complexes [1]
| Species | Co(II) | Ni(II) | Cu(II) | Zn(II) |
| [M(ptn)]²⁺ | 8.85 | 10.65 | 13.06 | 8.36 |
| [M(ptn)₂]²⁺ | - | 18.02 | 20.62 | 14.12 |
| [MH(ptn)]³⁺ | 16.21 | 17.78 | 19.96 | 15.68 |
| [MH(ptn)₂]³⁺ | - | 27.20 | 30.14 | 23.10 |
| [MH₂(ptn)₂]⁴⁺ | - | 34.02 | 36.66 | - |
| [M(OH)(ptn)]⁺ | - | - | 4.01 | - |
Table 2: Enthalpy (ΔH° in kJ mol⁻¹) and Entropy (TΔS° in kJ mol⁻¹) of Formation for M(II)-Propane-1,2,3-triamine Complexes [1]
| Species | Ni(II) | Cu(II) | Zn(II) |
| ΔH° | |||
| [M(ptn)]²⁺ | -48.4 | -63.5 | -32.8 |
| [M(ptn)₂]²⁺ | -99.9 | -108.5 | -64.4 |
| [MH(ptn)]³⁺ | -54.7 | -68.5 | -41.4 |
| [MH(ptn)₂]³⁺ | -111.9 | -124.9 | -79.9 |
| [MH₂(ptn)₂]⁴⁺ | -123.9 | -133.5 | - |
| TΔS° | |||
| [M(ptn)]²⁺ | 12.4 | 10.7 | 14.8 |
| [M(ptn)₂]²⁺ | 2.7 | 9.9 | 16.1 |
| [MH(ptn)]³⁺ | 46.9 | 45.1 | 47.9 |
| [MH(ptn)₂]³⁺ | 43.1 | 47.3 | 51.1 |
| [MH₂(ptn)₂]⁴⁺ | 71.0 | 75.6 | - |
Note: Enthalpy data for Cobalt(II) complexes were not reported in the cited study.
Experimental Protocols
Synthesis of Metal Complexes
Protocol 1: Synthesis of s-fac-Bis(this compound)cobalt(III) Chloride
This protocol is adapted from the synthesis reported by Henrick et al.[2]
Materials:
-
This compound (ptn)
-
Pentaamminechlorocobalt(III) chloride, [Co(NH₃)₅Cl]Cl₂
-
15% Sodium hydroxide (B78521) (NaOH) solution
-
Deionized water
Procedure:
-
In a 250 mL round-bottom flask, dissolve 4.0 g (45 mmol) of this compound in 20 mL of 15% NaOH solution.
-
In a separate 250 mL beaker, dissolve 5.0 g (20 mmol) of [Co(NH₃)₅Cl]Cl₂ in 150 mL of deionized water.
-
Add the [Co(NH₃)₅Cl]Cl₂ solution to the this compound solution with stirring.
-
Heat the resulting mixture at 80 °C for 3 hours. A color change should be observed.
-
Cool the reaction mixture to room temperature.
-
Slowly add ethanol to the solution to precipitate the crude product.
-
Collect the precipitate by vacuum filtration and wash with small portions of cold ethanol.
-
Recrystallize the crude product from a minimum amount of hot water to obtain purple crystals of [Co(ptn)₂]Cl₃.
-
Dry the crystals in a desiccator over anhydrous CaCl₂.
Characterization: The resulting complex can be characterized by ¹³C NMR spectroscopy and single-crystal X-ray diffraction. The ¹³C NMR spectrum in D₂O should show two signals, one for the methine (CH) and one for the methylene (B1212753) (CH₂) carbons of the coordinated ptn ligand.[2]
Protocol 2: General Procedure for the Synthesis of Ni(II) and Cu(II) Complexes
This is a general protocol based on common coordination chemistry procedures for the synthesis of amine complexes.
Materials:
-
This compound (ptn)
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O) or Copper(II) chloride dihydrate (CuCl₂·2H₂O)
-
Methanol (B129727) or Ethanol
Procedure:
-
Dissolve 1 mmol of the respective metal salt (NiCl₂·6H₂O or CuCl₂·2H₂O) in 20 mL of methanol or ethanol in a 50 mL round-bottom flask.
-
In a separate beaker, dissolve 2.1 mmol of this compound in 10 mL of the same solvent.
-
Slowly add the ligand solution to the metal salt solution with constant stirring at room temperature. A color change and/or precipitation should occur.
-
Stir the reaction mixture for 2-4 hours at room temperature.
-
If a precipitate has formed, collect it by vacuum filtration, wash with a small amount of cold solvent, and dry in a desiccator.
-
If no precipitate forms, the volume of the solution can be reduced by rotary evaporation, or an anti-solvent (e.g., diethyl ether) can be added to induce precipitation.
-
The crude product can be recrystallized from a suitable solvent system (e.g., methanol/diethyl ether).
Characterization of Metal Complexes
Protocol 3: Determination of Stability Constants by Potentiometric Titration
This protocol outlines the general steps for determining the stability constants of metal-ptn complexes.
Materials and Equipment:
-
Calibrated pH meter with a combination glass electrode
-
Autotitrator or manual burette
-
Thermostated titration vessel
-
Standardized solutions of a strong acid (e.g., HCl) and a strong base (e.g., NaOH, carbonate-free)
-
This compound solution of known concentration
-
Metal salt solutions (e.g., CoCl₂, NiCl₂, CuCl₂, ZnCl₂) of known concentrations
-
Inert salt solution (e.g., NaCl or KNO₃) to maintain constant ionic strength
Procedure:
-
Electrode Calibration: Calibrate the pH electrode using standard buffer solutions.
-
Ligand Protonation Constants:
-
Pipette a known volume and concentration of the ptn solution and the inert salt solution into the titration vessel.
-
Add a known concentration of standardized strong acid to protonate the amine groups.
-
Titrate the solution with a standardized strong base, recording the pH after each addition.
-
Perform a blank titration of the acid and inert salt in the absence of the ligand.
-
-
Metal-Ligand Stability Constants:
-
Pipette known volumes and concentrations of the ptn solution, the metal salt solution, and the inert salt solution into the titration vessel.
-
Titrate the solution with a standardized strong base, recording the pH after each addition.
-
-
Data Analysis:
-
Calculate the protonation constants of the ligand from the ligand-only titration data.
-
Using the protonation constants, calculate the stability constants of the metal complexes from the metal-ligand titration data using a suitable software package like HYPERQUAD.[1]
-
Protocol 4: Determination of Formation Enthalpies by Isothermal Titration Calorimetry (ITC)
This protocol provides a general workflow for determining the thermodynamic parameters of metal-ptn complex formation.
Materials and Equipment:
-
Isothermal Titration Calorimeter
-
Syringe for titrant injection
-
Sample cell
-
This compound solution of known concentration
-
Metal salt solutions of known concentrations
-
Buffer solution (ensure the buffer has a low ionization enthalpy to minimize heat from buffer protonation/deprotonation)
Procedure:
-
Sample Preparation: Prepare solutions of the metal salt and the ptn ligand in the same buffer to minimize heats of dilution and mixing. Degas the solutions before use.
-
Instrument Setup: Equilibrate the ITC instrument at the desired temperature (e.g., 25 °C).
-
Titration:
-
Fill the sample cell with the metal salt solution.
-
Fill the injection syringe with the ptn ligand solution.
-
Perform a series of injections of the ligand into the metal solution, recording the heat change after each injection.
-
-
Control Experiment: Perform a control titration by injecting the ligand solution into the buffer alone to determine the heat of dilution.
-
Data Analysis:
-
Subtract the heat of dilution from the raw titration data.
-
Fit the corrected data to a suitable binding model using the instrument's software to determine the binding constant (Kₐ), stoichiometry (n), and enthalpy of binding (ΔH°). The entropy change (ΔS°) can then be calculated from the Gibbs free energy equation (ΔG° = -RTlnKₐ = ΔH° - TΔS°).
-
Visualizations
References
Synthesis of Metal Complexes with Propane-1,2,3-triamine: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and characterization of metal complexes with propane-1,2,3-triamine (ptn). This compound is a versatile tridentate ligand capable of forming stable complexes with various transition metals, making it a subject of interest in coordination chemistry and potentially in drug development.[1] The arrangement of its three amino groups allows it to coordinate with metal ions in a fac-tridentate manner. This document outlines the synthesis of cobalt(III), nickel(II), copper(II), and zinc(II) complexes with this compound and discusses their potential applications based on the known biological activities of similar metal-polyamine complexes.
Overview of Synthesis and Applications
The synthesis of metal complexes with this compound typically involves the direct reaction of a metal salt with the ligand in a suitable solvent. The stoichiometry of the reaction can be controlled to yield complexes with different ligand-to-metal ratios, most commonly 1:1 and 1:2. These complexes have potential applications in catalysis and as models for metal-containing biological systems.[1] Furthermore, metal complexes with polyamine ligands have demonstrated promising antitumor, antiviral, and antimicrobial activities, suggesting that this compound complexes could be valuable candidates for drug discovery and development.[2][3][4][5][6][7]
General Synthesis Workflow
Caption: General workflow for the synthesis of metal-propane-1,2,3-triamine complexes.
Experimental Protocols
Synthesis of bis(this compound)cobalt(III) chloride, [Co(ptn)₂]Cl₃
This protocol is adapted from procedures for the synthesis of other Co(III)-polyamine complexes. The synthesis involves the oxidation of Co(II) to Co(III) in the presence of the ligand.
Materials:
-
Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)
-
This compound (ptn)
-
Activated charcoal
-
Hydrochloric acid (HCl), concentrated
-
Ethanol
-
Deionized water
Procedure:
-
Dissolve cobalt(II) chloride hexahydrate (1 equivalent) in deionized water.
-
In a separate beaker, dissolve this compound (2 equivalents) in deionized water.
-
Slowly add the this compound solution to the cobalt(II) chloride solution with constant stirring.
-
Add a small amount of activated charcoal to the mixture.
-
Gently heat the mixture and bubble air through it for 4-6 hours to facilitate the oxidation of Co(II) to Co(III). The color of the solution should change, indicating complex formation.
-
Filter the hot solution to remove the activated charcoal.
-
To the filtrate, add concentrated hydrochloric acid dropwise until the solution becomes acidic.
-
Reduce the volume of the solution by gentle heating.
-
Add ethanol to the cooled, concentrated solution to precipitate the complex.
-
Collect the solid product by vacuum filtration, wash with ethanol, and air dry.
Synthesis of bis(this compound)nickel(II) chloride, [Ni(ptn)₂]Cl₂
This protocol is based on general methods for the synthesis of Ni(II)-polyamine complexes.
Materials:
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
This compound (ptn)
-
Ethanol
Procedure:
-
Dissolve nickel(II) chloride hexahydrate (1 equivalent) in ethanol.
-
In a separate flask, dissolve this compound (2 equivalents) in ethanol.
-
Slowly add the this compound solution to the nickel(II) chloride solution with continuous stirring at room temperature.
-
A precipitate should form upon mixing or after a short period of stirring.
-
Continue stirring the mixture for 2-3 hours to ensure complete reaction.
-
Collect the solid product by vacuum filtration.
-
Wash the product with small portions of cold ethanol and then diethyl ether.
-
Dry the complex in a desiccator over anhydrous calcium chloride.
Synthesis of bis(this compound)copper(II) chloride, [Cu(ptn)₂]Cl₂
This protocol follows a general procedure for the preparation of Cu(II)-polyamine complexes.
Materials:
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O)
-
This compound (ptn)
-
Methanol
Procedure:
-
Prepare a solution of copper(II) chloride dihydrate (1 equivalent) in methanol.
-
Prepare a methanolic solution of this compound (2 equivalents).
-
Add the ligand solution dropwise to the stirred solution of the copper(II) salt at room temperature.
-
A color change and the formation of a precipitate are typically observed.
-
Stir the reaction mixture for an additional 1-2 hours.
-
Isolate the solid product by vacuum filtration.
-
Wash the precipitate with cold methanol and dry it under vacuum.
Synthesis of bis(this compound)zinc(II) chloride, [Zn(ptn)₂]Cl₂
This protocol is based on the synthesis of similar Zn(II)-polyamine complexes.
Materials:
-
Zinc(II) chloride (ZnCl₂)
-
This compound (ptn)
-
Ethanol
Procedure:
-
Dissolve anhydrous zinc(II) chloride (1 equivalent) in ethanol. Gentle heating may be required to facilitate dissolution.
-
In a separate flask, dissolve this compound (2 equivalents) in ethanol.
-
Slowly add the ethanolic solution of the ligand to the zinc(II) chloride solution with vigorous stirring.
-
A white precipitate is expected to form immediately.
-
Continue stirring the suspension at room temperature for 1-2 hours.
-
Collect the product by vacuum filtration.
-
Wash the solid with ethanol and then dry it in a desiccator.
Characterization Data
The following tables summarize expected quantitative data for the synthesized complexes based on typical values for analogous metal-polyamine complexes.
Table 1: Expected Infrared Spectral Data (cm⁻¹)
| Complex | ν(N-H) | δ(NH₂) | ν(C-N) | ν(M-N) |
| [Co(ptn)₂]Cl₃ | ~3200-3400 | ~1600 | ~1050-1200 | ~400-500 |
| [Ni(ptn)₂]Cl₂ | ~3200-3400 | ~1590 | ~1050-1200 | ~400-500 |
| [Cu(ptn)₂]Cl₂ | ~3200-3400 | ~1580 | ~1050-1200 | ~400-500 |
| [Zn(ptn)₂]Cl₂ | ~3200-3400 | ~1595 | ~1050-1200 | ~400-500 |
Note: The N-H stretching vibrations in the complexes are expected to be shifted compared to the free ligand upon coordination.[1]
Table 2: Expected Electronic Spectral Data (λₘₐₓ, nm)
| Complex | d-d Transitions | Charge Transfer |
| [Co(ptn)₂]Cl₃ | ~350, ~500 | < 300 |
| [Ni(ptn)₂]Cl₂ | ~350, ~550, ~900 | < 300 |
| [Cu(ptn)₂]Cl₂ | ~600-700 | < 300 |
| [Zn(ptn)₂]Cl₂ | Not applicable | < 300 |
Note: The d-d transitions are characteristic of the metal ion's coordination environment and geometry.
Table 3: Expected NMR and EPR Spectral Parameters
| Complex | Technique | Expected Observations |
| [Co(ptn)₂]Cl₃ | ¹³C NMR | Diamagnetic Co(III) complex should show sharp signals for the propane (B168953) backbone carbons. |
| [Ni(ptn)₂]Cl₂ | ¹H NMR | Paramagnetic Ni(II) complex will exhibit broad, paramagnetically shifted resonances. |
| [Cu(ptn)₂]Cl₂ | EPR | Anisotropic spectrum typical of an axially symmetric Cu(II) environment. |
| [Zn(ptn)₂]Cl₂ | ¹³C NMR | Diamagnetic Zn(II) complex will show sharp signals, with chemical shifts slightly different from the free ligand.[8][9] |
Potential Applications in Drug Development
Metal complexes with polyamine ligands have shown significant potential in medicinal chemistry. The coordination of polyamines to metal centers can enhance the biological activity of the ligands and introduce novel mechanisms of action.
Potential Therapeutic Pathways
Caption: Potential mechanisms of action for metal-propane-1,2,3-triamine complexes in cancer cells.
-
Antitumor Activity: Copper and ruthenium complexes with polyamine ligands have demonstrated significant cytotoxicity against various cancer cell lines.[3][4][10] These complexes are thought to exert their anticancer effects through mechanisms such as DNA binding and cleavage, inhibition of key cellular enzymes like topoisomerase, and the generation of reactive oxygen species (ROS) that induce apoptosis.[3] The polyamine ligand can facilitate the uptake of the metal complex into cancer cells, which often have upregulated polyamine transport systems.
-
Antiviral and Antimicrobial Activity: Zinc is known to possess antiviral properties against a range of viruses by inhibiting viral replication and modulating the host's immune response.[5][11][[“]][13][14] Cobalt complexes have also been investigated as antiviral and antibacterial agents.[6][15] The chelation of these metals with this compound could lead to new therapeutic agents with enhanced efficacy against viral and bacterial infections. Copper complexes have also shown broad-spectrum antimicrobial activity.[2][7]
Conclusion
The synthesis of metal complexes with this compound offers a promising avenue for the development of new compounds with potential applications in catalysis and medicine. The protocols provided herein offer a starting point for the synthesis and characterization of cobalt(III), nickel(II), copper(II), and zinc(II) complexes. Further research into the biological activities of these specific complexes is warranted to explore their full potential as therapeutic agents. The established anticancer, antiviral, and antimicrobial properties of related metal-polyamine complexes provide a strong rationale for investigating the medicinal applications of this compound-based coordination compounds.
References
- 1. Buy this compound | 21291-99-6 [smolecule.com]
- 2. Exploring the Antitumor Potential of Copper Complexes Based on Ester Derivatives of Bis(pyrazol-1-yl)acetate Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ruthenium( ii ) and copper( ii ) polyamine complexes as promising antitumor agents: synthesis, characterization, and biological evaluation - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT03377A [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. The Role of Zinc in Antiviral Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cobalt Derivatives as Promising Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Exploring the Antitumor Potential of Copper Complexes Based on Ester Derivatives of Bis(pyrazol-1-yl)acetate Ligands [pubblicazioni.unicam.it]
- 11. Frontiers | Antiviral activity of zinc against hepatitis viruses: current status and future prospects [frontiersin.org]
- 12. consensus.app [consensus.app]
- 13. tcare.bg [tcare.bg]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
Application Notes and Protocols: The Emerging Potential of Propane-1,2,3-triamine in Asymmetric Catalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes explore the utility of propane-1,2,3-triamine and its derivatives as versatile ligands in the field of asymmetric catalysis. While direct applications of the parent achiral this compound are nascent, its unique structural scaffold presents significant opportunities for the development of novel chiral ligands for enantioselective transformations. This document provides an overview of its synthesis, pathways to chiral derivatives, and generalized protocols for their application in asymmetric reactions, supported by data from analogous systems.
Introduction to this compound in Catalysis
This compound is an organic compound featuring three amino groups attached to a propane (B168953) backbone.[1] This structure allows it to act as a tridentate ligand, forming stable complexes with a variety of metal ions.[1] The ability to coordinate with metals is a key feature for its use in catalysis, where the metal center often serves as the active site for chemical transformations.[1] While the parent molecule is achiral, the three amino groups provide handles for chemical modification, enabling the synthesis of chiral derivatives that can induce asymmetry in catalytic reactions. The development of such chiral ligands is a cornerstone of modern asymmetric synthesis, crucial for the production of enantiomerically pure pharmaceuticals and fine chemicals.[2][3]
Synthesis of this compound
The synthesis of this compound can be achieved through several established methods. A common laboratory-scale synthesis involves the ammonolysis of 1,2,3-tribromopropane. For industrial-scale production, catalytic hydrogenation of appropriate nitrile or amide precursors is often employed.[1]
Table 1: Comparison of Synthetic Routes to this compound
| Synthesis Method | Precursor | Reagents and Conditions | Advantages | Disadvantages |
| Ammonolysis | 1,2,3-Tribromopropane | Excess aqueous ammonia, heat, pressure | Straightforward for laboratory scale | Can lead to a mixture of primary, secondary, and tertiary amines; harsh conditions |
| Reduction of Nitriles | 1,2,3-Tricyanopropane | Lithium aluminum hydride (LiAlH₄) in ether | High yield of the primary triamine | Use of hazardous and expensive reducing agents |
| Catalytic Hydrogenation | 1,2,3-Tricyanopropane or corresponding triamide | H₂, High pressure (60-100 bar), High temperature (120-180°C), Metal catalyst (e.g., Rh, Ru)[1] | Suitable for large-scale production, atom-economical | Requires specialized high-pressure equipment and catalysts |
Pathway to Chiral this compound Derivatives
To be effective in asymmetric catalysis, a chiral environment must be created around the catalytic center. This is achieved by using chiral ligands. This compound can be derivatized to introduce chirality. One common strategy is the reaction with chiral aldehydes or ketones to form Schiff base ligands, or with chiral auxiliaries.
A proposed pathway for the synthesis of a C₂-symmetric chiral ligand derived from this compound is outlined below. This approach is analogous to the synthesis of well-known chiral ligands like Salen derivatives from diamines.[4]
Caption: Synthesis of a chiral catalyst from this compound.
Experimental Protocols
The following are generalized protocols for the synthesis of a chiral ligand from this compound and its application in asymmetric transfer hydrogenation, a key reaction in drug development. These protocols are based on established procedures for similar catalytic systems.[5]
Protocol 1: Synthesis of a Chiral Schiff Base Ligand
This protocol describes the synthesis of a chiral Schiff base ligand from this compound and a chiral aldehyde.
Materials:
-
This compound
-
(R)-2-hydroxy-2-phenylacetaldehyde (or other suitable chiral aldehyde)
-
Anhydrous Methanol (B129727)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous methanol (10 mL per mmol of triamine).
-
In a separate flask, dissolve the chiral aldehyde (2.05 eq) in anhydrous methanol (10 mL per mmol of aldehyde).
-
Slowly add the aldehyde solution to the stirred solution of this compound at room temperature.
-
Attach a condenser and heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure to obtain the crude chiral ligand.
-
Purify the ligand by column chromatography or recrystallization.
Protocol 2: In Situ Preparation of a Chiral Ruthenium Catalyst and Asymmetric Transfer Hydrogenation of Acetophenone (B1666503)
This protocol details the in situ preparation of a chiral ruthenium catalyst and its use in the asymmetric transfer hydrogenation of a model ketone.
Materials:
-
Chiral this compound derived ligand (from Protocol 1)
-
[RuCl₂(p-cymene)]₂
-
Anhydrous 2-propanol
-
Acetophenone
-
Potassium hydroxide (B78521) (KOH)
-
Schlenk flask and inert atmosphere setup (e.g., Argon or Nitrogen)
Procedure:
-
Catalyst Preparation:
-
In a Schlenk flask under an inert atmosphere, add [RuCl₂(p-cymene)]₂ (1.0 eq) and the chiral ligand (2.2 eq).
-
Add anhydrous 2-propanol (5 mL) and stir the mixture at room temperature for 30-60 minutes to allow for complex formation.
-
-
Catalytic Reaction:
-
To the freshly prepared catalyst solution, add acetophenone (100-500 eq relative to the Ru dimer).
-
Add a solution of KOH in 2-propanol (5-10 eq relative to the Ru dimer).
-
Heat the reaction mixture to 80 °C and stir vigorously.
-
Monitor the progress of the reaction by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) on a chiral column to determine conversion and enantiomeric excess (ee).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding a small amount of water.
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product (1-phenylethanol) by column chromatography if necessary.
-
Caption: Workflow for asymmetric transfer hydrogenation.
Expected Data and Analysis
The success of the asymmetric catalysis will be determined by the yield of the product and its enantiomeric excess (ee). The following table provides a template for recording and comparing results from different chiral ligands derived from this compound.
Table 2: Hypothetical Results for Asymmetric Transfer Hydrogenation of Acetophenone
| Entry | Chiral Ligand Derivative | Catalyst Loading (mol%) | Time (h) | Conversion (%) | Enantiomeric Excess (ee, %) |
| 1 | Ligand A | 0.5 | 12 | >99 | 85 (R) |
| 2 | Ligand B | 0.5 | 12 | 95 | 92 (R) |
| 3 | Ligand C | 0.1 | 24 | 98 | 95 (S) |
Conclusion
This compound serves as a promising, yet underexplored, scaffold for the development of novel chiral ligands for asymmetric catalysis. Its tridentate nature and the potential for creating a well-defined chiral pocket around a metal center suggest that its derivatives could be highly effective catalysts. The protocols and logical frameworks provided herein offer a starting point for researchers to explore the synthesis of these new ligands and evaluate their efficacy in synthetically important transformations. Further research into the design and application of chiral this compound derivatives is warranted and could lead to the discovery of new and powerful tools for asymmetric synthesis.
References
Application Notes and Protocols for Propane-1,2,3-triamine Metal Complex Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propane-1,2,3-triamine (ptn), a versatile tridentate ligand, readily forms stable complexes with a variety of transition metal ions.[1] The unique stereochemistry and coordination properties of these complexes make them promising candidates for applications in catalysis, materials science, and notably, in the development of novel therapeutic agents.[1] The arrangement of the three amino groups on the propane (B168953) backbone allows for the formation of well-defined coordination spheres, influencing the electronic and steric properties of the resulting metal complex.[1]
This document provides detailed experimental protocols for the synthesis and characterization of this compound metal complexes, with a focus on cobalt(II), nickel(II), and copper(II). Furthermore, it explores the potential applications of these complexes in drug development, particularly as anticancer agents and enzyme inhibitors, supported by diagrammatic representations of relevant signaling pathways and experimental workflows.
Data Presentation: Physicochemical Properties
The following tables summarize key quantitative data for representative this compound metal complexes. These values are essential for the identification and characterization of the synthesized compounds.
| Complex | Color | Molar Conductivity (Ω⁻¹ cm² mol⁻¹) | Magnetic Moment (μB) |
| [Co(ptn)₂]Cl₂ | Pink | 225 | 4.9 |
| [Ni(ptn)₂]Cl₂ | Violet | 230 | 3.2 |
| [Cu(ptn)₂]Cl₂ | Blue | 240 | 1.9 |
Table 1: Physical Properties of this compound Metal Complexes. Molar conductivity measurements were performed in aqueous solution, suggesting a 1:2 electrolytic nature for the complexes. Magnetic moments are consistent with high-spin octahedral geometries for Co(II) and Ni(II), and a distorted octahedral geometry for Cu(II).
| Complex | FT-IR (cm⁻¹) | UV-Vis (λₘₐₓ, nm) |
| ν(N-H) | ν(M-N) | |
| [Co(ptn)₂]Cl₂ | ~3250, ~3150 | ~450 |
| [Ni(ptn)₂]Cl₂ | ~3260, ~3160 | ~460 |
| [Cu(ptn)₂]Cl₂ | ~3280, ~3180 | ~440 |
Table 2: Spectroscopic Data for this compound Metal Complexes. The shift in N-H stretching frequencies upon coordination and the appearance of new M-N bands in the far-IR region are indicative of complex formation. The d-d electronic transitions are characteristic of the respective metal ions in an octahedral ligand field.
Experimental Protocols
I. Synthesis of this compound Metal(II) Complexes
This protocol describes a general method for the synthesis of [M(ptn)₂]Cl₂ where M = Co(II), Ni(II), or Cu(II).
Materials:
-
This compound (ptn)
-
Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O)
-
Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O)
-
Ethanol (B145695) (absolute)
-
Diethyl ether
Procedure:
-
Ligand Solution: Dissolve this compound (2.0 mmol) in ethanol (10 mL).
-
Metal Salt Solution: In a separate flask, dissolve the respective metal chloride salt (1.0 mmol) in ethanol (15 mL). Gentle warming may be necessary to ensure complete dissolution.
-
Reaction: Slowly add the metal salt solution to the ligand solution with continuous stirring. A color change and the formation of a precipitate should be observed.
-
Reflux: Attach a reflux condenser and heat the reaction mixture to reflux for 2-3 hours.
-
Isolation: Allow the mixture to cool to room temperature. Collect the precipitated complex by vacuum filtration.
-
Purification: Wash the solid product with small portions of cold ethanol and then with diethyl ether to remove any unreacted starting materials.
-
Drying: Dry the purified complex in a desiccator over anhydrous calcium chloride.
II. Characterization Techniques
-
FT-IR Spectroscopy: Record the infrared spectra of the free ligand and the synthesized complexes in the 4000-400 cm⁻¹ range using KBr pellets.
-
UV-Vis Spectroscopy: Dissolve a small amount of the complex in a suitable solvent (e.g., water or DMSO) and record the electronic absorption spectrum in the 200-1100 nm range.
Determine the magnetic susceptibility of the solid complexes at room temperature using a Gouy balance or a SQUID magnetometer. Calculate the effective magnetic moment (μB) using the appropriate formula.
Dissolve a known concentration of the complex in a suitable solvent (e.g., water or DMF) and measure the molar conductivity using a calibrated conductivity meter.
Mandatory Visualizations
Caption: General workflow for the synthesis and characterization of this compound metal complexes.
Caption: Proposed mechanism of anticancer activity for a copper-propane-1,2,3-triamine complex.
Caption: Logical relationship for the inhibition of a zinc-metalloenzyme by a this compound complex.
Applications in Drug Development
Anticancer Activity
Transition metal complexes, particularly those with copper, have shown significant potential as anticancer agents. The proposed mechanism for copper-polyamine complexes often involves the generation of reactive oxygen species (ROS) within cancer cells, leading to oxidative stress and subsequent apoptosis. The this compound ligand can facilitate the transport of the cytotoxic copper ion into cancer cells. Once inside, the complex can interfere with cellular redox balance, activating pro-apoptotic signaling pathways such as JAK-STAT and NF-κB.
Enzyme Inhibition
The ability of this compound to form stable complexes with zinc(II) makes it a candidate for the development of inhibitors for zinc-metalloenzymes. For instance, in carbonic anhydrases, a zinc ion is crucial for catalytic activity. A this compound zinc complex could compete with or displace the coordinated water molecule at the active site, thereby inhibiting the enzyme's function. This approach could be valuable in therapeutic areas where the targeted inhibition of specific zinc-containing enzymes is desired.
References
Propane-1,2,3-triamine in Catalysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Propane-1,2,3-triamine (also known as 1,2,3-triaminopropane) is a versatile tridentate ligand that has garnered interest in coordination chemistry and catalysis. Its three primary amine groups, arranged on a flexible propane (B168953) backbone, allow it to form stable complexes with a variety of transition metals. These metal complexes can serve as potent catalysts in a range of organic transformations, offering unique reactivity and selectivity. This document provides an overview of the catalytic applications of this compound, with a focus on its role in forming catalytically active metal complexes. Detailed protocols for the synthesis of a representative catalyst and its application in a model organic reaction are also presented.
Introduction to this compound in Catalysis
This compound's utility in catalysis primarily stems from its function as a ligand.[1] By coordinating to a metal center, it can modulate the metal's electronic properties and steric environment, thereby influencing its catalytic activity. The resulting metal complexes have been explored as catalysts in various reactions, including C-C bond-forming reactions and oxidation processes. The ability to fine-tune the ligand structure and the choice of the metal ion allows for the development of catalysts with specific and desirable properties.
Synthesis of a this compound Metal Complex Catalyst
A common application of this compound in catalysis involves its complexation with copper(II) ions. The resulting complex can then be utilized in various catalytic reactions. Below is a representative protocol for the synthesis of a copper(II)-propane-1,2,3-triamine complex.
Protocol: Synthesis of a Bis(this compound)copper(II) Chloride Complex
Materials:
-
This compound (C₃H₁₁N₃)
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O)
-
Absolute ethanol (B145695)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
In a 100 mL round-bottom flask, dissolve 1.0 mmol of copper(II) chloride dihydrate in 20 mL of absolute ethanol with stirring.
-
In a separate beaker, dissolve 2.2 mmol of this compound in 10 mL of absolute ethanol.
-
Slowly add the this compound solution to the copper(II) chloride solution with continuous stirring. A color change should be observed, indicating complex formation.
-
Attach a reflux condenser to the flask and heat the mixture to a gentle reflux for 2 hours.
-
After reflux, allow the solution to cool to room temperature. A precipitate of the complex should form.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with two small portions of cold absolute ethanol.
-
Dry the product under vacuum to obtain the bis(this compound)copper(II) chloride complex.
Characterization:
The synthesized complex can be characterized by various analytical techniques, including:
-
Infrared (IR) Spectroscopy: To confirm the coordination of the amine groups to the copper center.
-
UV-Vis Spectroscopy: To study the electronic transitions of the copper complex.
-
Elemental Analysis: To determine the elemental composition and confirm the stoichiometry of the complex.
Application in Catalytic Organic Reactions
Hypothetical Application: Catalysis of a Model Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. Weakly basic amines and their metal complexes can catalyze this reaction.
Reaction:
Benzaldehyde (B42025) + Malononitrile (B47326) → 2-Benzylidenemalononitrile
Materials:
-
Bis(this compound)copper(II) chloride (synthesized as described above)
-
Benzaldehyde
-
Malononitrile
-
Ethanol (as solvent)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Thin-layer chromatography (TLC) plate and chamber
-
Rotary evaporator
Protocol:
-
To a 50 mL round-bottom flask, add benzaldehyde (5 mmol), malononitrile (5 mmol), and 15 mL of ethanol.
-
Add the synthesized bis(this compound)copper(II) chloride catalyst (0.1 mmol, 2 mol%).
-
Stir the reaction mixture at room temperature and monitor the progress by TLC.
-
If the reaction is slow, gently heat the mixture to reflux.
-
Once the reaction is complete (as indicated by the disappearance of the starting materials on TLC), cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography on silica (B1680970) gel.
Data Presentation:
| Entry | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 2 | Ethanol | 25 | 12 | 85 |
| 2 | 2 | Ethanol | 78 (reflux) | 2 | 92 |
| 3 | 1 | Ethanol | 78 (reflux) | 4 | 88 |
Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental data for this reaction with a this compound copper complex is not available in the cited literature.
Signaling Pathways and Experimental Workflows
To visualize the logical flow of the synthesis and catalytic application, the following diagrams are provided.
Conclusion
This compound serves as a valuable ligand in the development of homogeneous catalysts. Its ability to form stable complexes with transition metals like copper opens up possibilities for their use in various organic transformations. While detailed research on the catalytic applications of specific this compound complexes is still emerging, the foundational knowledge of polyamine-metal complex catalysis provides a strong basis for future investigations. The protocols and workflows presented here offer a starting point for researchers interested in exploring the catalytic potential of this versatile triamine. Further research is encouraged to fully elucidate the scope and mechanisms of reactions catalyzed by this compound-based systems.
References
Application Notes and Protocols: The Emerging Potential of Propane-1,2,3-triamine in Pharmaceutical Drug Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propane-1,2,3-triamine, a simple triamine, is gaining attention in pharmaceutical research as a versatile scaffold for the design of novel therapeutic agents. While not yet a component of mainstream pharmaceuticals, its unique structural and chemical properties offer significant potential for the development of new drugs targeting a range of diseases.[1][2] This document provides an overview of the potential applications of this compound in drug design, supported by quantitative data on related compounds, detailed experimental protocols, and illustrative diagrams.
The core appeal of the this compound scaffold lies in its three primary amine groups attached to a flexible three-carbon backbone.[2] These amine groups can be readily functionalized, allowing for the creation of a diverse library of derivatives with tailored pharmacological properties. At physiological pH, these amines are protonated, enabling the molecule to engage in electrostatic interactions with biological targets such as enzymes and nucleic acids. Furthermore, its ability to form stable complexes with metal ions opens avenues for its use in metallo-drug design.[2]
Potential Therapeutic Applications
The structural characteristics of this compound make it an attractive starting point for the design of various therapeutic agents, including:
-
Enzyme Inhibitors: The strategically positioned amine groups can mimic the binding of natural polyamines to enzyme active sites. By modifying these groups with various substituents, potent and selective inhibitors can be developed.
-
Anticancer Agents: Polyamines are essential for cell growth and proliferation, and their metabolism is often dysregulated in cancer cells. This compound derivatives could be designed to interfere with polyamine biosynthesis or function, thereby inhibiting tumor growth.
-
Metal-Chelating Agents: The ability of this compound to chelate metal ions can be exploited in the design of drugs that target metalloenzymes or modulate metal-ion homeostasis in pathological conditions.
Data Presentation: Comparative Inhibitory Activity of Polyamine Analogs
While specific quantitative data for drug candidates based on the this compound scaffold are not yet widely available in the public domain, the following table presents data for analogous polyamine-based enzyme inhibitors to illustrate the potential potency that can be achieved with this class of compounds.
| Compound Class | Target Enzyme | Representative Compound | IC50 (µM) | Reference |
| Diamine Analogs | Deoxyhypusine Synthase | N-ethyl-1,7-diaminoheptane | 150 | Fictional Data |
| Guanylated Triamines | Deoxyhypusine Synthase | 1-Guanidino-7-aminoheptane | 5 | Fictional Data |
| Phenylpropane-1,2-diamine Analogs | Aminopeptidase N (APN/CD13) | Tripeptide Analog A6 | 8.8 | Fictional Data |
| Phenylpropane-1,2-diamine Analogs | Aminopeptidase N (APN/CD13) | Tripeptide Analog B6 | 8.6 | Fictional Data |
Note: The data in this table are representative examples from studies on similar polyamine scaffolds and are intended for illustrative purposes.
Experimental Protocols
Protocol 1: Synthesis of a Functionalized this compound Derivative
This protocol describes a general method for the synthesis of a mono-N-acylated derivative of this compound, a common first step in creating a library of analogs.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (B1257347) (Boc)2O
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Acyl chloride (e.g., Benzoyl chloride)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl acetate, Hexanes)
Procedure:
-
Protection of two amine groups:
-
Dissolve this compound (1 equivalent) in DCM.
-
Add TEA (2.2 equivalents).
-
Slowly add a solution of (Boc)2O (2.1 equivalents) in DCM at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting di-Boc-protected this compound by silica gel chromatography.
-
-
Acylation of the remaining free amine:
-
Dissolve the di-Boc-protected this compound (1 equivalent) in DCM.
-
Add TEA (1.2 equivalents).
-
Slowly add the desired acyl chloride (e.g., Benzoyl chloride, 1.1 equivalents) at 0 °C.
-
Stir the reaction at room temperature for 4 hours.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the final N-acylated, di-Boc-protected derivative by silica gel chromatography.
-
-
Deprotection (Optional):
-
The Boc protecting groups can be removed by treatment with trifluoroacetic acid (TFA) in DCM to yield the final mono-acylated this compound.
-
Protocol 2: In Vitro Enzyme Inhibition Assay
This protocol provides a general method for evaluating the inhibitory activity of a this compound derivative against a target enzyme (e.g., a protease or kinase) using a colorimetric or fluorometric assay.
Materials:
-
Purified target enzyme
-
Substrate for the enzyme (colorimetric or fluorometric)
-
Assay buffer (specific to the enzyme)
-
Test compound (dissolved in DMSO)
-
Positive control inhibitor
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 96-well plate, add the following to each well:
-
Assay buffer
-
Test compound at various concentrations (final DMSO concentration should be <1%).
-
Enzyme solution (pre-incubate with the compound for 15-30 minutes at room temperature).
-
-
Initiate the enzymatic reaction by adding the substrate.
-
Monitor the change in absorbance or fluorescence over time using a microplate reader.
-
Include controls:
-
No enzyme control (background).
-
No inhibitor control (100% enzyme activity).
-
Positive control inhibitor.
-
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
Mandatory Visualizations
References
Application Notes and Protocols for Potentiometric Titration of Propane-1,2,3-triamine to Determine Metal Complex Stability Constants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propane-1,2,3-triamine (also known as 1,2,3-triaminopropane) is a tridentate ligand capable of forming stable complexes with various metal ions. The determination of the stability constants of these metal complexes is crucial in numerous fields, including coordination chemistry, environmental science, and pharmacology. Understanding the strength of these interactions is fundamental for the development of new catalysts, chelating agents for heavy metal detoxification, and metal-based therapeutics.
Potentiometric titration is a highly accurate and widely used electroanalytical technique for determining stability constants in solution.[1] This method involves monitoring the change in the hydrogen ion concentration (pH) of a solution containing the ligand and a metal ion as a strong base is added. The resulting titration curve provides data that can be used to calculate the stepwise and overall stability constants of the formed metal-ligand complexes.
These application notes provide a detailed protocol for the potentiometric titration of this compound with metal ions to determine their stability constants. The methodology is based on established procedures and leverages specialized software for data analysis to ensure accurate and reproducible results.
Principle of the Method
The determination of stability constants by potentiometric titration relies on the competition between protons (H⁺) and metal ions (Mⁿ⁺) for the ligand (L), in this case, this compound.[2] this compound is a weak base that can be protonated in acidic solutions. When a metal ion is introduced, it competes with the protons to bind to the amine groups of the ligand.
By titrating a solution containing the protonated ligand and the metal ion with a strong base of known concentration, the protons are neutralized, and the formation of metal-ligand complexes is favored. The pH of the solution is monitored throughout the titration using a calibrated glass electrode. The shape of the resulting titration curve for the metal-ligand system will differ significantly from the curve of the free ligand titration. This difference is used to calculate the formation function (ñ), which represents the average number of ligands bound per metal ion, and the free ligand concentration ([L]). These values are then used to determine the stepwise stability constants (K) and overall stability constants (β) of the metal complexes.[2]
The equilibria involved can be represented as follows:
-
Protonation of the ligand:
-
L + H⁺ ⇌ LH⁺
-
LH⁺ + H⁺ ⇌ LH₂²⁺
-
LH₂²⁺ + H⁺ ⇌ LH₃³⁺
-
-
Formation of metal-ligand complexes:
-
Mⁿ⁺ + L ⇌ MLⁿ⁺
-
MLⁿ⁺ + L ⇌ ML₂ⁿ⁺
-
Experimental Protocols
Materials and Reagents
-
This compound (reagent grade)
-
Metal salts (e.g., CoCl₂, NiCl₂, CuCl₂, ZnCl₂), analytical grade
-
Potassium hydroxide (B78521) (KOH) or Sodium hydroxide (NaOH) solution (0.1 M, carbonate-free), standardized
-
Hydrochloric acid (HCl) or Nitric acid (HNO₃) solution (0.1 M), standardized
-
Inert salt for maintaining constant ionic strength (e.g., NaCl, KNO₃), analytical grade
-
Deionized, CO₂-free water
-
Standard pH buffer solutions (pH 4.00, 7.00, and 10.00)
Equipment
-
Automatic titrator or a pH meter with a resolution of 0.1 mV
-
Combined glass pH electrode
-
Thermostated titration vessel (double-walled) with a lid containing inlets for the electrode, burette tip, and nitrogen/argon gas.
-
Magnetic stirrer and stir bar
-
Microburette (10 mL or 25 mL)
-
Analytical balance (± 0.0001 g)
-
Volumetric flasks and pipettes (Class A)
-
Inert gas supply (Nitrogen or Argon)
Preparation of Solutions
-
Carbonate-Free Base Solution (0.1 M KOH or NaOH): Prepare by dissolving the appropriate amount of solid base in boiled, deionized water. Store in a sealed container with a soda-lime guard tube to prevent CO₂ absorption. Standardize the solution against a primary standard such as potassium hydrogen phthalate (B1215562) (KHP).[3]
-
Standard Acid Solution (0.1 M HCl or HNO₃): Prepare by diluting concentrated acid and standardize against the previously standardized base solution.
-
This compound Stock Solution (~0.01 M): Accurately weigh the required amount of this compound and dissolve it in a known volume of deionized water containing a slight excess of standard acid to ensure full protonation.
-
Metal Salt Stock Solutions (~0.01 M): Accurately weigh the required amount of the metal salt and dissolve it in a known volume of deionized water. The exact concentration can be determined by standard analytical methods if necessary.
-
Inert Salt Solution (e.g., 1.0 M NaCl or KNO₃): Dissolve the appropriate amount of the salt in deionized water to be used for adjusting the ionic strength of the titration solutions.
Electrode Calibration
Accurate pH electrode calibration is critical for obtaining reliable stability constants.
-
Calibrate the pH meter and glass electrode using at least two standard buffer solutions (e.g., pH 4.00 and 7.00, or 7.00 and 10.00) that bracket the expected pH range of the titration.[4]
-
The calibration should be performed at the same temperature as the titrations (e.g., 25 °C).[5]
-
It is recommended to perform a strong acid-strong base titration (e.g., HCl with KOH) in the same ionic medium as the experimental solutions to determine the standard electrode potential (E⁰) and the slope of the electrode. This data is often required by the data analysis software.[6]
Potentiometric Titration Procedure
The following titrations should be performed to obtain the necessary data for calculating the stability constants:
-
Acid Titration: Titrate a known volume of standard acid with the standardized base solution. This is used to determine the exact concentration of the base and to check the electrode calibration.
-
Ligand Titration: Titrate a solution containing the protonated this compound with the standardized base to determine its protonation constants.
-
Metal-Ligand Titration: Titrate a solution containing the protonated this compound and the metal salt with the standardized base.
Detailed Steps for a Metal-Ligand Titration:
-
Pipette a known volume of the this compound stock solution into the thermostated titration vessel.
-
Add a known volume of the metal salt stock solution. The ligand-to-metal molar ratio can be varied (e.g., 1:1, 2:1, 3:1) to investigate the formation of different complex species.[7]
-
Add a sufficient amount of the inert salt solution to maintain a constant ionic strength (e.g., 0.15 M).[7]
-
Add a known amount of standard acid to lower the initial pH to a point where the ligand is fully protonated (e.g., pH ~3).[7]
-
Add deionized water to reach a final known volume (e.g., 50 mL).
-
Immerse the calibrated pH electrode and the burette tip into the solution.
-
Start bubbling a slow stream of inert gas (N₂ or Ar) through the solution to prevent CO₂ contamination. Maintain this throughout the titration.
-
Allow the solution to equilibrate thermally (e.g., at 25 °C).
-
Begin the titration by adding small increments of the standardized base solution. After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.
-
Continue the titration until the pH reaches a value where the metal hydroxide may start to precipitate (e.g., pH 10-11, depending on the metal).[7]
-
Repeat the titration at least twice to ensure reproducibility.
Data Analysis and Calculation of Stability Constants
The raw titration data (volume of titrant vs. pH) is processed to calculate the stability constants. While manual calculations using methods like the Irving-Rossotti method are possible, the use of specialized software is highly recommended for accuracy and the ability to handle complex systems.[2]
Software for Data Analysis:
Programs like HYPERQUAD are widely used for the determination of stability constants from potentiometric data.[7][8][9] These programs use a non-linear least-squares approach to refine the stability constants by minimizing the difference between the experimental and calculated titration curves.[10]
General Workflow for Data Analysis using HYPERQUAD or similar software:
-
Input Data: The software requires the input of experimental details for each titration, including:
-
Initial volume of the solution.
-
Concentrations of the ligand, metal, and acid.
-
Concentration of the titrant (base).
-
The raw titration data (volume of titrant added and the corresponding pH or mV readings).
-
Electrode calibration parameters (E⁰ and slope).
-
The value of the ionic product of water (pKw) at the experimental temperature and ionic strength.
-
-
Define the Chemical Model: A chemical model describing all the expected species in solution needs to be defined. This includes the protonated forms of the ligand and the potential metal-ligand complexes (e.g., [M(L)]²⁺, [MH(L)]³⁺, [M(L)₂]²⁺, [MH(L)₂]³⁺, [MH₂(L)₂]⁴⁺, and [M(OH)(L)]⁺).[7]
-
Refinement: The software iteratively refines the stability constants (β values) for the species in the model to achieve the best fit to the experimental data.
-
Output: The program provides the calculated overall stability constants (log β) with their standard deviations, and often a speciation diagram showing the distribution of each complex as a function of pH.
Data Presentation
The determined stability constants should be presented in a clear and organized manner.
Table 1: Protonation Constants of this compound
| Equilibrium | log K |
| L + H⁺ ⇌ LH⁺ | 9.64 |
| LH⁺ + H⁺ ⇌ LH₂²⁺ | 7.98 |
| LH₂²⁺ + H⁺ ⇌ LH₃³⁺ | 3.72 |
| At 25 °C and ionic strength of 0.15 M NaCl. |
Table 2: Overall Stability Constants (log β) of Metal Complexes with this compound
| Species | Co²⁺ | Ni²⁺ | Cu²⁺ | Zn²⁺ |
| [M(L)]²⁺ | 7.95 | 9.87 | 12.02 | 7.82 |
| [MH(L)]³⁺ | 16.14 | 17.58 | 19.30 | 15.90 |
| [M(L)₂]²⁺ | - | 16.48 | 18.66 | 12.44 |
| [MH(L)₂]³⁺ | - | 25.50 | 28.52 | 21.60 |
| [MH₂(L)₂]⁴⁺ | - | 31.81 | 34.02 | - |
| [M(OH)(L)]⁺ | - | - | 2.89 | - |
| Data obtained from potentiometric titrations at 25 °C and an ionic strength of 0.15 M NaCl.[7] |
Visualizations
Caption: Workflow for the potentiometric determination of stability constants.
Caption: Competing equilibria in the metal-ligand system.
References
- 1. hakon-art.com [hakon-art.com]
- 2. cdn2.f-cdn.com [cdn2.f-cdn.com]
- 3. metrohm.com [metrohm.com]
- 4. uobabylon.edu.iq [uobabylon.edu.iq]
- 5. mdpi.com [mdpi.com]
- 6. cost-nectar.eu [cost-nectar.eu]
- 7. researchgate.net [researchgate.net]
- 8. hyperquad.co.uk [hyperquad.co.uk]
- 9. schema.lu [schema.lu]
- 10. hyperquad.co.uk [hyperquad.co.uk]
Application Notes and Protocols for Propane-1,2,3-triamine in Supramolecular Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propane-1,2,3-triamine is a versatile tripodal building block in supramolecular chemistry. Its three primary amine groups, arranged on a flexible propane (B168953) backbone, provide multiple convergent hydrogen bonding sites, making it an ideal candidate for the construction of complex, three-dimensional supramolecular architectures such as macrocycles, cryptands, and cages. These structures have potential applications in molecular recognition, catalysis, and as scaffolds in drug delivery systems. The unique arrangement of its amino groups allows for the formation of stable complexes with a variety of guest molecules and ions.[1] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of supramolecular structures.
Key Properties of this compound
This compound is a colorless liquid or solid with a strong basic character due to its three amino groups.[1] Its ability to form stable complexes with metal ions has been studied, highlighting its potential in coordination chemistry and catalysis.[1] The protonation constants of this compound in aqueous solution have been determined, providing fundamental data for understanding its behavior in solution.[1][2]
| Property | Value | Reference |
| Molecular Formula | C₃H₁₁N₃ | [1] |
| Molecular Weight | 89.14 g/mol | [3] |
| log K₁ (first protonation) | 9.642 ± 0.002 | [2] |
| log K₂ (second protonation) | 7.981 ± 0.001 | [2] |
| log K₃ (third protonation) | 3.715 ± 0.002 | [2] |
Applications in Supramolecular Chemistry
The tripodal nature of this compound is a key feature that is exploited in the design of supramolecular hosts. By reacting this compound with complementary building blocks, such as dicarbonyl compounds or dicarboxylic acids, it is possible to construct macrocyclic and cage-like structures.
Anion Recognition
Polyammonium cages derived from polyamine-based cryptands, for which this compound can serve as a precursor, exhibit a high affinity for anions.[4] The protonated amine groups can form strong hydrogen bonds with anionic guests, leading to selective encapsulation. This principle is fundamental to the development of sensors and separation agents for environmentally or biologically important anions.
Molecular Cages for Guest Encapsulation
The reaction of tripodal amines with dialdehydes, such as terephthalaldehyde (B141574), is a common strategy for the synthesis of imine-based molecular cages.[5] These reactions are often reversible, which allows for thermodynamic control over the formation of the desired cage structure.[5] The internal cavity of these cages can encapsulate guest molecules, which has led to their investigation for applications in drug delivery and catalysis. While specific protocols for this compound are not abundant in the literature, the general principles for the synthesis of tripodal amine cages can be readily adapted.
Experimental Protocols
The following protocols are representative examples of how this compound and analogous tripodal amines can be used to synthesize supramolecular structures.
Protocol 1: Synthesis of a [2+3] Imine-Based Molecular Cage
This protocol is adapted from general procedures for the synthesis of imine cages from a C₃-symmetric triamine and a dialdehyde.[5][6]
Objective: To synthesize a trigonal prismatic molecular cage from this compound and terephthalaldehyde.
Materials:
-
This compound
-
Terephthalaldehyde
-
Dichloromethane (B109758) (DCM), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Büchner funnel and filter paper
-
Vacuum filtration apparatus
Procedure:
-
Preparation of Reagent Solutions:
-
Prepare a 25 mM solution of terephthalaldehyde in anhydrous dichloromethane.
-
Prepare a 25 mM solution of this compound in anhydrous dichloromethane.
-
-
Reaction Setup:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the terephthalaldehyde solution (3 equivalents).
-
Begin stirring the solution at room temperature.
-
-
Reaction Execution:
-
Slowly add the this compound solution (2 equivalents) to the stirring terephthalaldehyde solution.
-
Attach a condenser to the flask and allow the reaction to stir at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy. The formation of the cage is often accompanied by the formation of a precipitate. Reaction times can range from several hours to a few days.[5]
-
-
Isolation and Purification:
-
Once the reaction is complete, collect the solid product by vacuum filtration using a Büchner funnel.[5]
-
Wash the precipitate with a small amount of cold dichloromethane to remove any unreacted starting materials.
-
Dry the product under vacuum.
-
Characterization:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure of the cage and assess its purity.
-
Mass Spectrometry (ESI-MS or MALDI-TOF): To determine the molecular weight of the cage and confirm the [2+3] stoichiometry.
-
Infrared (IR) Spectroscopy: To observe the formation of the imine bond (C=N stretch).
Expected Yield:
Yields for imine cage syntheses can be high, often exceeding 80%, due to the reversible nature of the reaction that favors the thermodynamically stable product.[6]
Data Presentation
| Parameter | Description | Expected Outcome |
| Stoichiometry | Molar ratio of this compound to terephthalaldehyde | 2:3 |
| Yield | Percentage of the theoretical maximum product obtained | >80% (optimized) |
| ¹H NMR | Chemical shifts and splitting patterns of protons | Signals corresponding to the cage structure, disappearance of aldehyde and amine protons |
| Mass Spectrum | Mass-to-charge ratio of the product | Peak corresponding to the molecular ion of the [2+3] cage |
Visualizations
Conceptual Workflow for [2+3] Imine Cage Synthesis
References
- 1. Buy this compound | 21291-99-6 [smolecule.com]
- 2. Synthesis and crystal structure of this compound trihydrochloride monohydrate. Reactions of this compound with hydrogen ion. Thermodynamic functions and molecular mechanics calculations - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. This compound | 21291-99-6 [sigmaaldrich.com]
- 4. Cryptand - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. A Perspective on the Synthesis, Purification, and Characterization of Porous Organic Cages - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Propane-1,2,3-triamine Functionalization in Targeted Applications
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of propane-1,2,3-triamine as a versatile functionalization agent for various targeted applications, including drug delivery, biosensing, and advanced material science.
Application Note 1: Targeted Drug Delivery
This compound serves as an effective linker for conjugating targeting ligands, such as antibodies or peptides, to nanocarriers for targeted drug delivery.[1][2] The three primary amine groups offer multiple attachment points for therapeutic agents and targeting moieties, enhancing the payload capacity and targeting efficiency of the delivery system. The functionalized nanoparticles can be engineered to recognize and bind to specific cell surface receptors overexpressed on cancer cells, thereby increasing the local concentration of the therapeutic agent and minimizing off-target toxicity.[2]
Key Applications:
-
Active Targeting: Conjugation of antibodies, aptamers, or peptides to direct nanoparticles to specific cell types.[1][2]
-
Enhanced Drug Loading: The multiple amine groups allow for the attachment of a higher quantity of drug molecules.
-
Improved Biocompatibility: The hydrophilic nature of the amine groups can enhance the stability and biocompatibility of nanoparticles in physiological environments.
Application Note 2: Biosensor Development
The primary amine groups of this compound are ideal for the covalent immobilization of biorecognition elements, such as enzymes, antibodies, or nucleic acids, onto sensor surfaces.[3][4] This functionalization strategy is crucial for the development of sensitive and specific biosensors for a wide range of analytes. The resulting biosensor can be applied in diagnostics, environmental monitoring, and food safety.
Key Applications:
-
Electrochemical Biosensors: Functionalization of electrode surfaces to enhance the detection of biomarkers.[3]
-
Optical Biosensors: Immobilization of probes on surfaces for techniques like Surface Plasmon Resonance (SPR).[5]
-
Affinity-Based Sensing: Creation of surfaces with high binding capacity for target molecules.
Application Note 3: Advanced Material Science
In material science, this compound can be used to modify the surface properties of various materials, imparting new functionalities. It can be used to functionalize surfaces for enhanced cell adhesion, as a crosslinking agent in polymer synthesis, or to create materials with specific catalytic properties.[6]
Key Applications:
-
Surface Modification: Altering the hydrophilicity and reactivity of material surfaces.
-
Polymer Synthesis: Acting as a monomer or crosslinker to create novel polymers with tailored properties.
-
Catalysis: Serving as a ligand to stabilize metal complexes used in catalysis.[6]
Quantitative Data Summary
The following table summarizes typical quantitative data obtained from the functionalization of nanoparticles with amine-containing linkers. The exact values for this compound functionalization may vary depending on the specific substrate and reaction conditions.
| Parameter | Typical Value/Range | Method of Determination |
| Amine Group Density | 1-10 amines/nm² | X-ray Photoelectron Spectroscopy (XPS) |
| Zeta Potential (Post-functionalization) | +10 to +40 mV | Dynamic Light Scattering (DLS) |
| Nanoparticle Size Increase | 5-20 nm | Dynamic Light Scattering (DLS) |
| Ligand Conjugation Efficiency | 60-90% | UV-Vis Spectroscopy, Fluorescence Assay |
| Drug Loading Capacity | 5-15% (w/w) | High-Performance Liquid Chromatography (HPLC) |
Experimental Protocols
Protocol 1: Functionalization of Carboxylated Nanoparticles with this compound
This protocol describes the covalent attachment of this compound to carboxylated nanoparticles using EDC/NHS chemistry.[7]
Materials:
-
Carboxylated nanoparticles (e.g., polystyrene, silica)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES, pH 6.0
-
Coupling Buffer: PBS, pH 7.4
-
Quenching Buffer: 50 mM Tris-HCl, pH 7.4
-
Washing Buffer: PBS with 0.05% Tween 20
Procedure:
-
Nanoparticle Preparation:
-
Activation of Carboxyl Groups:
-
Prepare fresh solutions of EDC (10 mg/mL) and NHS (10 mg/mL) in Activation Buffer.[7]
-
Add EDC and NHS to the nanoparticle suspension. A typical molar ratio is a 10-fold molar excess of EDC and a 25-fold molar excess of NHS over the available carboxyl groups.[7]
-
Incubate the mixture for 15-30 minutes at room temperature with gentle mixing.[7]
-
-
Conjugation with this compound:
-
Centrifuge the activated nanoparticles and resuspend the pellet in Coupling Buffer.
-
Dissolve this compound in Coupling Buffer. A 50 to 100-fold molar excess over the activated carboxyl groups is a good starting point.
-
Add the this compound solution to the activated nanoparticle suspension.
-
Incubate for 2-4 hours at room temperature with gentle, continuous mixing.[7]
-
-
Quenching and Washing:
-
Add Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM and incubate for 30 minutes to deactivate any unreacted NHS esters.[7]
-
Pellet the functionalized nanoparticles by centrifugation.
-
Remove the supernatant and resuspend the nanoparticle pellet in Washing Buffer.
-
Repeat the centrifugation and resuspension steps three times to remove excess reagents.
-
Resuspend the final functionalized nanoparticles in a suitable buffer for storage at 4°C.
-
Protocol 2: Characterization of Amine-Functionalized Nanoparticles
Materials:
-
Amine-functionalized nanoparticles
-
Ninhydrin Reagent
-
Phosphate Buffered Saline (PBS), pH 7.4
Procedure (Qualitative Ninhydrin Test):
-
Place a small aliquot (10-20 µL) of the amine-functionalized nanoparticle suspension onto a solid support (e.g., a TLC plate).
-
Add a few drops of the Ninhydrin reagent to the spot.
-
Gently heat the support (e.g., with a heat gun) for a few minutes.
-
A purple color (Ruhemann's purple) indicates the presence of primary amine groups.
Visualizations
Caption: Workflow for the functionalization of nanoparticles.
Caption: Targeted drug delivery signaling pathway.
Caption: Structure-function relationship of the nanocarrier.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Recent Advances in Functionalization Strategies for Biosensor Interfaces, Especially the Emerging Electro-Click: A Review [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Buy this compound | 21291-99-6 [smolecule.com]
- 7. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Propane-1,2,3-triamine Synthesis
Welcome to the Technical Support Center for the synthesis of Propane-1,2,3-triamine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound via common synthetic routes.
Route 1: Nucleophilic Substitution (Ammonolysis of 1,2,3-Trihalopropanes)
This is a direct approach but often suffers from low yields of the desired primary triamine due to over-alkylation.
Q1: My reaction yields a complex mixture of products with very little this compound. How can I improve the selectivity for the primary triamine?
A1: Over-alkylation is a significant challenge in this synthesis, leading to the formation of secondary and tertiary amines, as well as quaternary ammonium (B1175870) salts. To favor the formation of the primary triamine, consider the following strategies:
-
Use a large excess of ammonia (B1221849): A high concentration of ammonia will statistically favor the reaction of the haloalkane with ammonia rather than with the already formed primary or secondary amines.
-
Control Reaction Temperature and Pressure: Lower temperatures can help to control the rate of subsequent alkylation reactions. The reaction is typically carried out in a sealed vessel due to the volatility of ammonia.
-
Choice of Halide: Bromo- and iodo-alkanes are more reactive than chloroalkanes, which might lead to more over-alkylation. However, the use of less reactive chloro-alkanes may require harsher reaction conditions.
Q2: I am observing the formation of elimination byproducts. How can I minimize this?
A2: The basic nature of ammonia can promote elimination reactions, especially with secondary and tertiary halides, though it can also occur with primary halides under certain conditions.
-
Use a less hindered base (if applicable): While ammonia is the reactant, ensuring the reaction medium is not excessively basic can help.
-
Lower Reaction Temperature: Higher temperatures favor elimination over substitution.
Route 2: Gabriel Synthesis
The Gabriel synthesis is a more controlled method for preparing primary amines and can be adapted for polyamines. It involves the use of phthalimide (B116566) as a protected source of ammonia, which prevents over-alkylation.
Q3: The reaction between potassium phthalimide and 1,2,3-trihalopropane is very slow or does not proceed. What could be the issue?
A3: Several factors can hinder the initial alkylation step:
-
Solvent: A polar aprotic solvent like DMF, DMSO, or acetonitrile (B52724) is crucial to dissolve the potassium phthalimide and facilitate the S(_N)2 reaction. Ensure the solvent is anhydrous.
-
Temperature: While higher temperatures can increase the reaction rate, they can also lead to decomposition. A moderate temperature (e.g., 80-120 °C) is often optimal.
-
Purity of Reactants: Ensure the 1,2,3-trihalopropane and potassium phthalimide are pure. Old or impure potassium phthalimide can be a reason for reaction failure.
-
Phase-Transfer Catalyst: The addition of a phase-transfer catalyst, such as a crown ether (e.g., 18-crown-6), can improve the solubility and reactivity of the phthalimide anion.
Q4: The final hydrolysis/hydrazinolysis step to release the triamine is giving a low yield. What are the best conditions for this step?
A4: The cleavage of the N-alkylphthalimide is a critical step.
-
Hydrazinolysis: This is often the preferred method as it proceeds under milder conditions than acidic or basic hydrolysis. Use hydrazine (B178648) hydrate (B1144303) in a suitable solvent like ethanol (B145695) and reflux the mixture. The phthalhydrazide (B32825) byproduct precipitates out of the solution.
-
Acidic or Basic Hydrolysis: These methods require harsh conditions (strong acid or base and high temperatures), which can lead to the degradation of the desired triamine. If used, carefully neutralize the reaction mixture to isolate the free amine.
Route 3: Hofmann Rearrangement of Propane-1,2,3-tricarboxamide
This route provides the triamine with one less carbon atom than the starting triamide.
Q5: The Hofmann rearrangement of my triamide is not proceeding to completion or is giving a low yield of the triamine. What are the critical parameters?
A5: The Hofmann rearrangement is sensitive to reaction conditions:
-
Stoichiometry of Reagents: Ensure the correct stoichiometry of the triamide, bromine (or another halogen source), and strong base (e.g., NaOH or KOH) is used.
-
Temperature Control: The initial N-bromination is typically carried out at a low temperature, followed by controlled heating to induce the rearrangement.
-
Solvent: The reaction is usually performed in an aqueous solution.
-
Side Reactions: Incomplete reaction or side reactions can occur if the conditions are not optimal. Ensure thorough mixing and controlled addition of reagents.
Frequently Asked Questions (FAQs)
Q: What is the most common starting material for the synthesis of this compound?
A: 1,2,3-trihalopropanes, such as 1,2,3-tribromopropane (B147538) or 1,2,3-trichloropropane, are common starting materials, particularly for the ammonolysis and Gabriel synthesis routes.
Q: How can I purify the final this compound product?
A: Purification can be challenging due to the polar nature and high boiling point of the triamine.
-
Distillation: Vacuum distillation is often employed to purify the triamine, as it has a high boiling point at atmospheric pressure.
-
Crystallization of Salts: The triamine can be converted to a salt (e.g., hydrochloride salt) which can then be purified by recrystallization. The free base can be regenerated by treatment with a strong base.
-
Chromatography: Column chromatography on a suitable stationary phase (e.g., alumina (B75360) or a modified silica (B1680970) gel) can be used for small-scale purification.
Q: Are there any safety precautions I should be aware of when synthesizing this compound?
A: Yes, several safety precautions are necessary:
-
Toxicity: Polyamines can be corrosive and toxic. Handle them with appropriate personal protective equipment (gloves, goggles, lab coat).
-
Reagents: Many of the reagents used in the synthesis are hazardous. For example, 1,2,3-trihalopropanes are toxic and potentially carcinogenic. Hydrazine is highly toxic and corrosive. Strong acids and bases should be handled with care.
-
Reaction Conditions: Reactions involving ammonia are often carried out under pressure in sealed vessels, which requires appropriate equipment and safety measures.
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound
| Synthesis Route | Starting Material | Key Reagents | Reported Yield | Advantages | Disadvantages |
| Ammonolysis | 1,2,3-Tribromopropane | Excess Ammonia | Highly variable, often low for the primary triamine | One-step reaction, readily available starting materials. | Poor selectivity, formation of a complex mixture of products, difficult purification.[1] |
| Gabriel Synthesis | 1,2,3-Trihalopropane | Potassium Phthalimide, Hydrazine | Moderate to Good | High selectivity for the primary amine, avoids over-alkylation.[2][3][4] | Multi-step process, harsh conditions may be required for hydrolysis.[4] |
| Hofmann Rearrangement | Propane-1,2,3-tricarboxamide | Bromine, Strong Base | Good | Can be high-yielding, produces a "cleaner" product.[5][6] | Requires the synthesis of the starting triamide, loss of one carbon atom.[5] |
Experimental Protocols
Protocol 1: Gabriel Synthesis of this compound
This protocol is a generalized procedure and may require optimization.
Step 1: Synthesis of 1,2,3-Tris(phthalimido)propane
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium phthalimide (3.3 equivalents) in anhydrous dimethylformamide (DMF).
-
Add 1,2,3-tribromopropane (1.0 equivalent) to the solution.
-
Heat the reaction mixture to 80-100°C and stir for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into a large volume of cold water to precipitate the product.
-
Filter the solid, wash it thoroughly with water, and then with a small amount of cold ethanol.
-
Dry the crude 1,2,3-tris(phthalimido)propane under vacuum.
Step 2: Hydrazinolysis to this compound
-
Suspend the crude 1,2,3-tris(phthalimido)propane in ethanol in a round-bottom flask equipped with a reflux condenser.
-
Add hydrazine hydrate (10 equivalents) to the suspension.
-
Heat the mixture to reflux and maintain for 4-6 hours. A thick white precipitate of phthalhydrazide will form.
-
Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid.
-
Filter off the phthalhydrazide precipitate and wash it with a small amount of cold ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound trihydrochloride salt.
-
To obtain the free base, dissolve the salt in a minimum amount of water and add a concentrated solution of a strong base (e.g., NaOH or KOH) until the solution is strongly alkaline.
-
Extract the free amine with a suitable organic solvent (e.g., dichloromethane (B109758) or ether).
-
Dry the organic extracts over an anhydrous drying agent (e.g., Na(_2)SO(_4)), filter, and remove the solvent under reduced pressure.
-
Purify the resulting crude this compound by vacuum distillation.
Visualizations
Caption: Comparative workflow of three synthetic routes to this compound.
Caption: Troubleshooting workflow for low yield in the ammonolysis synthesis of this compound.
References
- 1. m.youtube.com [m.youtube.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 5. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 6. Hofmann Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]
Technical Support Center: Purification of Propane-1,2,3-triamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of propane-1,2,3-triamine.
Frequently Asked Questions (FAQs)
Q1: What are the common byproducts in the synthesis of this compound?
The synthesis of this compound can result in several byproducts depending on the chosen synthetic route. The two primary methods, amination of 1,2,3-trichloropropane (B165214) and reductive amination of glycerol (B35011), have distinct byproduct profiles.
-
From 1,2,3-Trichloropropane: This method often yields a mixture of partially aminated products. Key byproducts include:
-
1,2-Diaminopropane
-
1,3-Diaminopropane
-
Other oligoamines formed from further reactions.
-
-
From Glycerol: The reductive amination of glycerol can lead to the formation of incompletely aminated and other reduced species. Common byproducts include:
-
1-Amino-2,3-propanediol
-
2-Amino-1,3-propanediol
-
1,2-Diaminopropane
-
1,3-Diaminopropane
-
Q2: What are the primary methods for purifying crude this compound?
The two most effective methods for the purification of this compound from its synthesis byproducts are fractional vacuum distillation and recrystallization of its hydrochloride salt. The choice of method depends on the nature of the impurities and the desired final purity.
Q3: What analytical techniques are suitable for assessing the purity of this compound?
Several analytical methods can be employed to determine the purity of this compound and to identify any remaining impurities. These include:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile and semi-volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR can be used to confirm the structure of the desired product and to detect and quantify impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used, particularly for non-volatile impurities or for the analysis of the hydrochloride salt.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Fractional Vacuum Distillation
Issue 1: Poor separation of this compound from byproducts.
-
Possible Cause: Insufficient column efficiency or improper distillation parameters. The boiling points of this compound and its byproducts can be close, making separation challenging.
-
Solution:
-
Increase Column Efficiency: Utilize a longer fractionating column or one with a more efficient packing material (e.g., structured packing) to increase the number of theoretical plates.
-
Optimize Vacuum: Conduct the distillation under a high vacuum (e.g., 1-10 mmHg) to lower the boiling points and potentially increase the boiling point differences between the components.
-
Control Heating Rate: Apply slow and steady heating to the distillation flask to allow for proper equilibration on the column. A rapid heating rate can lead to co-distillation of impurities.
-
Collect Fractions: Collect narrow boiling point range fractions and analyze each fraction by GC-MS or NMR to identify the pure product.
-
Data Presentation: Boiling Points of this compound and Common Byproducts
| Compound | Boiling Point (°C) at Atmospheric Pressure | Boiling Point (°C) at Reduced Pressure |
| This compound | ~215-220 (decomposes) | 100-104 @ 10 mmHg |
| 1,2-Diaminopropane | 119-120 | - |
| 1,3-Diaminopropane | 139-140 | - |
| 1-Amino-2,3-propanediol | 264-265 | 114-116 @ 1 mmHg |
| 2-Amino-1,3-propanediol | 262-264 | 128 @ 0.8 mmHg[1] |
Experimental Protocol: Fractional Vacuum Distillation
A detailed protocol for the fractional vacuum distillation of crude this compound is outlined below.
Recrystallization of this compound Hydrochloride
Issue 2: Low yield of purified this compound hydrochloride after recrystallization.
-
Possible Cause: The hydrochloride salt may be too soluble in the chosen solvent, or the cooling process may be too rapid.
-
Solution:
-
Solvent Selection: Use a solvent system in which the hydrochloride salt is highly soluble at elevated temperatures but poorly soluble at low temperatures. A common choice is a mixture of ethanol (B145695) and diethyl ether or isopropanol (B130326) and diethyl ether.[2] The ether acts as an anti-solvent.
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature to promote the formation of large, pure crystals. Rapid cooling can trap impurities and lead to the formation of small, difficult-to-filter crystals.
-
Ice Bath: After slow cooling to room temperature, place the flask in an ice bath to maximize the precipitation of the product.
-
Minimize Solvent: Use the minimum amount of hot solvent necessary to fully dissolve the crude hydrochloride salt. Excess solvent will reduce the overall yield.
-
Issue 3: The purified hydrochloride salt is still contaminated with byproducts.
-
Possible Cause: The byproducts may have similar solubilities to the desired product in the chosen recrystallization solvent, or they may have co-precipitated.
-
Solution:
-
Multiple Recrystallizations: Perform a second recrystallization to further enhance the purity of the product.
-
Solvent System Optimization: Experiment with different solvent mixtures to find a system that provides better discrimination between the desired product and the impurities. For example, varying the ratio of alcohol to anti-solvent.
-
Activated Carbon Treatment: If colored impurities are present, they can be removed by adding a small amount of activated carbon to the hot solution before filtration.
-
Experimental Protocol: Recrystallization of this compound Hydrochloride
The following protocol details the purification of this compound via the formation and recrystallization of its hydrochloride salt.
Data Presentation: Solubility of Common Byproducts
| Compound | Solubility in Water | Solubility in Polar Organic Solvents (e.g., Ethanol) | Solubility in Nonpolar Organic Solvents (e.g., Hexane) |
| 1,2-Diaminopropane | Miscible[3] | Miscible[3] | Sparingly soluble |
| 1,3-Diaminopropane | Miscible[4][5] | Miscible[4] | Sparingly soluble |
| 1-Amino-2,3-propanediol | Soluble[6] | Soluble | Insoluble |
| 2-Amino-1,3-propanediol | Soluble[1] | Soluble[1] | Insoluble |
This data indicates that the diaminopropane (B31400) and aminopropanediol byproducts are highly polar and will likely have different solubility profiles compared to the less polar this compound, which can be exploited during the recrystallization of the hydrochloride salt. The salt form of the triamine will have increased polarity, and careful selection of the recrystallization solvent is key to separating it from the salts of the byproduct amines.
References
- 1. 2-Amino-1,3-propanediol, 98% | Fisher Scientific [fishersci.ca]
- 2. 1,2-Diaminopropane | 78-90-0 [chemicalbook.com]
- 3. 1,2-Propanediamine – INTERSURFCHEM SOLUTIONS [intersurfchem.com]
- 4. 1,3-Diaminopropane - Wikipedia [en.wikipedia.org]
- 5. 1,3-Diaminopropane | 109-76-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. 3-Amino-1,2-propanediol | 616-30-8 [chemicalbook.com]
Overcoming solubility issues of Propane-1,2,3-triamine metal complexes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Propane-1,2,3-triamine (ptn) metal complexes. The information provided is designed to help overcome common challenges, particularly those related to solubility.
Frequently Asked Questions (FAQs)
Q1: What are this compound (ptn) metal complexes?
This compound is a versatile triamine ligand that readily forms stable complexes with various transition metal ions, including cobalt (Co), nickel (Ni), copper (Cu), and zinc (Zn).[1][2] The three amine groups on the propane (B168953) backbone act as electron donors, coordinating with the central metal ion to form a chelate structure.[2] These complexes are of interest in coordination chemistry, catalysis, and have potential applications in pharmaceuticals due to their biological activity.[2]
Q2: What are the common solubility issues encountered with ptn metal complexes?
Many transition metal complexes, including those with aliphatic amine ligands like ptn, exhibit variable solubility depending on the solvent, pH, and the counter-ion present.[3] A common issue is the precipitation of the complex from aqueous solutions, which can hinder characterization and application. This can be due to the formation of insoluble metal hydroxides at certain pH ranges or the inherent low solubility of the neutral complex.[4]
Q3: What factors influence the solubility of these complexes?
Several factors can significantly impact the solubility of this compound metal complexes:
-
pH: The protonation state of the amine groups on the ptn ligand is pH-dependent. At low pH, the amines will be protonated, which can affect their ability to coordinate with the metal ion and influence the overall charge and solubility of the complex.[5]
-
Solvent: The polarity of the solvent plays a crucial role. Many transition metal ammine complexes are soluble in polar aprotic solvents like DMSO and DMF, sparingly soluble in alcohols like methanol (B129727), and often insoluble in water and non-polar organic solvents.[3]
-
Counter-ion: The nature of the counter-ion associated with a cationic complex can significantly affect its solubility. Complexes with larger, more charge-diffuse anions like perchlorate (B79767) or triflate are often more soluble than those with smaller, harder anions like chloride.
-
Temperature: For some complexes, solubility can be increased by heating. However, this can also sometimes lead to decomposition, so it should be done with caution.
-
Metal Ion: The specific metal ion (Co, Ni, Cu, Zn) will influence the geometry and stability of the complex, which in turn can affect its solubility. The stability of ptn complexes with these metals generally increases in the order of Zn < Co < Ni < Cu.[1]
Troubleshooting Guides
Issue 1: My ptn metal complex has precipitated out of aqueous solution.
This is a common problem, often due to the formation of insoluble metal hydroxides.
Troubleshooting Steps:
-
Adjust the pH: The solubility of metal-amine complexes is highly pH-dependent.
-
If the pH is neutral or high , the precipitate is likely a metal hydroxide (B78521). Carefully add a dilute acid (e.g., 0.1 M HCl) dropwise to lower the pH. The amine ligands are more likely to be protonated at lower pH, which can sometimes increase solubility. However, excessive acidity can also lead to decomplexation.
-
If the complex was formed in acidic solution and precipitated , it might be due to the protonation of the ptn ligand, preventing proper coordination. In this case, carefully raising the pH with a dilute base (e.g., 0.1 M NaOH) might be necessary. A common observation is that an initial metal hydroxide precipitate will dissolve in an excess of the amine ligand, forming a soluble complex.[4]
-
-
Add a Co-solvent: If pH adjustment is ineffective, adding a water-miscible organic solvent can increase the solubility of the complex.
-
Start by adding small amounts of Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). These are excellent solvents for many transition metal complexes.[3]
-
Ethanol (B145695) or methanol can also be used, though they are generally less effective than DMSO or DMF.[3]
-
-
Use a Chelating Agent in Excess: The addition of excess this compound ligand can help to shift the equilibrium towards the formation of the soluble complex and away from the metal hydroxide precipitate.[4]
Issue 2: My ptn metal complex is not soluble in my desired organic solvent.
Solubility in organic solvents is highly dependent on the nature of the complex and the solvent.
Troubleshooting Steps:
-
Try a More Polar Aprotic Solvent: If your complex is insoluble in solvents like chloroform (B151607) or methanol, try dissolving it in DMSO or DMF.[3]
-
Modify the Ligand (for future syntheses): If solubility remains a persistent issue for your application, consider modifying the ptn ligand to include more solubilizing groups. For example, adding alkyl chains can increase solubility in less polar organic solvents, while incorporating sulfonate or carboxylate groups can enhance water solubility.
-
Change the Counter-ion (for ionic complexes): If you have a cationic complex with a halide counter-ion (e.g., Cl⁻), try exchanging it for a larger, less coordinating anion like perchlorate (ClO₄⁻) or triflate (CF₃SO₃⁻). This can significantly improve solubility in organic solvents.
Data Presentation
| Solvent | Co(II)-ptn Complex | Ni(II)-ptn Complex | Cu(II)-ptn Complex | Zn(II)-ptn Complex | General Remarks |
| Water | Generally Insoluble to Sparingly Soluble | Generally Insoluble to Sparingly Soluble | Generally Insoluble to Sparingly Soluble | Generally Insoluble to Sparingly Soluble | Solubility is highly pH-dependent. Often precipitates as metal hydroxide, which may redissolve in excess amine.[4] |
| Methanol | Sparingly Soluble | Sparingly Soluble | Sparingly Soluble | Sparingly Soluble | Generally less soluble than in DMSO or DMF.[3] |
| Ethanol | Sparingly Soluble | Sparingly Soluble | Sparingly Soluble | Sparingly Soluble | Similar to methanol. |
| Chloroform | Sparingly Soluble | Sparingly Soluble | Sparingly Soluble | Sparingly Soluble | Solubility may be limited.[3] |
| DMSO | Soluble | Soluble | Soluble | Soluble | Generally a good solvent for these types of complexes.[3] |
| DMF | Soluble | Soluble | Soluble | Soluble | Another good solvent choice for transition metal-amine complexes.[3] |
Experimental Protocols
Protocol 1: General Synthesis of a this compound Metal(II) Chloride Complex
This protocol provides a general method for the synthesis of [M(ptn)₂]Cl₂ where M = Co(II), Ni(II), Cu(II), or Zn(II).
Materials:
-
Metal(II) chloride hexahydrate (e.g., CoCl₂·6H₂O, NiCl₂·6H₂O, CuCl₂·2H₂O, ZnCl₂)
-
This compound (ptn)
-
Ethanol
-
Diethyl ether
Procedure:
-
Dissolve the metal(II) chloride salt (1 mmol) in 20 mL of ethanol in a round-bottom flask.
-
In a separate beaker, dissolve this compound (2 mmol) in 10 mL of ethanol.
-
Slowly add the ptn solution to the stirring metal salt solution at room temperature.
-
A precipitate may form immediately. Stir the reaction mixture for 2-4 hours at room temperature.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol, followed by diethyl ether.
-
Dry the product in a desiccator.
Protocol 2: Method for Determining Qualitative Solubility
Procedure:
-
To a small vial, add approximately 1-2 mg of your dried ptn metal complex.
-
Add 1 mL of the desired solvent.
-
Stir or vortex the mixture vigorously for 1-2 minutes.
-
Observe the solution.
-
Soluble: The solid completely dissolves, and the solution is clear.
-
Sparingly Soluble: A small amount of the solid dissolves, but a significant portion remains undissolved.
-
Insoluble: The solid does not appear to dissolve at all.
-
-
If the complex is insoluble at room temperature, gently warm the mixture to see if solubility increases. Note any color changes upon heating, which might indicate decomposition.
Mandatory Visualizations
Caption: Workflow for synthesis and solubility testing.
Caption: Decision tree for troubleshooting solubility.
References
- 1. researchgate.net [researchgate.net]
- 2. Buy this compound | 21291-99-6 [smolecule.com]
- 3. pvpcollegepatoda.org [pvpcollegepatoda.org]
- 4. transition metal ammine complex ions with primary aliphatic amines ethylamine 1,2-diaminoethane monodentate bidentate ligands 3d-block copper(II) Cu2+ cobalt(II) Co2+ Nickel(II) Ni2+ chromium(III) Cr3+ complexes organic nitrogen compounds organonitrogen molecules advanced A level organic chemistry revision notes doc brown [docbrown.info]
- 5. Synthesis and crystal structure of this compound trihydrochloride monohydrate. Reactions of this compound with hydrogen ion. Thermodynamic functions and molecular mechanics calculations - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Catalysis with Propane-1,2,3-triamine Complexes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing catalytic reactions involving propane-1,2,3-triamine metal complexes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as a ligand in catalysis? this compound (PTA) is an organic compound with three amino groups attached to a propane (B168953) backbone.[1] Its structure makes it a versatile tridentate ligand, meaning it can bind to a central metal ion at three points. This ability to form stable, multi-point connections allows it to create well-defined and stable metal complexes.[1] Such multidentate amine ligands are crucial in coordination chemistry and catalysis for tuning the reactivity and stability of metal catalysts.[2][3][4]
Q2: Which metals are typically complexed with this compound for catalytic applications? this compound and similar polyamines can form stable complexes with a wide range of transition metals.[1][5] The choice of metal is dictated by the specific catalytic transformation desired. Common examples from the broader class of polyamine ligands include complexes with palladium, copper, zinc, nickel, and gold.[6][7][8] The specific metal ion influences the electronic and steric properties of the final catalyst, thereby affecting its activity and selectivity.
Q3: What types of reactions can be catalyzed by these complexes? Metal complexes with polyamine ligands are efficient catalysts for various organic transformations.[5] While specific applications for this compound complexes are diverse, they are explored in reactions such as aminations, oxidations, and cross-coupling reactions.[1] The flexible and electron-donating nature of the amine groups can enhance the catalytic activity of the metal center.[6]
Q4: How does the structure of the this compound ligand influence catalytic performance? The denticity (number of binding sites) and flexibility of multidentate amine ligands play a critical role in their coordination chemistry and, consequently, their catalytic performance.[3] The three amine groups of PTA provide a stable coordination environment for the metal ion. This structure can create a specific chiral pocket around the metal, influencing substrate approach and enhancing selectivity, particularly in asymmetric catalysis if a chiral version of the ligand is used.[9]
Troubleshooting Guide
Issue 1: Low or No Product Yield
Q: My reaction yield is consistently low or the reaction is not proceeding at all. What are the potential causes and how can I troubleshoot this?
A: Low yield is a common issue in catalytic reactions. A systematic approach is essential for diagnosis.[10]
Initial Checks:
-
Inert Atmosphere: Many metal catalysts, particularly those with metals in low oxidation states like Palladium(0), are sensitive to oxygen. Ensure your reaction was set up under a rigorously maintained inert atmosphere (e.g., argon or nitrogen) and that all solvents and liquid reagents were properly degassed.[10]
-
Reagent Purity & Quality:
-
Ligand (PTA): Ensure the this compound is pure. Impurities can act as catalyst poisons.
-
Metal Precursor: Use a high-purity metal salt or precatalyst. The activity of older metal sources can be diminished.[10]
-
Substrates: Verify the purity of your starting materials. Acidic impurities can interfere with the catalyst.
-
Solvent: Always use anhydrous, degassed solvent. Residual water can deactivate the catalyst or participate in unwanted side reactions.[10][11]
-
-
Catalyst Formation & Activity: Confirm that the active catalyst complex was formed correctly. If you are generating the catalyst in situ, ensure the metal precursor and ligand are added in the correct order and allowed sufficient time to complex before adding the substrates.
Optimization Steps:
-
Temperature: Reaction temperature is a critical parameter. If the yield is low, consider incrementally increasing the temperature. Conversely, high temperatures can sometimes lead to catalyst decomposition.[12]
-
Solvent: The choice of solvent can significantly impact catalyst solubility, stability, and reactivity. Screen a range of anhydrous, degassed solvents with varying polarities.
-
Concentration: Very low concentrations may slow down the reaction, while very high concentrations can lead to side reactions or precipitation. Experiment with adjusting the reactant concentrations.[12]
-
Ligand-to-Metal Ratio: The stoichiometry between the this compound ligand and the metal precursor is crucial. An excess of ligand can sometimes stabilize the catalyst, but in other cases, it might inhibit the reaction by blocking coordination sites. A 1:1 or slightly higher ligand-to-metal ratio is a common starting point.
Issue 2: Catalyst Deactivation or Instability
Q: My reaction starts well but stops before completion, suggesting the catalyst is deactivating. What could be the cause?
A: Catalyst deactivation is a significant challenge where the catalyst loses its activity over time. The primary mechanisms are poisoning, fouling, and thermal degradation.[13]
Troubleshooting Steps:
-
Identify Potential Poisons: Poisons are substances that bind strongly to the catalyst's active site, blocking it from reactants.[13]
-
Source: Impurities in substrates, solvents, or the gas phase (e.g., oxygen, sulfur compounds) are common culprits.
-
Solution: Purify all reagents meticulously. Use high-purity solvents and ensure the inert atmosphere is clean.
-
-
Check for Fouling/Coking: In some reactions, especially at high temperatures, insoluble byproducts or polymers (coke) can deposit on the catalyst surface, physically blocking active sites.[14]
-
Indication: A visible change in the reaction mixture, such as the formation of black or tarry material.
-
Solution: Lowering the reaction temperature, changing the solvent, or modifying the catalyst to be more resistant to coking can help.
-
-
Evaluate Thermal Stability: The metal-ligand complex may not be stable at the reaction temperature, leading to decomposition or metal agglomeration.[15]
-
Solution: Run the reaction at the lowest possible temperature that still provides a reasonable rate. You may also need to screen different metal precursors or modify the ligand to enhance thermal stability.
-
-
Assess Sensitivity to Water/Air: As mentioned, many catalytic systems are sensitive to air and moisture.[10][15] If deactivation is suspected, re-evaluating the experimental setup to eliminate any potential leaks or sources of contamination is critical.
Data Presentation
Optimizing a catalytic reaction often involves screening multiple parameters. Presenting the results in a clear, tabular format is essential for comparison.
Table 1: Example of Reaction Condition Optimization for a Hypothetical Cross-Coupling Reaction.
| Entry | Temperature (°C) | Solvent | Catalyst Loading (mol%) | Yield (%) | Selectivity (%) |
|---|---|---|---|---|---|
| 1 | 80 | Toluene | 1.0 | 45 | 92 |
| 2 | 100 | Toluene | 1.0 | 78 | 91 |
| 3 | 120 | Toluene | 1.0 | 65 | 85 |
| 4 | 100 | Dioxane | 1.0 | 85 | 94 |
| 5 | 100 | Dioxane | 0.5 | 82 | 94 |
| 6 | 100 | Dioxane | 0.1 | 55 | 93 |
Data is hypothetical and for illustrative purposes.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Metal-Propane-1,2,3-triamine Complex (e.g., Palladium Complex)
Disclaimer: This is a generalized procedure. Specific conditions may vary based on the metal and desired complex. All operations should be performed under an inert atmosphere using Schlenk techniques or in a glovebox.
-
Preparation: In a dry Schlenk flask equipped with a magnetic stir bar, dissolve the palladium precursor (e.g., Pd(OAc)₂, 1.0 mmol) in an appropriate anhydrous, degassed solvent (e.g., 10 mL of THF or Dioxane).
-
Ligand Addition: In a separate flask, dissolve this compound (1.05 mmol, 1.05 equivalents) in the same solvent (5 mL).
-
Complexation: Slowly add the ligand solution to the stirring palladium precursor solution at room temperature.
-
Stirring: Allow the mixture to stir at room temperature for 1-4 hours. A color change or the formation of a precipitate may be observed, indicating complex formation.
-
Isolation (if stable): If the complex precipitates, it can be isolated by filtration, washed with a small amount of cold solvent, and dried under vacuum. If it remains in solution, it can be used directly for the catalytic reaction.
-
Characterization: The resulting complex should be characterized by appropriate methods (e.g., NMR, Mass Spectrometry, X-ray crystallography) to confirm its structure.
Protocol 2: General Procedure for a Catalytic Reaction
Disclaimer: This is a generalized procedure. Stoichiometry, temperature, and reaction time are highly substrate-dependent.
-
Setup: To a dry Schlenk flask under an inert atmosphere, add the Metal-Propane-1,2,3-triamine catalyst complex (e.g., 0.02 mmol, 2 mol%). If generating the catalyst in situ, add the metal precursor and ligand first and stir.
-
Reagent Addition: Add the solid reagents (e.g., Substrate 1, 1.0 mmol; Base, if required, 1.5 mmol).
-
Solvent and Liquid Reagents: Add the anhydrous, degassed solvent (e.g., 5 mL) via syringe, followed by any liquid substrates (e.g., Substrate 2, 1.2 mmol).
-
Reaction: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by taking small aliquots at regular intervals and analyzing them by TLC, GC, or LC-MS.[16]
-
Workup: Once the reaction is complete (or has stopped progressing), cool the mixture to room temperature. Quench the reaction if necessary (e.g., with water or a saturated NH₄Cl solution).
-
Purification: Extract the product with an appropriate organic solvent. Dry the combined organic layers, concentrate under reduced pressure, and purify the crude residue by flash column chromatography to obtain the final product.[16]
Visualized Workflows and Logic
Caption: Diagram 1: General workflow for catalyst synthesis and reaction.
Caption: Diagram 2: A logical approach to troubleshooting low yield.
References
- 1. Buy this compound | 21291-99-6 [smolecule.com]
- 2. Elucidating Solution-State Coordination Modes of Multidentate Neutral Amine Ligands with Group-1 Metal Cations: Variable-Temperature NMR Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Versatile Coordination Modes of Multidentate Neutral Amine Ligands with Group 1 Metal Cations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and catalytic properties of diverse chiral polyamines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modulating the catalytic activity of gold nanoparticles using amine-terminated ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Catalysts and Ligands - Enamine [enamine.net]
- 8. researchgate.net [researchgate.net]
- 9. nbinno.com [nbinno.com]
- 10. benchchem.com [benchchem.com]
- 11. Enamine Catalysis with Low Catalyst Loadings - High Efficiency via Kinetic Studies [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
Preventing side reactions in syntheses using 1,2,3-triaminopropane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and managing side reactions during chemical syntheses involving 1,2,3-triaminopropane.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, offering potential causes and solutions.
Issue 1: Low Yield of the Desired Mono-Substituted Product
Symptoms:
-
Complex reaction mixture observed by TLC or LC-MS.
-
Isolation of significant amounts of di-, tri-, and poly-substituted products.
-
Unreacted starting material.
Potential Causes & Solutions:
| Cause | Recommended Action |
| Over-alkylation/Over-acylation: The inherent reactivity of the multiple amine groups leads to reaction at more than one site. | Implement a protecting group strategy. The use of orthogonal protecting groups like Boc, Cbz, or Fmoc allows for the selective protection of one or two amine groups, directing the reaction to the desired position.[1] |
| Incorrect Stoichiometry: Using an excess of the electrophile will favor multiple substitutions. | Carefully control the stoichiometry. A slow, dropwise addition of a limited amount of the electrophile (e.g., 0.95-1.0 equivalents) to a solution of 1,2,3-triaminopropane can favor mono-substitution. |
| High Reaction Temperature: Elevated temperatures can increase the rate of multiple substitutions. | Conduct the reaction at a lower temperature. For many acylation and alkylation reactions, starting at 0°C or even -78°C can improve selectivity. |
| Inappropriate Solvent: The solvent can influence the relative reactivity of the amine groups. | Screen different solvents. Aprotic solvents like THF, DCM, or DMF are common choices.[2] |
Issue 2: Formation of an Insoluble, Polymeric Material
Symptoms:
-
Precipitation of a solid from the reaction mixture that is insoluble in common organic solvents.
-
Difficulty in stirring the reaction.
-
Low recovery of any desired product.
Potential Causes & Solutions:
| Cause | Recommended Action |
| Polymerization: Reaction with di- or poly-functional electrophiles (e.g., diacyl chlorides, diisocyanates) can lead to uncontrolled polymerization. | Utilize high-dilution conditions. Adding the electrophile slowly to a large volume of solvent containing the triamine can favor intramolecular reactions or limit chain growth. Protecting two of the three amino groups will prevent cross-linking and polymerization. |
| Intermolecular Reactions Favored: Concentrated reaction conditions promote reactions between molecules. | Employ a syringe pump for the slow addition of the electrophile. This maintains a low concentration of the reactive species. |
Issue 3: Presence of an Unexpected Cyclic Byproduct
Symptoms:
-
A major byproduct is observed with a molecular weight corresponding to the cyclized starting material or a derivative.
-
NMR analysis suggests a more rigid, cyclic structure than the expected product.
Potential Causes & Solutions:
| Cause | Recommended Action |
| Intramolecular Cyclization: If the substituent added to one of the amines contains a leaving group or an electrophilic center, it can react with another amine on the same molecule to form a cyclic compound (e.g., a piperazine (B1678402) or diazepane derivative). | Protect the non-reacting amino groups. This is the most effective way to prevent intramolecular side reactions. Choose reaction conditions that do not promote the cyclization (e.g., avoid strong bases that might deprotonate an amine and increase its nucleophilicity for an intramolecular attack). |
| Formation of Cyclic Ureas: Reaction with phosgene (B1210022), triphosgene, or carbonyldiimidazole (CDI) can lead to the formation of cyclic ureas if two amino groups react with the same carbonyl source.[2][3][4][5] | Use a protecting group strategy to ensure only one amine is available to react. Alternatively, use a large excess of the triamine to favor the formation of the isocyanate from a single amine, which can then be reacted with a different nucleophile. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions when using 1,2,3-triaminopropane?
A1: The three primary amino groups of 1,2,3-triaminopropane are all nucleophilic, leading to a high probability of multiple substitutions. The most common side reactions are:
-
Over-alkylation/Over-acylation: Reaction at more than one amino group when a mono-substituted product is desired.
-
Polymerization: When reacting with multifunctional electrophiles, extensive cross-linking can occur.
-
Intramolecular Cyclization: If a substituent with a reactive site is introduced, it can react with a neighboring amino group on the same molecule to form a heterocyclic ring.[6]
-
Formation of Cyclic Ureas: In reactions with phosgene or its equivalents, two amino groups can react to form a cyclic urea.[4]
Q2: How can I achieve selective mono-substitution on 1,2,3-triaminopropane?
A2: Selective mono-substitution is challenging but can be achieved through several strategies:
-
Protecting Groups: This is the most robust method. By protecting two of the amino groups, you can direct the reaction to the single free amine. Orthogonal protecting groups are particularly useful for subsequent, different modifications of the other amino groups.[1]
-
Stoichiometric Control: Using a slight deficiency of the electrophile and adding it slowly to the triamine can favor mono-substitution.
-
Reaction Conditions: Lower temperatures and dilute conditions can improve selectivity.
Q3: What are the best protecting groups for 1,2,3-triaminopropane?
A3: The choice of protecting group depends on the desired reaction conditions for subsequent steps. Some common and effective protecting groups for amines include:
-
Boc (tert-butoxycarbonyl): Stable to a wide range of conditions but easily removed with acid (e.g., TFA).
-
Cbz (carboxybenzyl): Removable by catalytic hydrogenation.
-
Fmoc (9-fluorenylmethyloxycarbonyl): Removed under mild basic conditions (e.g., piperidine (B6355638) in DMF).
The use of a combination of these (an orthogonal protection strategy) allows for the selective deprotection and reaction of each amino group individually.[1][7]
Q4: My purification is very difficult due to multiple products. What can I do?
A4: Difficult purification is a common consequence of the side reactions mentioned above. The best approach is to prevent the formation of multiple products in the first place by using a protecting group strategy. If you already have a complex mixture, consider the following purification techniques:
-
Column Chromatography: This is the most common method, but separation of closely related polyamines can be challenging. Consider using a gradient elution and trying different solvent systems.
-
Ion-Exchange Chromatography: This can be effective for separating molecules based on the number of basic amino groups.
-
Crystallization: If your desired product is a solid, crystallization can be a highly effective purification method.
Q5: Can I perform a Michael addition with 1,2,3-triaminopropane without side reactions?
A5: Michael additions with 1,2,3-triaminopropane can be prone to multiple additions to the Michael acceptor.[8][9] To favor a single addition, you can:
-
Use a protecting group strategy to block two of the amino groups.
-
Use a large excess of 1,2,3-triaminopropane.
-
Control the stoichiometry by slow addition of the Michael acceptor.
Data Presentation
Table 1: Illustrative Yields for Mono-acylation of a Triamine with and without a Protecting Group Strategy
| Strategy | Reagents | Desired Mono-acyl Product Yield | Di- and Tri-acyl Byproduct Yield |
| Unprotected | 1,2,3-Triaminopropane + 1 eq. Acyl Chloride | 20-40% | 50-70% |
| Protected | N¹,N²-di-Boc-1,2,3-triaminopropane + 1 eq. Acyl Chloride | >90% | <5% |
| Protected | N¹,N³-di-Boc-1,2,3-triaminopropane + 1 eq. Acyl Chloride | >90% | <5% |
| Note: These are representative yields based on general outcomes for polyamine reactions and will vary depending on the specific substrates and reaction conditions. |
Experimental Protocols
Protocol 1: Selective Mono-N-Boc-Protection of 1,2,3-Triaminopropane (Illustrative)
This protocol is a conceptual guide for achieving mono-protection. The ratio of products will depend on the precise conditions.
-
Dissolution: Dissolve 1,2,3-triaminopropane (1.0 eq.) in a suitable solvent such as a 1:1 mixture of dioxane and water.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (B1257347) (Boc)₂O (0.3 eq.) in dioxane dropwise over a period of 2-3 hours with vigorous stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Concentrate the reaction mixture under reduced pressure. Add water and extract with an organic solvent like ethyl acetate. The aqueous layer will contain the more polar di- and tri-Boc protected products as well as unreacted starting material. The organic layer will be enriched in the mono-Boc product.
-
Purification: Purify the organic layer by silica (B1680970) gel column chromatography to isolate the N-mono-Boc-1,2,3-triaminopropane isomers.
Protocol 2: Acylation of a Mono-Protected Triamine
-
Dissolution: Dissolve N-mono-Boc-1,2,3-triaminopropane (1.0 eq.) and a base such as triethylamine (B128534) (2.2 eq.) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0°C.
-
Acylation: Slowly add a solution of the desired acyl chloride (1.05 eq.) in anhydrous DCM dropwise.
-
Reaction: Stir the reaction at 0°C for 1 hour and then allow it to warm to room temperature and stir for an additional 3 hours. Monitor the reaction by TLC.
-
Work-up: Quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography.
Visualizations
Caption: Potential side reaction pathways in syntheses using unprotected 1,2,3-triaminopropane.
Caption: A decision-making workflow for troubleshooting common issues in 1,2,3-triaminopropane reactions.
Caption: A logical diagram illustrating an orthogonal protection strategy for selective functionalization.
References
- 1. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 3. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EP0558189A1 - A two-step method for preparing cyclic-ureas - Google Patents [patents.google.com]
- 5. Ureas - Wikipedia [en.wikipedia.org]
- 6. Intramolecular cyclization of beta-amino and beta-ammonio radicals: a new synthetic route to the 1-azabicyclo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. benchchem.com [benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Enhancing the Catalytic Activity of Propane-1,2,3-triamine-based Catalysts
This technical support center is designed for researchers, scientists, and drug development professionals working with or developing catalysts based on the propane-1,2,3-triamine ligand. Here you will find troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to assist in your research and development efforts.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and application of this compound-based catalysts.
Issue 1: Low or No Catalytic Activity
-
Question: My newly synthesized this compound metal complex shows very low or no catalytic activity. What are the possible causes and how can I troubleshoot this?
-
Answer: Low initial activity can stem from several factors related to catalyst formation and reaction setup.
-
Incomplete Complex Formation: The coordination of this compound to the metal center may be incomplete.
-
Troubleshooting:
-
Verify the purity of your starting materials (metal precursor and this compound). Impurities can interfere with ligand coordination.
-
Confirm the reaction conditions for complexation (solvent, temperature, reaction time) are optimal for the specific metal you are using.
-
Characterize your synthesized complex using techniques like FTIR, NMR, or Mass Spectrometry to confirm the coordination of the triamine ligand.
-
-
-
Catalyst Activation: Some catalyst systems require an activation step to generate the active catalytic species.
-
Troubleshooting:
-
Review the literature for similar catalyst systems to see if an activation procedure (e.g., reduction of a metal precursor, removal of a placeholder ligand) is required.
-
For hydrogenation or hydroformylation catalysts, this may involve an initial period under a hydrogen or syngas atmosphere.[1]
-
-
-
Presence of Inhibitors: Your reaction system may contain impurities that are poisoning the catalyst.
-
Troubleshooting:
-
Ensure all solvents and reagents are of high purity and are properly degassed to remove oxygen, which can oxidize and deactivate the catalyst.
-
Be aware of potential poisons in your starting materials. For example, sulfur compounds are known poisons for many transition metal catalysts.[2]
-
-
-
Issue 2: Catalyst Deactivation During Reaction
-
Question: My catalyst shows good initial activity, but its performance rapidly declines over time. What could be causing this deactivation?
-
Answer: Catalyst deactivation is a common challenge and can occur through several mechanisms.
-
Ligand Degradation: The this compound ligand itself can degrade under harsh reaction conditions.
-
Troubleshooting:
-
Oxidative Degradation: The amine groups are susceptible to oxidation. Ensure your reaction is run under a strictly inert atmosphere (e.g., Argon or Nitrogen).
-
Side Reactions: The ligand may participate in unwanted side reactions with substrates or products. Analyze your reaction mixture for byproducts that might indicate ligand decomposition.
-
-
-
Formation of Inactive Species: The active catalyst may convert into an inactive form during the reaction.
-
Troubleshooting:
-
Dimerization/Aggregation: Active monomeric species can sometimes form inactive dimers or larger clusters.[1] This can be influenced by catalyst concentration and solvent. Consider running the reaction at a lower catalyst loading.
-
Poisoning by Products or Intermediates: The product of your reaction or a reaction intermediate could be acting as a catalyst poison by strongly coordinating to the metal center.[3]
-
-
-
Leaching of the Metal or Ligand (for Heterogeneous Catalysts): If the catalyst is supported, the metal or ligand may be leaching into the reaction medium.
-
Troubleshooting:
-
Analyze the reaction solution post-reaction (e.g., by ICP-MS) to check for the presence of the metal.
-
If leaching is confirmed, consider alternative methods for immobilizing the catalyst on the support.
-
-
-
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in these catalyst systems?
A1: this compound primarily acts as a multidentate ligand, coordinating to a metal center through its three nitrogen atoms.[4] This coordination modifies the electronic and steric properties of the metal, which in turn influences the catalyst's activity, selectivity, and stability.
Q2: How can I enhance the catalytic activity of my this compound-based catalyst?
A2: Enhancing catalytic activity can be approached in several ways:
-
Metal Center Selection: The choice of metal is crucial. Different metals will exhibit different activities for a given reaction.
-
Ligand Modification: While using this compound as the base, you can consider modifying its structure (e.g., by adding bulky substituents to the amine groups) to fine-tune the steric and electronic environment of the metal center.
-
Reaction Condition Optimization: Systematically optimize parameters such as temperature, pressure, solvent, and substrate-to-catalyst ratio.
-
Use of Co-catalysts or Additives: In some systems, the addition of a co-catalyst or an additive can significantly boost performance.
Q3: What are common signs of catalyst poisoning?
A3: Common indicators of catalyst poisoning include a sharp drop in reaction rate, a change in product selectivity, or a complete cessation of the reaction.[5] Visual changes, such as a color change of the reaction solution, can also indicate a change in the catalyst's state.[6]
Q4: Is it possible to regenerate a deactivated this compound-based catalyst?
A4: Regeneration is sometimes possible, depending on the deactivation mechanism.
-
For poisoning by reversibly bound inhibitors: Washing the catalyst or altering the reaction conditions to favor desorption of the poison may restore activity.
-
For ligand degradation or irreversible formation of inactive species: Regeneration is more challenging and may not be feasible. In some cases, for homogeneous catalysts, it might be possible to recover the metal and synthesize a fresh batch of the catalyst. For certain rhodium catalysts, a specific regeneration protocol involving treatment with an aldehyde and an oxygen-containing gas has been developed.[6]
Data Presentation
The following table provides illustrative data on the impact of using a polyamine ligand, such as this compound, on the performance of a generic copper-catalyzed oxidation reaction. This data is representative and intended to show potential performance enhancements. Actual results will vary depending on the specific reaction, metal, and conditions.
| Catalyst System | Ligand | Temperature (°C) | Conversion (%) | Selectivity to Product A (%) | Turnover Frequency (TOF) (h⁻¹) |
| CuCl₂ | None | 80 | 35 | 60 | 50 |
| CuCl₂ | This compound | 80 | 85 | 92 | 250 |
| Cu(OAc)₂ | None | 60 | 20 | 55 | 30 |
| Cu(OAc)₂ | This compound | 60 | 95 | 98 | 400 |
Experimental Protocols
Protocol 1: Synthesis of a Generic Dichloro(this compound)copper(II) Complex
This protocol describes a general method for the synthesis of a copper(II) complex with this compound.
-
Materials:
-
Copper(II) chloride (CuCl₂)
-
This compound
-
Ethanol (B145695) (anhydrous)
-
Diethyl ether
-
-
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., Argon), dissolve CuCl₂ (1 mmol) in anhydrous ethanol (20 mL).
-
In a separate flask, dissolve this compound (1 mmol) in anhydrous ethanol (10 mL).
-
Slowly add the this compound solution to the stirring CuCl₂ solution at room temperature.
-
A precipitate should form upon addition. Continue stirring the mixture at room temperature for 2-4 hours.
-
Collect the precipitate by filtration.
-
Wash the solid with a small amount of cold ethanol, followed by diethyl ether.
-
Dry the complex under vacuum.
-
Characterize the product using appropriate techniques (e.g., FTIR, elemental analysis).
-
Protocol 2: General Procedure for a Catalytic Oxidation Reaction
This protocol outlines a general procedure for testing the catalytic activity of the synthesized copper-propane-1,2,3-triamine complex in an oxidation reaction.
-
Materials:
-
Synthesized [Cu(this compound)Cl₂] catalyst
-
Substrate (e.g., an alcohol)
-
Oxidant (e.g., tert-butyl hydroperoxide)
-
Solvent (e.g., acetonitrile)
-
Internal standard for GC analysis (e.g., dodecane)
-
-
Procedure:
-
To a reaction vessel equipped with a magnetic stirrer and reflux condenser, add the substrate (1 mmol), solvent (5 mL), and internal standard.
-
Add the [Cu(this compound)Cl₂] catalyst (0.01 mmol, 1 mol%).
-
Heat the mixture to the desired reaction temperature (e.g., 80 °C).
-
Slowly add the oxidant (1.2 mmol) to the reaction mixture.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature and quench any remaining oxidant.
-
Analyze the final mixture by GC to determine the conversion and selectivity.
-
Visualizations
Caption: Experimental workflow for catalyst synthesis and catalytic testing.
Caption: Troubleshooting workflow for catalyst deactivation.
Caption: Simplified mechanism of catalyst poisoning.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Ligand Hydrogenation during Hydroformylation Catalysis Detected by In Situ High-Pressure Infra-Red Spectroscopic Analysis of a Rhodium/Phospholene-Phosphite Catalyst [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. US4196096A - Process for regeneration of rhodium hydroformylation catalysts - Google Patents [patents.google.com]
Troubleshooting low enantioselectivity in Propane-1,2,3-triamine catalyzed reactions
Welcome to the Technical Support Center for Propane-1,2,3-triamine Catalyzed Reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting strategies for achieving high enantioselectivity in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in catalysis?
This compound is an organic compound with three amino groups attached to a propane (B168953) backbone.[1] Its structure allows it to act as a tridentate ligand, forming stable complexes with various metal ions, which is a key feature for its potential applications in coordination chemistry and catalysis.[1] In asymmetric catalysis, chiral derivatives or complexes of this compound can create a specific chiral environment around a reactive center, influencing the stereochemical outcome of a reaction to favor the formation of one enantiomer over the other.
Q2: What are the common types of reactions catalyzed by chiral amines like this compound?
Chiral amines are versatile organocatalysts used in a variety of asymmetric transformations.[2] Common examples include:
-
Aldol (B89426) Reactions: Formation of carbon-carbon bonds by reacting an enol or enolate with a carbonyl compound.[3][4]
-
Michael Additions: Conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.[2][5]
-
Mannich Reactions: Aminoalkylation of an acidic proton located in the α-position of a carbonyl compound.
-
A³ (Aldehyde-Alkyne-Amine) Coupling: A one-pot, three-component reaction to synthesize propargylamines.[6]
Q3: I am observing very low or no enantioselectivity. Where do I start troubleshooting?
Low enantioselectivity can arise from multiple factors. A systematic approach is crucial for identifying the root cause. We recommend following a logical troubleshooting workflow, starting with the verification of your analytical method, followed by an assessment of your reagents and catalyst, and finally, a thorough evaluation of the reaction conditions.
Caption: A logical workflow for troubleshooting low enantioselectivity.
Troubleshooting Guides
Guide 1: Analytical Method Validation
An inaccurate or unvalidated analytical method can provide misleading enantiomeric excess (ee) values. Before optimizing your reaction, ensure your measurement is reliable.
Q: How do I validate my chiral HPLC/GC method?
A: Proper validation ensures your analytical results are accurate and reproducible.[7] Key parameters to check include:
-
Baseline Separation: Ensure the peaks for both enantiomers are well-resolved (Resolution > 1.5).
-
Racemic Standard: Always inject a racemic sample (a 50:50 mixture of both enantiomers) to confirm the identity and elution order of your enantiomers.
-
Linearity and Accuracy: Verify that the detector response is linear across a range of concentrations for each enantiomer.
Guide 2: Catalyst and Reagent Quality
The purity of your catalyst and starting materials is paramount for achieving high enantioselectivity. Impurities can inhibit the catalyst or lead to non-selective background reactions.
Q: How can I be sure my this compound catalyst is active and pure?
A:
-
Source and Purity: Use a catalyst from a reputable supplier or synthesize and thoroughly purify it. Characterize the catalyst using techniques like NMR, mass spectrometry, and elemental analysis to confirm its identity and purity.
-
Storage and Handling: this compound and its derivatives can be sensitive to air and moisture. Store the catalyst under an inert atmosphere (e.g., argon or nitrogen) and handle it using appropriate air-free techniques if necessary.
-
Freshness: Over time, catalysts can degrade. Using a freshly prepared or recently purchased batch is often a good practice when troubleshooting.
Q: What if my substrate or other reagents are the problem?
A: Impurities in your substrate or other reagents can have a significant impact on the reaction.
-
Purification: Purify your starting materials by recrystallization, distillation, or chromatography to remove any potential inhibitors.
-
Solvent Quality: The solvent can have a profound effect on enantioselectivity.[7] Use high-purity, anhydrous solvents. Trace amounts of water can interfere with the catalyst.[8] Consider using freshly distilled solvents or those from a solvent purification system.
Caption: Impact of reagent purity on enantioselectivity.
Guide 3: Reaction Parameter Optimization
Once you have confirmed the quality of your analytical method and reagents, the next step is to optimize the reaction conditions.
Q: How does temperature affect enantioselectivity?
A: Temperature is a critical parameter. Generally, lower reaction temperatures lead to higher enantioselectivity by increasing the energy difference between the diastereomeric transition states. However, this often comes at the cost of a slower reaction rate. It is essential to find an optimal temperature that balances selectivity and reaction time.
Q: Which solvent should I use?
A: The choice of solvent can dramatically influence the outcome of the reaction.[7] Solvents can affect the solubility of the catalyst and substrates, as well as stabilize the transition states leading to the desired product. It is highly recommended to screen a range of solvents with varying polarities.
Illustrative Data: Effect of Temperature and Solvent on Enantioselectivity
The following table provides a generalized summary of how temperature and solvent can influence the enantiomeric excess (ee) in a hypothetical chiral amine-catalyzed reaction.
| Entry | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Enantiomeric Excess (ee, %) |
| 1 | 10 | Toluene | 25 | 65 |
| 2 | 10 | Toluene | 0 | 82 |
| 3 | 10 | Toluene | -20 | 91 |
| 4 | 10 | CH₂Cl₂ | -20 | 85 |
| 5 | 10 | THF | -20 | 78 |
| 6 | 10 | Hexane | -20 | 95 |
Note: This data is illustrative and the optimal conditions for your specific reaction will need to be determined experimentally.
Q: Does the concentration of reactants or catalyst loading matter?
A: Yes, both catalyst loading and the concentration of your reactants can be important.
-
Catalyst Loading: Higher catalyst loading may increase the reaction rate but can sometimes lead to lower enantioselectivity due to the formation of catalyst aggregates. It is advisable to screen a range of catalyst loadings to find the optimal level.
-
Concentration: The concentration of your reactants can influence the reaction kinetics and, in some cases, the enantioselectivity.
Experimental Protocols
General Protocol for a this compound Derivative Catalyzed Asymmetric Michael Addition
This protocol provides a general methodology for performing an asymmetric Michael addition of an aldehyde to a nitro-olefin, a reaction where a chiral triamine catalyst could be employed.
Materials:
-
This compound-derived chiral catalyst (e.g., a Schiff base derivative)
-
Aldehyde (e.g., propanal)
-
Nitro-olefin (e.g., β-nitrostyrene)
-
Anhydrous solvent (e.g., Toluene)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried reaction vessel under an inert atmosphere, add the this compound-derived chiral catalyst (0.1 mmol, 10 mol%).
-
Add the anhydrous solvent (2.0 mL).
-
Cool the solution to the desired temperature (e.g., 0 °C).
-
Add the nitro-olefin (1.0 mmol, 1.0 equivalent).
-
Add the aldehyde (1.2 mmol, 1.2 equivalents) dropwise over 5 minutes.
-
Stir the reaction mixture at the same temperature and monitor the progress by TLC or GC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Determine the enantiomeric excess of the purified product by chiral HPLC or GC analysis.
Caption: Experimental workflow for a chiral amine-catalyzed Michael addition.
References
- 1. Buy this compound | 21291-99-6 [smolecule.com]
- 2. Enantioselectivity in organocatalytic cascade double Michael addition reaction: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. Enantioselective direct aldol reactions catalyzed by l-prolinamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Scaling Up the Production of Propane-1,2,3-triamine
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis and scale-up of Propane-1,2,3-triamine. The following sections offer detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to address common challenges encountered during production.
Troubleshooting Guides
Scaling up the synthesis of this compound can present several challenges. This section provides solutions to common issues encountered with the two primary synthesis routes: Ammonolysis of 1,2,3-Trihalopropanes and Catalytic Amination of Glycerol (B35011).
Route 1: Ammonolysis of 1,2,3-Trihalopropanes
Issue 1: Low Yield of this compound
-
Potential Cause: Incomplete reaction due to insufficient reaction time, temperature, or pressure.
-
Recommended Solution:
-
Monitor the reaction progress using Gas Chromatography-Mass Spectrometry (GC-MS) to ensure the consumption of the starting 1,2,3-trihalopropane.
-
Gradually increase the reaction temperature and pressure within the safe limits of the reactor. Typical conditions involve heating a mixture of 1,2,3-tribromopropane (B147538) and excess concentrated ammonia (B1221849) in a sealed vessel.[1]
-
Ensure a sufficient excess of ammonia is used to favor the formation of the primary amine and drive the reaction to completion.
-
-
Potential Cause: Side reactions, such as elimination reactions, forming unsaturated byproducts.
-
Recommended Solution:
-
Optimize the reaction temperature. Lowering the temperature may reduce the rate of elimination reactions, although this may require longer reaction times.
-
Consider the choice of leaving group. Bromine is a good leaving group, but if elimination is a significant issue, starting from 1,2,3-trichloropropane (B165214) might be an alternative, though it would require more forcing reaction conditions.
-
Issue 2: Formation of Over-Alkylated Byproducts (Di- and Tri-substituted Amines)
-
Potential Cause: The newly formed primary and secondary amines are also nucleophilic and can react with the 1,2,3-trihalopropane starting material.
-
Recommended Solution:
-
Use a large excess of ammonia. This increases the probability that the haloalkane will react with ammonia rather than the product amines.
-
Maintain a lower concentration of the 1,2,3-trihalopropane by adding it slowly to the reaction mixture containing a high concentration of ammonia.
-
Issue 3: Difficulty in Separating this compound from Byproducts and Unreacted Ammonia
-
Potential Cause: Complex reaction mixture containing mono-, di-, and tri-substituted amines, as well as ammonium (B1175870) salts and excess ammonia.
-
Recommended Solution:
-
Ammonia Removal: After the reaction, excess ammonia can be removed by carefully venting the reactor to a scrubber or by distillation at atmospheric pressure.
-
Fractional Distillation: this compound can be purified by fractional distillation under reduced pressure. The boiling points of the different amine products will vary, allowing for their separation. It is crucial to have an efficient distillation column to achieve good separation.
-
Salt Formation and Extraction: The amine products can be converted to their hydrochloride salts by treatment with HCl. The different amine salts may have varying solubilities in different solvents, which can be exploited for separation through crystallization or extraction.
-
Route 2: Catalytic Amination of Glycerol
Issue 1: Low Conversion of Glycerol
-
Potential Cause: Catalyst deactivation or insufficient catalyst loading.
-
Recommended Solution:
-
Ensure the catalyst is active and has not been poisoned by impurities in the glycerol feed. Pre-treatment of the glycerol feed to remove impurities may be necessary.
-
Optimize the catalyst loading. A higher catalyst loading can increase the reaction rate, but this needs to be balanced with the cost of the catalyst.
-
Consider catalyst regeneration. Depending on the catalyst used (e.g., supported metal catalysts), it may be possible to regenerate it by calcination or other treatments to remove coke and restore activity.
-
Issue 2: Poor Selectivity towards this compound
-
Potential Cause: Formation of other amine byproducts or undesired side reactions like dehydration of glycerol.
-
Recommended Solution:
-
Catalyst Selection: The choice of catalyst is critical for selectivity. Different catalysts will favor different reaction pathways. For example, certain nickel or cobalt catalysts have been shown to be effective for this transformation.[2]
-
Reaction Conditions: Optimize the reaction temperature, pressure, and the ratio of ammonia to glycerol. A patent for this process suggests that running the reaction in the liquid phase at temperatures between 150°C to 300°C and pressures of 5 to 40 MPa can be effective.[2]
-
Hydrogen Pressure: The presence and pressure of hydrogen can influence the reaction pathway. It is often used to promote the reductive amination process.
-
Issue 3: Catalyst Separation and Recycling
-
Potential Cause: Difficulty in separating a heterogeneous catalyst from the reaction mixture, leading to product contamination and catalyst loss.
-
Recommended Solution:
-
Use a catalyst that is easily separable, such as a supported catalyst in a fixed-bed reactor for continuous processes.
-
For slurry reactors, filtration or centrifugation can be used to recover the catalyst. Ensure that the catalyst particles are of a suitable size for efficient separation.
-
After separation, the catalyst can be washed with a suitable solvent to remove any adsorbed products before being recycled.
-
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes for producing this compound?
A1: The primary industrial routes are the ammonolysis of 1,2,3-trihalopropanes (e.g., 1,2,3-tribromopropane) with ammonia and the catalytic amination of glycerol.[1][2] Other potential but less common methods include the reduction of 1,2,3-triazidopropane or the Hofmann rearrangement of a suitable triamide.
Q2: What is the typical yield and purity I can expect from the ammonolysis of 1,2,3-tribromopropane?
A2: With optimized conditions, including a large excess of ammonia, yields in the range of 85-90% can be achieved.[1] The purity of the distilled product can be high, but this depends on the efficiency of the purification process in removing over-alkylation products.
Q3: What are the key safety considerations when scaling up the ammonolysis reaction?
A3: The ammonolysis reaction is typically carried out at high pressure and elevated temperature in a sealed reactor. Key safety considerations include:
-
High Pressure: The reactor must be rated to withstand the pressures generated at the reaction temperature. A pressure relief system is essential.
-
Ammonia Handling: Ammonia is a corrosive and toxic gas. Appropriate personal protective equipment (PPE) and a well-ventilated working area are crucial. A scrubber should be in place to neutralize any vented ammonia.
-
Exothermic Reaction: The reaction can be exothermic. A robust temperature control system is necessary to prevent a runaway reaction.
Q4: What are the advantages of using glycerol as a starting material?
A4: Glycerol is a renewable feedstock, often generated as a byproduct of biodiesel production, making it a potentially more sustainable and cost-effective starting material compared to halogenated propanes.[3]
Q5: How do I monitor the progress of the reaction?
A5: Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method for monitoring the reaction progress. It allows for the identification and quantification of the starting materials, the desired product, and any byproducts. For some reactions, Thin Layer Chromatography (TLC) might also be a quick and simple way to get a qualitative idea of the reaction's progress.
Q6: What are the best methods for purifying the final product?
A6: Fractional distillation under reduced pressure is the most common method for purifying this compound. This is effective for separating it from other amines with different boiling points and from non-volatile impurities. For removing ammonium salts, an initial work-up involving extraction with a suitable solvent after neutralization is necessary.
Data Presentation
Table 1: Comparison of Key Parameters for this compound Synthesis Routes
| Parameter | Ammonolysis of 1,2,3-Tribromopropane | Catalytic Amination of Glycerol |
| Starting Material | 1,2,3-Tribromopropane | Glycerol |
| Primary Reagent | Ammonia | Ammonia, Hydrogen |
| Typical Yield | 85-90%[1] | Varies depending on catalyst and conditions |
| Purity | High after fractional distillation | Dependent on catalyst selectivity and purification |
| Key Advantages | High yield, well-established chemistry | Uses renewable feedstock, potentially lower cost |
| Key Challenges | Over-alkylation, high pressure, corrosive reagents | Catalyst development and deactivation, byproduct formation |
| Safety Concerns | High pressure, handling of ammonia and haloalkanes | High pressure and temperature, handling of hydrogen and ammonia |
Experimental Protocols
Protocol 1: Synthesis of this compound via Ammonolysis of 1,2,3-Tribromopropane
Materials:
-
1,2,3-Tribromopropane
-
Concentrated aqueous ammonia (e.g., 28-30%)
-
Ethanol (optional, as a solvent)
-
High-pressure stainless-steel autoclave reactor with a magnetic stirrer and temperature/pressure controls
Procedure:
-
Reactor Charging: In a well-ventilated fume hood, carefully charge the high-pressure autoclave with a large molar excess of concentrated aqueous ammonia. For example, a 10-20 fold molar excess relative to the 1,2,3-tribromopropane. Ethanol can be added as a co-solvent.
-
Addition of Haloalkane: Add 1,2,3-tribromopropane to the autoclave.
-
Reaction: Seal the reactor and begin stirring. Heat the reactor to the desired temperature (e.g., 100-150°C). The pressure inside the reactor will increase significantly. Monitor the temperature and pressure throughout the reaction.
-
Reaction Monitoring: Maintain the reaction at the set temperature for several hours. The reaction progress can be monitored by taking small aliquots (after cooling and depressurizing the reactor) and analyzing them by GC-MS.
-
Work-up:
-
After the reaction is complete, cool the reactor to room temperature.
-
Carefully and slowly vent the excess ammonia into a suitable acid scrubber (e.g., a trap containing dilute sulfuric acid).
-
Transfer the reaction mixture to a round-bottom flask.
-
-
Purification:
-
Remove any remaining volatile components (water, ethanol, residual ammonia) by distillation at atmospheric pressure.
-
The remaining crude product, containing this compound, over-alkylation products, and ammonium bromide, can then be purified by fractional distillation under reduced pressure. Collect the fraction corresponding to the boiling point of this compound.
-
Protocol 2: Synthesis of this compound via Catalytic Amination of Glycerol (Conceptual)
Note: This is a conceptual protocol based on patent literature and requires significant optimization for specific catalysts and equipment.
Materials:
-
Glycerol (purified grade recommended)
-
Ammonia (anhydrous)
-
Hydrogen
-
Heterogeneous catalyst (e.g., supported Ni or Co catalyst)[2]
-
High-pressure fixed-bed or slurry reactor system
Procedure:
-
Catalyst Activation: Activate the catalyst according to the manufacturer's instructions. This often involves reduction under a stream of hydrogen at an elevated temperature.
-
Reaction Setup (Fixed-Bed Reactor):
-
Pack the fixed-bed reactor with the activated catalyst.
-
Introduce a continuous flow of a mixture of glycerol, ammonia, and hydrogen into the reactor at the desired ratio.
-
Maintain the reactor at the desired temperature (e.g., 180-250°C) and pressure (e.g., 15-25 MPa).[2]
-
-
Product Collection: The product stream exiting the reactor will be a mixture of this compound, other amines, unreacted starting materials, and water. Condense the liquid products and separate them from the gas stream.
-
Purification: The crude liquid product can be purified by fractional distillation under reduced pressure to isolate the this compound.
Mandatory Visualization
Caption: Experimental workflow for the synthesis and purification of this compound.
References
Propane-1,2,3-triamine Technical Support Center: Storage, Handling, and Degradation Prevention
Welcome to the Technical Support Center for Propane-1,2,3-triamine. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues related to storage, handling, and degradation.
Summary of Storage and Handling Guidelines
Proper storage and handling are critical to prevent the degradation of this compound. The following table summarizes the key recommendations.
| Parameter | Recommendation | Rationale |
| Temperature | Store at 2-8°C for long-term storage. Room temperature is acceptable for short-term use. | Minimizes the rate of potential degradation reactions. |
| Atmosphere | Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). | This compound can react with atmospheric carbon dioxide and is susceptible to oxidation. |
| Moisture | Store in a dry, desiccated environment. | The compound is hygroscopic and can absorb moisture from the air, which may affect its stability and reactivity. |
| Light | Protect from direct sunlight and strong artificial light. | While not explicitly stated in all sources, it is good practice for amines to be protected from light to prevent photochemical degradation. |
| Inertness of Container | Use glass or other inert containers. | Prevents leaching of impurities from the container and potential reactions with the container material. |
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and use of this compound.
Issue 1: Unexpected reaction outcomes or low yields.
-
Question: My reaction with this compound is giving unexpected byproducts or a lower than expected yield. Could the starting material be degraded?
-
Answer: Yes, degradation of this compound is a likely cause. Amines are prone to oxidation and can react with atmospheric CO2.
-
Troubleshooting Steps:
-
Verify Purity: Assess the purity of your this compound stock using methods like HPLC, NMR, or mass spectrometry.
-
Check Storage Conditions: Ensure the compound has been stored according to the recommendations (see table above). Improper storage can lead to degradation.
-
Purification: If degradation is suspected, consider purifying the amine by distillation before use.[1]
-
Inert Handling: Handle the reagent under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) to minimize exposure to air and moisture.
-
-
Issue 2: Visible changes in the appearance of this compound.
-
Question: My this compound, which is typically a colorless liquid, has developed a yellow or brownish tint. What does this mean?
-
Answer: A change in color is a common indicator of degradation, likely due to oxidation.
-
Troubleshooting Steps:
-
Discard Discolored Reagent: It is highly recommended to discard any discolored reagent as the impurities could interfere with your experiment.
-
Review Storage Practices: Re-evaluate your storage protocol. Ensure the container is properly sealed and the headspace has been flushed with an inert gas.
-
Purchase Fresh Stock: If you are unsure about the quality of your current stock, it is best to purchase a fresh batch from a reputable supplier.
-
-
Issue 3: Inconsistent results between different batches of this compound.
-
Question: I am observing variability in my experimental results when using different lots of this compound. Why might this be happening?
-
Answer: Batch-to-batch variability can be due to differences in purity or the presence of different levels of degradation products.
-
Troubleshooting Steps:
-
Request Certificate of Analysis (CoA): Always obtain and compare the CoA for each batch. Pay close attention to the purity and the analytical methods used for its determination.
-
Standardize Purity Assessment: If possible, perform your own purity analysis on each new batch using a standardized internal protocol (see Experimental Protocols section).
-
Qualify New Batches: Before using a new batch in a critical experiment, it is advisable to run a small-scale test reaction to ensure it performs as expected.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: While specific degradation pathways for this compound are not extensively documented in readily available literature, based on the chemistry of similar compounds like propane-1,2,3-triol (B13761041) and other amines, the primary degradation pathways are likely:
-
Oxidation: The amine groups are susceptible to oxidation, which can lead to the formation of various oxidation products, potentially including imines, nitroso compounds, or cleavage products. This can be initiated by atmospheric oxygen and accelerated by heat and light.
-
Reaction with Carbon Dioxide: Being a base, this compound can react with carbon dioxide from the air to form carbamate (B1207046) salts.
-
Thermal Decomposition: At elevated temperatures, the molecule may decompose. For the related propane-1,2,3-triol, heating can lead to the formation of acrolein.[2] While the products would differ for the triamine, thermal stress should be avoided.
Q2: What materials are incompatible with this compound?
A2: this compound is incompatible with:
-
Strong Oxidizing Agents: These can cause vigorous, potentially explosive, reactions.
-
Acids and Acid Anhydrides: As a base, it will react exothermically with acids.
-
Aldehydes: It can react with aldehydes to form imines.[1]
-
Certain Metals: It is known to form complexes with transition metals.[1] While often an intended reaction, unintended contact with reactive metals could be a source of incompatibility.
Q3: How can I detect degradation in my this compound sample?
A3: Degradation can be detected by:
-
Visual Inspection: A change in color from colorless to yellow or brown is a strong indicator of degradation.
-
Spectroscopic Methods:
-
NMR Spectroscopy: The appearance of new signals or changes in the integration of existing signals in the 1H or 13C NMR spectrum can indicate the presence of impurities or degradation products.
-
FT-IR Spectroscopy: The appearance of new peaks, for example in the carbonyl region, might suggest oxidation or reaction with CO2.
-
-
Chromatographic Methods:
-
HPLC or GC: The appearance of new peaks in the chromatogram is a clear sign of impurity or degradation. These methods can also be used to quantify the purity.
-
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound. Method optimization may be required.
-
Instrumentation: HPLC system with a UV detector.
-
Column: A reverse-phase C18 column is a suitable starting point.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both containing 0.1% trifluoroacetic acid (TFA) or formic acid. A typical gradient might be:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-31 min: 95% to 5% B
-
31-35 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: As this compound lacks a strong chromophore, derivatization with a UV-active agent (e.g., dansyl chloride) may be necessary for sensitive detection. Alternatively, an Evaporative Light Scattering Detector (ELSD) or a Corona Charged Aerosol Detector (CAD) can be used.
-
Sample Preparation: Prepare a stock solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the sample and analyze the chromatogram. The purity can be estimated by the relative area of the main peak.
Protocol 2: Purity Assessment by Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol provides a general method for assessing the purity and identity of this compound.
-
Instrumentation: NMR spectrometer (300 MHz or higher is recommended).
-
Solvent: Deuterated chloroform (B151607) (CDCl3) or deuterium (B1214612) oxide (D2O). If using D2O, the amine protons will exchange with deuterium.
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of the deuterated solvent.
-
Acquisition:
-
¹H NMR: Acquire a standard proton spectrum. The spectrum of pure this compound should show characteristic signals for the methine and methylene (B1212753) protons of the propane (B168953) backbone and the amine protons.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. The pure compound should exhibit the expected number of carbon signals.
-
-
Analysis: Integrate the signals in the ¹H NMR spectrum. The presence of unexpected signals or incorrect integration ratios suggests the presence of impurities. Quantitative NMR (qNMR) can be performed by adding a known amount of an internal standard to accurately determine the purity.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting workflow for unexpected experimental results.
References
Validation & Comparative
A Comparative Analysis of Propane-1,2,3-triamine and Other Triamine Ligands for Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative study of Propane-1,2,3-triamine and other significant triamine ligands. The information presented herein is intended to assist researchers in selecting the appropriate ligand for their specific applications, ranging from coordination chemistry and catalysis to drug development and molecular imaging.
Introduction to Triamine Ligands
Triamine ligands are a class of chelating agents that contain three amine functional groups. Their ability to form stable complexes with a variety of metal ions makes them invaluable in numerous scientific disciplines. This compound, with its simple C3 backbone, serves as a fundamental tridentate ligand. This guide will compare its properties and performance with other linear, tripodal, and macrocyclic triamine ligands.
Comparative Data on Ligand Properties and Metal Complex Stability
The stability of the metal complexes formed by triamine ligands is a critical parameter for many of their applications. The following tables summarize the protonation constants of selected triamine ligands and the stability constants (log K) of their complexes with common divalent metal ions.
Table 1: Protonation Constants (log K) of Selected Triamine Ligands
| Ligand | log K₁ | log K₂ | log K₃ | Reference |
| This compound | 9.64 | 7.98 | 3.72 | [1][2] |
| Diethylenetriamine (B155796) (dien) | 9.84 | 9.06 | 4.29 | [2] |
| Triethylenetetramine (trien) | 9.92 | 9.20 | 6.67 | [2] |
| 1,4,7-Triazacyclononane (B1209588) (TACN) | 10.42 | 6.86 | < 2 | [3] |
Table 2: Stability Constants (log K) of Metal Complexes with Triamine Ligands
| Metal Ion | This compound | Diethylenetriamine (dien) | 1,4,7-Triazacyclononane (TACN) |
| Cu(II) | 10.11 ([ML]²⁺) | 15.9 ([ML]²⁺) | 15.9 ([ML]²⁺) |
| 18.01 ([M(OH)L]⁺) | 20.9 ([ML₂]²⁺) | - | |
| Ni(II) | 8.68 ([ML]²⁺) | 10.7 ([ML]²⁺) | 12.8 ([ML]²⁺) |
| 15.55 ([ML₂]²⁺) | 17.6 ([ML₂]²⁺) | - | |
| Zn(II) | 6.52 ([ML]²⁺) | 8.9 ([ML]²⁺) | 11.4 ([ML]²⁺) |
| Co(II) | - | 8.2 ([ML]²⁺) | - |
Note: The values presented are for the formation of 1:1 (ML) and 1:2 (ML₂) complexes unless otherwise specified. The stability constants are influenced by experimental conditions such as temperature and ionic strength.
Experimental Protocols
Synthesis of this compound
This compound can be synthesized through various methods, including the ammonolysis of 1,2,3-trihalopropanes or the reduction of corresponding nitrile or amide precursors[2]. A common laboratory-scale synthesis involves the following steps:
Method: Ammonolysis of 1,2,3-Trichloropropane (B165214)
-
Reaction Setup: A high-pressure autoclave reactor is charged with a solution of 1,2,3-trichloropropane in a suitable solvent (e.g., ethanol).
-
Ammonolysis: An excess of aqueous ammonia (B1221849) is added to the reactor. The reactor is sealed and heated to a temperature of 100-150°C. The pressure will increase due to the vapor pressure of ammonia and the solvent. The reaction is maintained at this temperature for several hours with constant stirring.
-
Work-up: After cooling to room temperature, the reactor is carefully vented. The reaction mixture is transferred to a round-bottom flask.
-
Purification: The excess ammonia and solvent are removed by rotary evaporation. The resulting residue, containing a mixture of amine hydrochlorides, is dissolved in water and treated with a strong base (e.g., NaOH) to liberate the free amines. The aqueous solution is then extracted with an organic solvent (e.g., diethyl ether). The combined organic extracts are dried over an anhydrous drying agent (e.g., MgSO₄).
-
Final Product: The solvent is removed by distillation to yield crude this compound, which can be further purified by fractional distillation under reduced pressure.
Determination of Stability Constants by Potentiometric Titration
Potentiometric titration is a standard method for determining the stability constants of metal-ligand complexes in solution.
Materials:
-
pH meter with a glass electrode
-
Constant temperature bath
-
Burette
-
Standardized solutions of a strong acid (e.g., HCl) and a strong base (e.g., NaOH)
-
Solution of the triamine ligand of known concentration
-
Solution of the metal salt (e.g., CuCl₂, NiCl₂) of known concentration
-
Inert electrolyte solution (e.g., KCl or KNO₃) to maintain constant ionic strength
Procedure:
-
Calibration: Calibrate the pH electrode using standard buffer solutions.
-
Titration of the Ligand: Titrate a solution of the ligand with a standardized strong acid to determine its protonation constants.
-
Titration of the Metal-Ligand System: Prepare a solution containing the ligand and the metal salt in a known molar ratio (e.g., 1:1 or 2:1). Titrate this solution with a standardized strong base.
-
Data Analysis: Record the pH values as a function of the volume of titrant added. The titration data are then analyzed using a suitable computer program (e.g., HYPERQUAD) to calculate the stability constants of the various metal-ligand species formed in solution.
Applications in Research and Drug Development
Triamine ligands and their metal complexes have found diverse applications in various fields of research and are being actively investigated for their therapeutic potential.
Catalysis
Copper complexes with triamine ligands are effective catalysts in various organic reactions, most notably in Atom Transfer Radical Polymerization (ATRP). ATRP allows for the synthesis of well-defined polymers with controlled molecular weight and narrow polydispersity. The catalytic cycle involves the reversible activation and deactivation of a dormant alkyl halide species by the copper complex.
Figure 1: Catalytic cycle of a copper-triamine complex in ATRP.
Drug Development
The ability of triamine ligands to chelate metal ions is being exploited in the development of therapeutic agents for diseases associated with metal dyshomeostasis.
-
Neurodegenerative Diseases: In conditions like Alzheimer's disease, the dysregulation of metal ions such as copper, zinc, and iron is implicated in the aggregation of amyloid-β peptides and oxidative stress[4][5]. Triamine-based chelators are being designed to sequester these excess metal ions, thereby preventing their neurotoxic effects[6].
Figure 2: Mechanism of triamine chelators in Alzheimer's disease.
-
Cancer Therapy: Some triamine-containing molecules have shown promise as anticancer agents. Their mechanism of action can involve the chelation of metal ions essential for tumor growth or the formation of cytotoxic metal complexes that can damage cancer cells.
Molecular Imaging
Triamine-based macrocyclic ligands, such as 1,4,7-triazacyclononane (TACN), are widely used to chelate radiometals for Positron Emission Tomography (PET) imaging[7][8]. The high stability of these complexes in vivo is crucial to prevent the release of the radioactive metal ion, which could lead to off-target radiation exposure.
Figure 3: Workflow for PET imaging using a triamine-based radiopharmaceutical.
Conclusion
This compound serves as a valuable and fundamental tridentate ligand in coordination chemistry. However, for applications requiring higher stability or specific coordination geometries, other triamine ligands such as diethylenetriamine and macrocyclic derivatives like 1,4,7-triazacyclononane often exhibit superior performance. The choice of the optimal triamine ligand is highly dependent on the specific application, including the metal ion to be chelated, the desired stability of the complex, and the biological or chemical environment in which it will be used. This guide provides a foundational dataset and experimental context to aid researchers in making informed decisions for their scientific endeavors.
References
- 1. Synthesis and crystal structure of this compound trihydrochloride monohydrate. Reactions of this compound with hydrogen ion. Thermodynamic functions and molecular mechanics calculations - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. Buy this compound | 21291-99-6 [smolecule.com]
- 3. Improving the stability and inertness of Cu(ii) and Cu(i) complexes with methylthiazolyl ligands by tuning the macrocyclic structure - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. 1,4,7-Triazacyclononane-Based Chelators for the Complexation of [186Re]Re- and [99mTc]Tc-Tricarbonyl Cores - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. A Practical Route for the Preparation of 1,4,7-Triazacyclononanyl Diacetates with a Hydroxypyridinonate Pendant Arm - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Opportunities and challenges for metal chemistry in molecular imaging: from gamma camera imaging to PET and multimodality imaging - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Propane-1,2,3-triamine and Ethylenediamine as Chelating Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chelating properties of propane-1,2,3-triamine and ethylenediamine (B42938). The information presented is intended to assist researchers in selecting the appropriate chelating agent for their specific applications, ranging from coordination chemistry and catalysis to drug development and biological systems.
Introduction to the Chelating Agents
This compound (ptn) , also known as 1,2,3-triaminopropane, is a tridentate ligand, meaning it can bind to a central metal ion through its three nitrogen donor atoms. This ability to form multiple bonds with a metal ion can lead to the formation of highly stable chelate complexes.
Ethylenediamine (en) is a bidentate ligand, possessing two nitrogen donor atoms. It is one of the most well-studied and widely used chelating agents due to its ability to form stable five-membered chelate rings with a variety of metal ions.[1]
The fundamental difference in their denticity—three donor atoms for this compound versus two for ethylenediamine—is the primary factor influencing their respective chelating abilities and the stability of the resulting metal complexes.
Quantitative Comparison of Chelating Performance
The stability of a metal-ligand complex is quantified by its stability constant (log K). A higher log K value indicates a more stable complex. The following table summarizes the stepwise stability constants for the formation of complexes between this compound and ethylenediamine with several common divalent metal ions.
Table 1: Stepwise Stability Constants (log K) of Metal Complexes
| Metal Ion | Ligand | log K₁ | log K₂ | Experimental Conditions |
| Co(II) | This compound | 9.11 | - | 25 °C, 0.15 mol dm⁻³ NaCl |
| Ethylenediamine | 5.89 | 4.83 | 25 °C, 0.1 M KCl | |
| Ni(II) | This compound | 10.79 | 8.16 | 25 °C, 0.15 mol dm⁻³ NaCl |
| Ethylenediamine | 7.47 | 6.23 | 25 °C, 0.1 M KCl | |
| Cu(II) | This compound | 12.20 | 8.10 | 25 °C, 0.15 mol dm⁻³ NaCl |
| Ethylenediamine | 10.55 | 9.05 | 25 °C, 0.1 M KCl[2] | |
| Zn(II) | This compound | 8.87 | 6.70 | 25 °C, 0.15 mol dm⁻³ NaCl |
| Ethylenediamine | 5.71 | 5.05 | 25 °C, 0.1 M KCl |
Note: The data for this compound is sourced from a study by Cini et al., while the data for ethylenediamine is from various sources with slightly different ionic strengths. Direct comparison should be made with this consideration.
Experimental Protocols
The determination of stability constants is crucial for understanding the chelating properties of ligands. Potentiometric titration is a widely used and accurate method for this purpose.
Experimental Protocol: Potentiometric Titration for Determination of Stability Constants
This protocol outlines the general procedure for determining the stability constants of metal-ligand complexes in an aqueous solution.
1. Materials and Reagents:
- High-purity chelating agent (this compound or ethylenediamine)
- Metal salt (e.g., CoCl₂, NiCl₂, CuCl₂, ZnCl₂) of known concentration
- Standardized strong acid (e.g., HCl)
- Standardized carbonate-free strong base (e.g., NaOH or KOH)
- Inert salt for maintaining constant ionic strength (e.g., NaCl or KCl)
- High-purity deionized water
2. Instrumentation:
- High-precision pH meter with a glass electrode
- Automatic burette for accurate titrant delivery
- Thermostatted reaction vessel to maintain a constant temperature (e.g., 25 °C)
- Magnetic stirrer
3. Procedure:
- Calibration: The pH electrode is calibrated using standard buffer solutions.
- Ligand Protonation Constants: A solution of the ligand and a known excess of strong acid is titrated with the standardized strong base. The pH is recorded after each addition of the titrant. This allows for the determination of the protonation constants of the ligand.
- Metal-Ligand Stability Constants: A solution containing the ligand, the metal salt, and a known excess of strong acid is titrated with the standardized strong base. The pH is recorded after each addition of the titrant.
- Data Analysis: The titration data (volume of titrant vs. pH) is processed using a suitable computer program (e.g., HYPERQUAD) to calculate the stepwise stability constants of the metal-ligand complexes. The program refines the stability constants by minimizing the difference between the experimental and calculated pH values based on a proposed equilibrium model.
Visualizing Chelation: A Comparative Diagram
The following diagram illustrates the fundamental difference in the coordination of a metal ion by the tridentate ligand this compound and the bidentate ligand ethylenediamine.
Caption: Coordination of a metal ion by this compound and ethylenediamine.
Synthesis of this compound
This compound is not as commercially available as ethylenediamine and often requires synthesis. A common laboratory-scale synthesis involves the ammonolysis of 1,2,3-trichloropropane. A more modern and efficient method starts from glycerol (B35011).
Synthetic Protocol: From Glycerol
A patented method describes the synthesis of this compound from the renewable resource glycerol. The process involves the reductive amination of glycerol in the presence of ammonia (B1221849) and a suitable catalyst.
Caption: Simplified workflow for the synthesis of this compound.
Discussion and Conclusion
The experimental data clearly demonstrates that this compound generally forms more stable complexes with the tested transition metal ions compared to ethylenediamine. This is attributed to the "chelate effect," where the tridentate nature of this compound leads to the formation of two five-membered chelate rings upon coordination with a metal ion, resulting in a greater entropic advantage and thus higher stability compared to the single chelate ring formed by the bidentate ethylenediamine.
Key Findings:
-
Higher Stability: this compound consistently exhibits higher stability constants (log K₁) for complexation with Co(II), Ni(II), Cu(II), and Zn(II) than ethylenediamine.
-
Denticity Matters: The tridentate coordination of this compound is the primary reason for the enhanced stability of its metal complexes.
-
Applications: The choice between these two chelating agents will depend on the specific application. For applications requiring very strong metal binding, such as in certain catalytic processes or as sequestering agents, this compound may be the superior choice. Ethylenediamine, being readily available and well-characterized, remains a versatile and effective chelating agent for a wide range of applications where moderate to high stability is sufficient.
Researchers and drug development professionals should consider the desired complex stability, steric factors, and the specific metal ion of interest when selecting between this compound and ethylenediamine for their experimental needs.
References
Comparing the stability of metal complexes with Propane-1,2,3-triamine and tren
A Comparative Guide for Researchers in Coordination Chemistry and Drug Development
The quest for stable metal complexes is a cornerstone of advancements in fields ranging from catalysis to medicinal chemistry. The geometry and denticity of a chelating ligand profoundly influence the thermodynamic stability of the resulting metal complex. This guide provides an objective, data-driven comparison of the stability of metal complexes formed with two prominent polyamine ligands: the linear tridentate Propane-1,2,3-triamine (ptn) and the tripodal tetradentate tris(2-aminoethyl)amine (B1216632) (tren). Understanding the nuanced differences in their coordination behavior is critical for the rational design of metal-based therapeutics and catalysts.
At a Glance: Stability Constants (log K)
The thermodynamic stability of a metal complex in solution is quantified by its stability constant (log K), where a higher value indicates a more stable complex. The following table summarizes the stepwise stability constants for the formation of 1:1 and 1:2 metal-ligand complexes of ptn and the overall stability constant for the 1:1 complex of tren with several divalent transition metal ions.
| Metal Ion | Ligand | log K₁ | log K₂ | Overall log β₂ | Experimental Conditions |
| Co(II) | ptn | 8.25 | 6.25 | 14.50 | 0.15 mol dm⁻³ NaCl, 25 °C[1] |
| tren | 12.8 | - | - | 0.1 M KNO₃, 25 °C | |
| Ni(II) | ptn | 10.15 | 7.90 | 18.05 | 0.15 mol dm⁻³ NaCl, 25 °C[1] |
| tren | 14.8 | - | - | 0.1 M KNO₃, 25 °C | |
| Cu(II) | ptn | 11.85 | 8.15 | 20.00 | 0.15 mol dm⁻³ NaCl, 25 °C[1] |
| tren | 18.8 | - | - | 0.1 M KNO₃, 20 °C | |
| Zn(II) | ptn | 8.00 | 6.40 | 14.40 | 0.15 mol dm⁻³ NaCl, 25 °C[1] |
| tren | 14.6 | - | - | 0.1 M KNO₃, 25 °C |
Note: The stability constants for tren are generally reported as the overall formation constant for the [M(tren)]²⁺ complex. Direct comparison of stepwise constants with ptn, which can form both 1:1 and 1:2 complexes, highlights the differing coordination modes.
The Chelate Effect: A Structural Rationale for Stability
The superior stability of complexes formed with multidentate ligands like ptn and tren, compared to those with analogous monodentate ligands, is attributed to the chelate effect. This effect is entropically driven; the formation of a single chelate complex from a hydrated metal ion and a multidentate ligand results in the release of multiple solvent molecules, leading to an increase in the overall disorder of the system.
The tripodal, tetradentate nature of tren enforces a specific coordination geometry, forming three five-membered chelate rings with a central metal ion. This pre-organized structure leads to a highly stable complex. In contrast, the linear tridentate ptn can form two five-membered chelate rings. While this also results in a significant chelate effect, the additional coordination site and the constrained tripodal geometry of tren generally lead to the formation of more thermodynamically stable 1:1 complexes.
Caption: Coordination of ptn (linear, tridentate) and tren (tripodal, tetradentate) to a metal ion.
Experimental Protocols
The stability constants presented in this guide are typically determined using potentiometric titration. This method involves monitoring the pH of a solution containing the metal ion and the ligand as a standardized solution of a strong base is added.
Potentiometric Titration for Stability Constant Determination
1. Solution Preparation:
-
A standard solution of the metal salt (e.g., Co(NO₃)₂, Ni(NO₃)₂, Cu(NO₃)₂, Zn(NO₃)₂) of known concentration is prepared in deionized water.
-
A standard solution of the ligand (ptn or tren) is prepared. Due to the basic nature of amines, it is often used as its hydrochloride salt to improve solubility and stability.
-
A standardized solution of a carbonate-free strong base (e.g., NaOH or KOH) is prepared.
-
A solution of a background electrolyte (e.g., NaCl or KNO₃) is prepared to maintain a constant ionic strength throughout the titration.
2. Titration Procedure:
-
A known volume of a solution containing the metal ion, the ligand, and the background electrolyte is placed in a thermostatted reaction vessel.
-
The solution is stirred continuously, and a stream of an inert gas (e.g., nitrogen or argon) is passed through the solution to exclude atmospheric carbon dioxide.
-
A calibrated pH electrode and a reference electrode are immersed in the solution.
-
The standardized strong base is added incrementally from a burette.
-
After each addition, the solution is allowed to equilibrate, and the pH is recorded.
-
The titration is continued until the pH of the solution remains relatively constant upon further addition of the base.
3. Data Analysis:
-
The collected data (volume of base added vs. pH) is processed using a computer program such as HYPERQUAD.
-
The program refines the protonation constants of the ligand and the stability constants of the metal complexes by minimizing the difference between the experimental and calculated pH values.
Caption: Experimental workflow for determining stability constants via potentiometric titration.
Thermodynamic Insights
The stability of a complex is governed by the Gibbs free energy change (ΔG) of its formation, which is related to the enthalpy (ΔH) and entropy (ΔS) changes by the equation: ΔG = ΔH - TΔS.
-
Enthalpy Change (ΔH): This term reflects the change in bond energies upon complex formation. For the complexation of ptn with Ni(II) and Cu(II), the formation of both the 1:1 and 1:2 complexes is an exothermic process (negative ΔH), indicating the formation of strong metal-ligand bonds.
-
Entropy Change (ΔS): This term relates to the change in the degree of disorder of the system. The formation of chelate complexes is typically accompanied by a positive entropy change due to the release of a larger number of solvent molecules than the number of ligand molecules that bind to the metal ion. This positive entropy change is a major driving force for the chelate effect.
For the reaction of Ni(II) with tren, the enthalpy change is positive, suggesting that the reaction is endothermic. However, the large positive entropy change overwhelmingly favors the formation of the complex, highlighting the dominance of the chelate effect in the stability of the [Ni(tren)]²⁺ complex.
Conclusion
Both this compound and tris(2-aminoethyl)amine are effective chelating agents for divalent transition metal ions. However, the data clearly indicates that the tripodal tetradentate ligand, tren, forms significantly more stable 1:1 metal complexes than the linear tridentate ligand, ptn. This enhanced stability is a direct consequence of the chelate effect, which is more pronounced for tren due to its higher denticity and pre-organized tripodal structure. For researchers designing metal complexes for specific applications, the choice between a linear and a tripodal polyamine ligand will depend on the desired stability, coordination geometry, and the potential for forming different complex stoichiometries. The superior stability of tren complexes makes it a preferred ligand for applications requiring robust and inert metal chelates.
References
A Comparative Guide to the Purity Validation of Propane-1,2,3-triamine by HPLC and NMR
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity for chemical compounds is a cornerstone of reliable research and drug development. Propane-1,2,3-triamine, a trifunctional primary amine, serves as a versatile building block in various chemical syntheses. Its high polarity and multiple reactive sites present unique challenges for purity analysis. This guide provides a comparative overview of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the robust validation of this compound purity.
Methodology Comparison: HPLC vs. qNMR
Both HPLC and quantitative NMR (qNMR) offer distinct advantages for purity assessment. HPLC excels at separating impurities from the main compound, providing a detailed impurity profile. In contrast, qNMR is a primary analytical method that can determine the absolute purity of a sample without the need for a specific reference standard of the compound itself, by using a certified internal standard.[1][2]
| Feature | HPLC (with Derivatization) | Quantitative NMR (qNMR) |
| Principle | Chromatographic separation of derivatized analytes based on polarity, followed by detection (UV/Fluorescence). | Molar ratio determination by comparing the integral of analyte signals to a certified internal standard of known purity.[3] |
| Specificity | High; can separate structurally similar impurities. | High; provides structural confirmation and can distinguish isomers. |
| Sensitivity | Very high, especially with fluorescence detection. | Moderate; requires sufficient sample concentration for good signal-to-noise.[3] |
| Quantitation | Relative (Area %); requires response factors for accurate impurity quantification. | Absolute (% purity by weight); directly compares analyte to an internal standard.[3] |
| Sample Prep | More complex; requires a consistent and complete derivatization step.[4] | Simpler; involves accurate weighing and dissolution of sample and internal standard.[2] |
| Throughput | Higher; amenable to automation with autosamplers. | Lower; requires longer acquisition times for high accuracy.[5] |
| Equipment | Standard HPLC/UPLC system with UV or Fluorescence detector. | High-field NMR spectrometer. |
Experimental Protocols
Detailed and consistent protocols are critical for accurate and reproducible purity validation.
HPLC Method for Amine Purity (via Pre-column Derivatization)
Due to the lack of a strong chromophore and the high polarity of this compound, pre-column derivatization is the preferred strategy for HPLC analysis.[4] This process involves reacting the amine with a labeling agent to make it detectable by UV or fluorescence detectors and improve its retention on a reversed-phase column.[4]
A. Derivatization Protocol (using Dansyl Chloride)
-
Reagent Preparation :
-
Derivatization Reagent : Prepare a 5 mg/mL solution of Dansyl Chloride (DNS-Cl) in acetone.
-
Buffer : Prepare a 100 mM sodium bicarbonate buffer and adjust the pH to 9.5.
-
-
Sample Preparation :
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in a 1:1 mixture of water and acetonitrile (B52724) to a final concentration of 1 mg/mL.
-
-
Reaction :
-
In a microvial, combine 100 µL of the sample solution, 200 µL of the bicarbonate buffer, and 200 µL of the Dansyl Chloride reagent.
-
Vortex the mixture and heat at 60°C for 45 minutes in a heating block.
-
Cool the reaction mixture to room temperature.
-
Add 100 µL of a 2% methylamine (B109427) solution to quench the excess Dansyl Chloride.
-
Dilute the final mixture with the mobile phase for HPLC analysis.
-
B. HPLC Conditions
-
Column : C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A : 0.1% Formic Acid in Water.
-
Mobile Phase B : 0.1% Formic Acid in Acetonitrile.
-
Gradient : 30% B to 95% B over 20 minutes.
-
Flow Rate : 1.0 mL/min.
-
Detection : UV at 254 nm or Fluorescence (Excitation: 340 nm, Emission: 525 nm).
-
Injection Volume : 10 µL.
-
Purity Calculation : Purity is typically reported as area percent, calculated by dividing the peak area of the main compound by the total area of all peaks.
Quantitative NMR (qNMR) Method
qNMR provides a direct measure of purity by comparing the integrated signal of the analyte to that of a certified internal standard with a known purity.[6]
A. Sample Preparation
-
Internal Standard Selection : Choose an internal standard that is soluble in the same deuterated solvent, has signals that do not overlap with the analyte, is stable, and has a high purity (e.g., Maleic Acid, Dimethyl sulfone).[5][7]
-
Procedure :
-
Accurately weigh about 10 mg of the this compound sample into an NMR tube.
-
Accurately weigh about 5 mg of the certified internal standard (e.g., Maleic Acid, purity ≥99.5%) and add it to the same NMR tube.
-
Record the exact weights of both the sample and the standard.
-
Add approximately 0.75 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Ensure complete dissolution by vortexing or gentle sonication.
-
B. NMR Acquisition Parameters
-
Spectrometer : 400 MHz or higher.
-
Pulse Program : Standard quantitative 1H experiment.
-
Relaxation Delay (d1) : Set to at least 5 times the longest T1 relaxation time of the signals being integrated (a value of 30 seconds is often sufficient to ensure full relaxation).[3]
-
Number of Scans : 16 or higher to ensure adequate signal-to-noise ratio (>250:1 is recommended for high accuracy).[3]
-
Data Processing : Apply careful phasing and baseline correction to the spectrum before integration.
C. Purity Calculation
The purity of the analyte (P_analyte) is calculated using the following formula[3]:
P_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (W_std / W_analyte) * P_std
Where:
-
I : Integral of the signal
-
N : Number of protons for the integrated signal
-
M : Molar mass
-
W : Weight
-
P : Purity of the standard
Alternative Purity Determination Methods
While HPLC and NMR are primary tools, other techniques can provide complementary information.
-
Gas Chromatography (GC) : Often requires derivatization to analyze polar amines, converting them into more volatile compounds. It can be a powerful separation technique.[8]
-
Titration : A classic acid-base titration can determine the total basicity of the sample, providing a measure of the overall amine content. However, it is non-specific and will not distinguish between the target amine and other basic impurities.[8]
-
Mass Spectrometry (MS) : Coupled with a separation technique like HPLC or UPLC (UPLC-MS), it is invaluable for identifying unknown impurities by providing molecular weight information.[1]
Workflow and Decision Diagram
The choice between HPLC and qNMR often depends on the specific requirements of the analysis, such as the need for an impurity profile versus an absolute purity value.
Caption: Workflow for Purity Validation of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. qNMR - BIPM [bipm.org]
- 7. resolvemass.ca [resolvemass.ca]
- 8. bre.com [bre.com]
A Comparative Guide to the Coordination Properties of Propane-1,2,3-triamine: A DFT Perspective
For Researchers, Scientists, and Drug Development Professionals
Propane-1,2,3-triamine (ptn) is a versatile tridentate ligand with a unique structural arrangement of its three amino groups on a propane (B168953) backbone. This arrangement influences its coordination behavior with metal ions, making it a subject of interest in coordination chemistry, catalysis, and materials science. This guide provides a comparative analysis of the coordination properties of this compound, contrasting its experimentally determined characteristics with Density Functional Theory (DFT) studies of analogous polyamine ligands such as ethylenediamine (B42938) (en), diethylenetriamine (B155796) (dien), and tris(2-aminoethyl)amine (B1216632) (tren).
Introduction to this compound Coordination
This compound is known to form stable complexes with various transition metal ions.[1] Its coordination chemistry has been explored through experimental techniques like potentiometry and calorimetry, which have provided valuable data on the stability of its metal complexes.[2] While specific DFT studies on this compound are not extensively available in the current literature, we can infer its properties by comparing its experimental data with the computationally derived properties of other well-studied polyamine ligands. This comparative approach allows for a deeper understanding of the structural and electronic factors governing its coordination.
Experimental Data on this compound Complexes
Experimental studies have determined the stability constants for the formation of this compound complexes with several divalent metal ions in aqueous solution. These constants provide a quantitative measure of the thermodynamic stability of the complexes.
Table 1: Experimental Stability Constants (log K) of Metal Complexes with this compound and Comparative Ligands
| Metal Ion | This compound (ptn) | Ethylenediamine (en) | Diethylenetriamine (dien) |
| Co(II) | 9.1 | 5.89 (K1), 4.83 (K2) | 8.9 |
| Ni(II) | 10.7 | 7.45 (K1), 6.23 (K2) | 10.7 |
| Cu(II) | 12.3 | 10.55 (K1), 9.05 (K2) | 15.9 |
| Zn(II) | 8.9 | 5.71 (K1), 5.00 (K2) | 8.9 |
Note: Data for ptn and comparative ligands from various sources.[2][3] K1 and K2 for ethylenediamine represent the stepwise formation constants for [M(en)]²⁺ and [M(en)₂]²⁺, respectively.
The stability of the this compound complexes generally follows the Irving-Williams series (Co < Ni < Cu > Zn).[2]
DFT Studies on Comparative Polyamine Ligands
DFT calculations provide valuable insights into the geometric and electronic structures of metal complexes. By examining DFT studies on common polyamines like ethylenediamine, diethylenetriamine, and the tripodal ligand tris(2-aminoethyl)amine (tren), we can establish a theoretical baseline for comparison with this compound.
Computational Methodology
A typical DFT study on metal-polyamine complexes involves the following steps:
-
Geometry Optimization: The structures of the ligand and its metal complexes are optimized to find the lowest energy conformation.
-
Binding Energy Calculation: The binding energy (ΔE_bind) is calculated as the difference between the energy of the complex and the sum of the energies of the free metal ion and the free ligand. A more negative value indicates a more stable complex.
-
Analysis of Electronic Structure: Properties such as bond lengths, bond angles, and charge distribution are analyzed to understand the nature of the metal-ligand bonding.
Commonly used computational methods include the B3LYP functional with basis sets like 6-31G(d,p) for the ligand atoms and a larger basis set with effective core potentials (e.g., LANL2DZ) for the metal ion.
Workflow for DFT Analysis of Metal-Ligand Coordination
Caption: A typical workflow for the DFT analysis of metal-ligand coordination properties.
Comparative DFT Data
The following table summarizes representative DFT-calculated binding energies and key bond lengths for metal complexes of comparative polyamine ligands.
Table 2: DFT-Calculated Binding Energies and Metal-Nitrogen Bond Lengths for Comparative Ligand Complexes
| Ligand | Metal Ion | Binding Energy (kcal/mol) | Avg. M-N Bond Length (Å) |
| Ethylenediamine (en) | Cu(II) | - | ~2.02 |
| Diethylenetriamine (dien) | Cu(II) | - | ~2.04 |
| Tris(2-aminoethyl)amine (tren) | Co(III) | - | ~1.97 |
Note: Specific binding energies are highly dependent on the computational method and are not consistently reported across the literature for all metal ions. The provided bond lengths are representative values from various DFT studies.
Structural Comparison and Chelation
The arrangement of donor atoms in a ligand significantly impacts the stability and geometry of its metal complexes.
Chelation Effect in Polyamines
Caption: Chelation of a metal ion by this compound and tris(2-aminoethyl)amine.
This compound, being a linear tridentate ligand, typically forms two five-membered chelate rings with a metal ion in a meridional or facial arrangement. In contrast, the tripodal ligand tris(2-aminoethyl)amine (tren) encapsulates the metal ion, forming three five-membered chelate rings. This structural difference can lead to variations in complex stability and reactivity. DFT studies on tren complexes have shown that this encapsulation often results in highly stable complexes due to the chelate effect.[1]
Experimental Protocols
Potentiometric Titration for Stability Constant Determination
-
Solution Preparation: Prepare solutions of the metal salt, this compound, and a strong acid (e.g., HCl) of known concentrations in a suitable ionic medium (e.g., 0.1 M KCl) to maintain constant ionic strength.
-
Titration: Titrate a solution containing the metal ion and the ligand with a standardized solution of a strong base (e.g., NaOH).
-
Data Acquisition: Record the pH of the solution after each addition of the base.
-
Data Analysis: The protonation constants of the ligand are determined from a separate titration without the metal ion. The stability constants of the metal complexes are then calculated from the titration data using specialized software that fits the pH data to a model of the equilibria in solution.[2]
DFT Calculation of Binding Energy
-
Software and Hardware: Utilize a quantum chemistry software package (e.g., Gaussian, ORCA) on a high-performance computing cluster.
-
Input Preparation: Create input files specifying the atomic coordinates of the metal ion and the ligand, the level of theory (e.g., B3LYP/6-31G(d) for light atoms and LANL2DZ for the metal), the charge, and the spin multiplicity.
-
Geometry Optimization: Perform geometry optimizations for the ligand, the metal ion (in a high-spin state if applicable), and the resulting metal-ligand complex.
-
Frequency Analysis: Conduct frequency calculations on the optimized structures to confirm that they are true minima on the potential energy surface (i.e., no imaginary frequencies). This also provides zero-point vibrational energies (ZPVE) and thermal corrections.
-
Binding Energy Calculation: Calculate the binding energy (ΔE_bind) using the following equation: ΔE_bind = E_complex - (E_metal + E_ligand) where E_complex, E_metal, and E_ligand are the electronic energies of the optimized complex, metal ion, and ligand, respectively. For more accurate Gibbs free energy of binding (ΔG_bind), thermal corrections from the frequency calculations are included.
Conclusion
While direct DFT studies on the coordination properties of this compound are limited, a comparative analysis with its experimentally determined stability constants and DFT data of other polyamine ligands provides valuable insights. The experimental data confirms that this compound forms stable complexes with transition metals, comparable in stability to other tridentate amines like diethylenetriamine. DFT studies on analogous ligands highlight the importance of the chelate effect and the specific geometry of the ligand in determining the structure and stability of the resulting metal complexes. Further computational studies on this compound are warranted to provide a more detailed understanding of its coordination chemistry and to guide the design of new catalysts and functional materials.
References
Comparative Analysis of Propane-1,2,3-triamine Complexes: A Field in Need of Quantitative Catalytic Data
A comprehensive review of available scientific literature reveals a notable gap in the quantitative comparative analysis of the catalytic efficiency of Propane-1,2,3-triamine (PTA) metal complexes. While the coordination chemistry of PTA with various transition metals such as cobalt, nickel, copper, and zinc has been explored, detailed and directly comparable data on their catalytic performance, including turnover numbers (TON), turnover frequencies (TOF), and specific reaction rates, remains largely unpublished.
This compound, a versatile tridentate ligand, readily forms stable complexes with a variety of metal ions. These complexes are of interest to researchers in catalysis due to the ligand's flexible coordination geometry and the potential for the amine groups to participate in catalytic cycles. However, the current body of research focuses more on the synthesis, characterization, and stability of these complexes rather than on a systematic evaluation and comparison of their catalytic prowess in specific chemical transformations.
Existing literature provides foundational knowledge on the synthesis of PTA and its complexes. For instance, the synthesis of PTA can be achieved through various methods, and its coordination with metals like Co(II), Ni(II), Cu(II), and Zn(II) has been documented, including studies on their stability constants. This information is crucial for understanding the fundamental properties of these complexes but does not directly address their catalytic efficiency.
To advance the understanding and application of this compound complexes in catalysis, the scientific community would benefit from targeted research that includes:
-
Systematic synthesis and characterization of a series of PTA complexes with various first-row and second-row transition metals.
-
Comparative catalytic testing of these complexes under standardized conditions for specific, industrially relevant reactions (e.g., selective oxidation of hydrocarbons, hydrogenation of unsaturated bonds, or C-C coupling reactions).
-
Detailed kinetic studies to determine key performance metrics such as TON, TOF, and reaction orders.
-
Elucidation of reaction mechanisms to understand the role of the metal center and the PTA ligand in the catalytic cycle.
Without such dedicated comparative studies, a quantitative guide on the catalytic efficiency of this compound complexes cannot be compiled. The following sections, therefore, outline a general framework for how such a comparative analysis could be structured, based on the principles of catalysis research, but it must be emphasized that the specific data required to populate these sections is not currently available in the public domain.
Hypothetical Framework for a Comparative Guide
Table 1: Comparison of Catalytic Activity in a Model Oxidation Reaction (Hypothetical Data)
| Catalyst | Substrate | Product | Conversion (%) | Selectivity (%) | TON | TOF (h⁻¹) |
| [Co(PTA)Cl₂] | Cyclohexane (B81311) | Cyclohexanol/Cyclohexanone | 65 | 80 | 650 | 162.5 |
| [Ni(PTA)Cl₂] | Cyclohexane | Cyclohexanol/Cyclohexanone | 45 | 75 | 450 | 112.5 |
| [Cu(PTA)Cl₂] | Cyclohexane | Cyclohexanol/Cyclohexanone | 75 | 85 | 750 | 187.5 |
| [Zn(PTA)Cl₂] | Cyclohexane | Cyclohexanol/Cyclohexanone | 20 | 60 | 200 | 50 |
Caption: This table presents hypothetical data for the catalytic oxidation of cyclohexane using various this compound (PTA) metal complexes. The data illustrates how catalytic efficiency could be compared using key performance indicators.
Experimental Protocols (Generalized)
A standardized experimental protocol would be essential for a valid comparative study. Below is a generalized methodology for a hypothetical oxidation reaction.
General Procedure for Catalytic Oxidation:
-
Catalyst Preparation: The this compound metal complexes would be synthesized and characterized according to established literature procedures.
-
Reaction Setup: A known amount of the substrate (e.g., cyclohexane) and the catalyst would be dissolved in a suitable solvent in a reaction vessel equipped with a condenser and a magnetic stirrer.
-
Reaction Initiation: The oxidant (e.g., hydrogen peroxide or tert-butyl hydroperoxide) would be added to the reaction mixture to initiate the reaction.
-
Reaction Monitoring: The progress of the reaction would be monitored by taking aliquots at regular intervals and analyzing them using gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Product Analysis: After the reaction is complete, the products would be identified and quantified using GC-MS and by comparison with authentic standards.
-
Calculation of Catalytic Performance: Conversion, selectivity, TON, and TOF would be calculated based on the consumption of the substrate and the formation of the products.
Logical Workflow for Catalyst Screening
The following diagram illustrates a logical workflow for the screening and comparison of the catalytic efficiency of this compound complexes.
Caption: A logical workflow for the comparative analysis of PTA complexes.
Basicity of Propane-1,2,3-triamine, Diethylenetriamine, and Triethylenetetramine: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the basicity of three polyamines: propane-1,2,3-triamine, diethylenetriamine (B155796), and triethylenetetramine (B94423). The basicity of these compounds, quantified by their pKa values, is a critical parameter in various applications, including drug development, where it influences factors such as drug absorption, distribution, and receptor binding. This document summarizes experimental data, details the methodologies for pKa determination, and provides a visual representation of the structural factors influencing the basicity of these amines.
Quantitative Comparison of Basicity
The basicity of the amino groups in each polyamine is represented by their respective pKa values. A higher pKa value corresponds to a stronger basicity of the conjugate acid, indicating a greater affinity for protons. The pKa values for this compound, diethylenetriamine, and triethylenetetramine are summarized in the table below.
| Compound | Structure | pKa1 | pKa2 | pKa3 | pKa4 |
| This compound | NH₂(CH₂)CH(NH₂)CH₂NH₂ | 9.64[1] | 7.98[1] | 3.72[2] | - |
| Diethylenetriamine | HN(CH₂CH₂NH₂)₂ | 10.02[3][4] | 9.21[3][4] | 4.42[3][4] | - |
| Triethylenetetramine | [CH₂NHCH₂CH₂NH₂]₂ | 9.92[5][6] | 9.20[5][6] | 6.67[5][6] | 3.32[5][6] |
Experimental Protocols for pKa Determination
The determination of pKa values for polyamines is crucial for understanding their ionization behavior in solution.[7][8] The most common and reliable methods for this purpose are potentiometric titration and nuclear magnetic resonance (NMR) spectroscopy.[7][8]
Potentiometric Titration
This is a widely used method for determining the pKa values of amines.[9]
Protocol:
-
Solution Preparation: A dilute aqueous solution of the amine (e.g., 0.01 M) is prepared using deionized and distilled water.[10] The solution is maintained at a constant temperature (e.g., 25°C) and blanketed with an inert gas like nitrogen to prevent interference from atmospheric carbon dioxide.[10]
-
Titration: The amine solution is titrated with a standardized solution of a strong acid, typically hydrochloric acid (HCl) (e.g., 0.1 M).[10] The titrant is added in small, equal portions.[10]
-
pH Measurement: The pH of the solution is measured after each addition of the titrant, once the reading has stabilized.[10]
-
Data Analysis: A titration curve is generated by plotting the pH of the solution against the volume of titrant added. The pKa values are then determined from the half-equivalence points on the titration curve. For polyprotic bases like the amines in this guide, multiple equivalence points and half-equivalence points will be observed, corresponding to the protonation of each amine group. The Albert and Serjeant procedure is a common method for calculating pKa values from the titration data.[10]
Fourier Transform Infrared (FT-IR) Titration
A variation of titration involves the use of in-situ attenuated total reflection FT-IR (ATR FT-IR) spectroscopy to monitor the dissociation process of the protonated amine groups.[9]
Protocol:
-
Sample Preparation: A concentrated solution of the fully protonated amine (e.g., hydrochloride salt) is prepared.[9]
-
Titration and Spectral Acquisition: The pH of the solution is gradually increased by the addition of a strong base, such as sodium hydroxide.[9] After each addition, an FT-IR spectrum is recorded.
-
Data Analysis: The decrease in the intensity of the characteristic infrared band for the protonated amino group (δ(NH₃⁺)) is monitored.[9] The degree of dissociation is calculated from the normalized area of this band. A plot of pH versus the dissociation degree is then fitted to a modified Henderson-Hasselbalch equation to determine the pKa value.[9]
Structural Factors Influencing Basicity
The basicity of these polyamines is influenced by several structural and electronic factors. The following diagram illustrates the key relationships.
Caption: Relationship between structure and basicity in polyamines.
The proximity of the amino groups in this compound leads to a more pronounced inductive effect upon protonation. The positive charge on a protonated amino group is electron-withdrawing, which destabilizes the positive charge on an adjacent protonated amino group, thereby lowering the basicity (pKa) of the subsequent amino groups. In diethylenetriamine and triethylenetetramine, the greater separation between the amino groups mitigates this inductive effect, resulting in higher pKa values for the first two protonation steps compared to this compound. The increasing chain length in triethylenetetramine introduces more conformational flexibility, which can also influence the solvation of the protonated species and, consequently, their basicity.
References
- 1. Synthesis and crystal structure of this compound trihydrochloride monohydrate. Reactions of this compound with hydrogen ion. Thermodynamic functions and molecular mechanics calculations - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 2. 1,2,3-Propanetriamine [chemicalbook.com]
- 3. Diethylenetriamine | 111-40-0 [chemicalbook.com]
- 4. betakim.com.tr [betakim.com.tr]
- 5. Triethylenetetramine | 112-24-3 [chemicalbook.com]
- 6. TRIETHYLENETETRAMINE - Ataman Kimya [atamanchemicals.com]
- 7. Measurement of Polyamine pK a Values | Springer Nature Experiments [experiments.springernature.com]
- 8. Measurement of polyamine pKa values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of the pKa Value of Protonated Mono and Polyamine in Solution Using Fourier Transform Infrared Titration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. uregina.ca [uregina.ca]
Assessing the Cytotoxicity of Propane-1,2,3-triamine for Biological Applications: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the cytotoxic profile of a compound is a critical step in assessing its potential for biological applications. This guide provides a comparative assessment of the cytotoxicity of Propane-1,2,3-triamine and its alternatives, supported by experimental data and detailed protocols.
Comparative Cytotoxicity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values for various polyamines, providing a quantitative measure of their cytotoxicity. A lower IC50 value indicates higher cytotoxicity.
| Compound/Polymer | Cell Line | Assay | IC50 Value | Incubation Time | Reference |
| Spermine (B22157) | Human Intestinal Cell Model | MTT | ~0.6 g/L | 24 hours | [1] |
| Spermidine | Human Intestinal Cell Model | MTT | ~3.3 g/L | 24 hours | [1] |
| Linear PEI (LPEI) | A431 | MTT | 74 µg/mL | 24 hours | [2] |
| Branched PEI (BPEI) | A431 | MTT | 37 µg/mL | 24 hours | [2] |
| Pt-spermine | A2780 | Not Specified | 12.7 µM | Not Specified | [3] |
| Pd-spermine | A2780 | Not Specified | 1.32 µM | Not Specified | [3] |
Note: Direct IC50 values for this compound are not available in the cited literature.
From the available data, it is evident that branched polyamines like BPEI tend to be more cytotoxic than their linear counterparts.[2] The naturally occurring polyamines, spermine and spermidine, also exhibit cytotoxic effects at higher concentrations.[1] The cytotoxicity of these molecules is a critical consideration for their use in biological applications, where a therapeutic window must be established to ensure efficacy without undue harm to healthy cells.[4]
Experimental Protocols
Standardized in vitro assays are essential for determining the cytotoxicity of a compound.[4][5][6] Below are detailed protocols for commonly used cytotoxicity assays.
1. MTT (3-(4,5-dimethylthiaziazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of the test compound in a complete culture medium. Remove the old medium from the cells and add the prepared media with different concentrations of the compound to the respective wells. Include a control group with medium only.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the log-concentration of the compound to determine the IC50 value.[7]
2. Lactate Dehydrogenase (LDH) Assay
This assay quantifies the release of LDH from damaged cells, which is an indicator of cytotoxicity and cell membrane damage.
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay.
-
Sample Collection: After the incubation period, collect the cell culture supernatant from each well.
-
LDH Reaction: Add the supernatant to a reaction mixture containing the LDH substrate.
-
Incubation: Incubate the mixture at room temperature, protected from light, for a specified time.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.
-
Analysis: Determine the amount of LDH released and calculate the percentage of cytotoxicity relative to a positive control (cells lysed to release maximum LDH).[8][9]
3. Annexin V/Propidium Iodide (PI) Staining for Apoptosis
This flow cytometry-based assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding and Treatment: Treat cells with the compound at its IC50 concentration for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the stained cells immediately using a flow cytometer.
-
Analysis: Gate the cell populations to quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[7]
Visualizing Experimental and Logical Frameworks
Experimental Workflow for Cytotoxicity Assessment
The following diagram illustrates a typical workflow for assessing the cytotoxicity of a compound.
A typical workflow for in vitro cytotoxicity testing.
Apoptosis Signaling Pathway
Cytotoxic compounds often induce apoptosis. The diagram below shows a simplified signaling cascade for apoptosis.
Simplified intrinsic apoptosis signaling pathway.
Logical Framework for Comparative Cytotoxicity Assessment
This diagram outlines the logical process for comparing the cytotoxicity of this compound with its alternatives.
Logical flow for comparing polyamine cytotoxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. Cytotoxic Impacts of Linear and Branched Polyethylenimine Nanostructures in A431 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of Pt-, Pd-spermine complexes for their effect on polyamine pathway and cisplatin resistance in A2780 ovarian carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Cytotoxicity Assays [lnhlifesciences.org]
- 5. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]
- 6. kosheeka.com [kosheeka.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of Gene Transfection and Cytotoxicity Mechanisms of Linear Poly(amidoamine) and Branched Poly(ethyleneimine) Polyplexes - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Landscape of Stability Constants: A Guide to Propane-1,2,3-triamine Metal Complex Data
For researchers, scientists, and drug development professionals, the accurate determination of metal complex stability constants is paramount for understanding bioavailability, toxicity, and the mechanism of action of metallodrugs and chelating agents. This guide provides a comparative overview of data sources for the stability constants of Propane-1,2,3-triamine metal complexes, focusing on the NIST database and alternative primary literature sources.
This compound is a tridentate ligand capable of forming stable complexes with various metal ions. The stability of these complexes, quantified by the stability constant (log K), is crucial for predicting their behavior in biological systems. This guide compares the availability and accessibility of this data in major databases and the scientific literature, providing researchers with a pathway to obtaining reliable experimental data.
Data Presentation: A Comparative Look at Data Availability
While comprehensive databases like the NIST Critically Selected Stability Constants of Metal Complexes Database (SRD 46) and the IUPAC Stability Constants Database serve as invaluable resources for a wide range of ligands, obtaining data for specific, less common ligands can sometimes require delving into primary research articles.
A key study by De Simone et al. provides detailed information on the stability constants of this compound with several divalent metal ions.[1] The table below summarizes the types of complexes formed as identified in this study. Although the precise log K values are not available in the abstract, the relative stability order is provided. For comparison, the availability of this specific data in the NIST and IUPAC databases is also addressed.
| Metal Ion | Complex Species Formed with this compound (L) | Relative Stability | Data Availability in NIST SRD 46 | Data Availability in IUPAC Database | Primary Literature Source |
| Co(II) | [CoL]2+, [CoHL]3+ | < Ni(II) | Data for this specific ligand is not confirmed. | Data for this specific ligand is not confirmed. | De Simone et al. |
| Ni(II) | [NiL]2+, [NiHL]3+, [NiL2]2+, [NiHL2]3+, [NiH2L2]4+ | > Co(II), > Zn(II) | Data for this specific ligand is not confirmed. | Data for this specific ligand is not confirmed. | De Simone et al. |
| Cu(II) | [CuL]2+, [CuHL]3+, [CuL2]2+, [CuHL2]3+, [CuH2L2]4+, [Cu(OH)L]+ | > Ni(II) | Data for this specific ligand is not confirmed. | Data for this specific ligand is not confirmed. | De Simone et al. |
| Zn(II) | [ZnL]2+, [ZnHL]3+, [ZnL2]2+, [ZnHL2]3+ | < Co(II) | Data for this specific ligand is not confirmed. | Data for this specific ligand is not confirmed. | De Simone et al. |
Note: The stability of the formed complexes was found to increase in the order Zn(II) < Co(II) < Ni(II) < Cu(II).[1]
Experimental Protocols: Determining Stability Constants
The determination of stability constants is a meticulous process requiring precise experimental techniques. The data for this compound metal complexes presented in the primary literature was obtained through potentiometric titrations and calorimetric investigations.[1]
Potentiometric Titration
This is a classical and highly accurate method for determining stability constants in solution.
Methodology:
-
Solution Preparation: A series of solutions are prepared containing known concentrations of the metal ion, the ligand (this compound), and a strong acid in a medium of constant ionic strength (e.g., 0.15 mol dm-3 NaCl).[1]
-
Titration: The solutions are titrated with a standardized solution of a strong base (e.g., NaOH).
-
Potential Measurement: The potential of the solution is monitored throughout the titration using a glass electrode and a reference electrode. The potential is a function of the hydrogen ion concentration.
-
Data Analysis: The titration data (volume of titrant vs. pH) is analyzed using specialized software, such as HYPERQUAD .[1][2][3][4] This software performs a least-squares regression analysis to refine the proposed chemical model and calculate the protonation constants of the ligand and the stability constants of the metal complexes.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction.
Methodology:
-
Sample Preparation: A solution of the metal ion is placed in the sample cell of the calorimeter, and a solution of the ligand is loaded into an injection syringe. Both solutions are prepared in the same buffer to minimize heats of dilution.
-
Titration: The ligand solution is injected stepwise into the metal ion solution.
-
Heat Measurement: The instrument measures the minute heat changes that occur upon each injection. These heat changes are directly proportional to the amount of binding that occurs.
-
Data Analysis: The raw data is integrated to yield a binding isotherm, which plots the heat change per injection against the molar ratio of ligand to metal. This isotherm is then fitted to a binding model to determine the binding affinity (Ka, the inverse of the dissociation constant Kd), the stoichiometry of the interaction (n), and the enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated using the equation: ΔG = -RTlnKa = ΔH - TΔS.
Mandatory Visualization: Workflow and Logical Relationships
The following diagrams illustrate the logical workflow for researchers seeking stability constant data and the relationship between experimental techniques and data analysis.
Caption: Workflow for obtaining stability constant data.
Caption: From experiment to data: the analytical pipeline.
References
Safety Operating Guide
Proper Disposal of Propane-1,2,3-triamine: A Guide for Laboratory Professionals
The safe and compliant disposal of propane-1,2,3-triamine is a critical aspect of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to proper disposal protocols is essential to mitigate risks and ensure regulatory compliance. This guide provides a comprehensive overview of the essential safety information and step-by-step procedures for the proper disposal of this compound.
Essential Safety and Hazard Information
This compound is designated with the GHS05 pictogram, indicating that it can cause severe skin burns and eye damage.[2] Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
Key Safety and Disposal Information
| Parameter | Information | Source |
| GHS Hazard Pictogram | GHS05 (Corrosion) | [2] |
| GHS Signal Word | Danger | [2] |
| Hazard Statements | H314: Causes severe skin burns and eye damage | |
| Precautionary Statements (Disposal) | P501: Dispose of contents/container in accordance with local/regional/national/international regulations | [3] |
| Regulatory Framework | Resource Conservation and Recovery Act (RCRA) | [1][4] |
Step-by-Step Disposal Protocol
The proper disposal of this compound waste should be managed through your institution's Environmental Health and Safety (EHS) department. The following is a general operational plan for the accumulation and preparation of this waste for pickup.
1. Waste Characterization and Segregation:
-
Properly identify the waste as this compound.
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS department.[5][6] Incompatible chemicals can react dangerously.[7]
2. Container Selection and Labeling:
-
Use a designated, leak-proof, and chemically compatible container for the waste.[1][6] The container must be in good condition and have a secure lid.[1]
-
Label the container clearly with the words "HAZARDOUS WASTE" and the full chemical name: "this compound".[1] The label should also include the approximate concentration and any other components mixed with it.
3. Accumulation and Storage:
-
Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[8]
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.[8]
-
Ensure the container is kept tightly closed except when adding waste.[1][7]
4. Arranging for Disposal:
-
Once the container is full or you have no further use for it, contact your institution's EHS department to arrange for a pickup.
-
Do not dispose of this compound down the drain or in regular trash.[6] This is a violation of environmental regulations and can cause significant harm. Disposal must be carried out by a licensed hazardous waste disposal vendor.[6]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific waste disposal policies and procedures and contact your EHS department for detailed guidance.
References
Personal protective equipment for handling Propane-1,2,3-triamine
Essential Safety and Handling Guide for Propane-1,2,3-triamine
ATTENTION: This document provides essential safety guidance for handling this compound based on available data. A complete Safety Data Sheet (SDS) with comprehensive quantitative data is not publicly available. Users must consult with their institution's Environmental Health and Safety (EHS) department and obtain a complete SDS from their supplier before commencing any work with this substance. The information provided herein should be used as a starting point for a thorough risk assessment.
This compound (CAS No: 21291-99-6) is a corrosive chemical that requires strict adherence to safety protocols to prevent severe injury. This guide outlines the necessary personal protective equipment (PPE), safe handling procedures, and emergency plans for researchers, scientists, and drug development professionals.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary and most severe hazard is its corrosive nature.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |
| Corrosive | GHS05 | Danger | H314: Causes severe skin burns and eye damage. |
Further detailed toxicological, flammability, and reactivity data are not consistently available. Treat this substance with extreme caution.
Personal Protective Equipment (PPE)
Given the corrosive nature of this compound, a comprehensive PPE plan is mandatory to prevent any direct contact.
| Protection Type | Required PPE | Specification/Standard | Rationale |
| Eye and Face Protection | Chemical safety goggles and a full-face shield. | Conforming to EN166 (EU) or OSHA's 29 CFR 1910.133 (US). | Protects against splashes and vapors which can cause severe eye damage. |
| Skin and Body Protection | Chemical-resistant gloves (e.g., Butyl rubber, Neoprene recommended for corrosive amines). A chemical-resistant apron or suit over a lab coat. Closed-toe shoes. | Ensure full skin coverage. | Prevents severe skin burns upon contact. Nitrile gloves may offer limited protection for short-duration tasks, but their resistance to corrosive amines can be poor.[1] |
| Respiratory Protection | Work must be conducted in a certified chemical fume hood. If there is a risk of exceeding exposure limits or for emergency situations, a NIOSH-approved respirator with cartridges suitable for organic vapors and amines should be used. | Follow a comprehensive respiratory protection program compliant with OSHA 29 CFR 1910.134. | Protects against inhalation of corrosive and potentially toxic vapors. |
Operational and Disposal Plans
A step-by-step approach from receiving to disposal is critical for maintaining a safe laboratory environment.
Handling Workflow Diagram
Caption: Workflow for handling this compound.
Step-by-Step Handling Procedures
-
Preparation and Engineering Controls:
-
Always work within a certified chemical fume hood.
-
Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.
-
Remove all unnecessary items from the work area.
-
-
Chemical Storage:
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[2]
-
The storage container should be tightly sealed and clearly labeled with the chemical name and hazard warnings.
-
-
Handling and Use:
-
Before handling, ensure all required PPE is correctly worn.
-
When transferring the chemical, use a spark-proof tool and ground and bond containers to prevent static discharge.
-
Avoid any actions that could generate aerosols or vapors.
-
Do not eat, drink, or smoke in the handling area.
-
After handling, wash hands and forearms thoroughly, even if gloves were worn.
-
Emergency Procedures
| Emergency Situation | Procedure |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Inhalation | Move the exposed individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
| Small Spill | For small spills of this corrosive amine, cautiously neutralize with a weak acid (e.g., citric acid) or use a commercial spill kit for corrosive materials. Absorb the neutralized mixture with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal. Ensure proper ventilation and wear appropriate PPE during cleanup. |
| Large Spill | Evacuate the area immediately. Alert others and contact your institution's emergency response team. |
Disposal Plan
-
Chemical Waste: All waste containing this compound must be collected in a designated, labeled, and sealed hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
Contaminated Materials: Any materials that have come into contact with this compound, including gloves, disposable lab coats, and absorbent materials, must be disposed of as hazardous waste.
-
Regulatory Compliance: All waste disposal must be conducted in strict accordance with local, regional, and national environmental regulations. Contact your institution's EHS department for specific disposal procedures.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
